molecular formula C6H10N4O B1272243 1,5-dimethyl-1H-pyrazole-3-carbohydrazide CAS No. 94447-28-6

1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B1272243
CAS No.: 94447-28-6
M. Wt: 154.17 g/mol
InChI Key: RIBLRIOBFLNYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-dimethyl-1H-pyrazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-dimethyl-1H-pyrazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBLRIOBFLNYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This compound merges two critical pharmacophores: the pyrazole nucleus, known for its diverse biological activities, and the carbohydrazide moiety, a versatile linker and synthetic intermediate. This document details a robust two-step synthetic pathway, starting from the regioselective synthesis of the corresponding pyrazole ester followed by its conversion to the target carbohydrazide. A thorough analysis of the compound's expected physicochemical and spectroscopic properties is presented to aid in its characterization. Furthermore, this guide explores the chemical reactivity of the title compound, highlighting its potential as a key building block in the development of novel therapeutic agents and other advanced organic materials. This paper is intended for researchers and professionals in medicinal chemistry, drug development, and organic synthesis.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrazole ring system stands as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its derivatives exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The structural versatility of the pyrazole core allows for fine-tuning of its biological activity through substitution at various positions.

Concurrently, the carbohydrazide functional group (-CONHNH₂) is recognized not only as a pharmacophore in its own right but also as an invaluable synthetic handle.[4][5] Hydrazides are key precursors for a vast array of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, and are frequently used to form Schiff bases and N-acylhydrazones, which often display enhanced biological profiles.[6][7]

The compound 1,5-dimethyl-1H-pyrazole-3-carbohydrazide represents a strategic fusion of these two moieties. The substitution pattern—specifically the methylation at the N1 and C5 positions—is crucial for modulating the electronic and steric properties of the pyrazole ring, which can influence receptor binding and metabolic stability. The carbohydrazide group at the C3 position provides a reactive site for further molecular elaboration, making this compound a highly valuable intermediate for constructing libraries of potential drug candidates. This guide offers a detailed exploration of its synthesis from readily available starting materials and a predictive analysis of its key chemical and physical characteristics.

Synthesis Methodology

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is most logically achieved through a two-stage process. The core strategy involves first constructing the substituted pyrazole ring system as an ester, followed by the conversion of the ester functionality into the desired carbohydrazide.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward pathway from simple, commercially available precursors. The target carbohydrazide is disconnected at the amide C-N bond, leading back to the corresponding ethyl ester and hydrazine. The pyrazole ester itself can be formed via a classical Knorr-type cyclocondensation reaction between a β-ketoester and methylhydrazine.

G Target 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Intermediate Ethyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate Target->Intermediate Hydrazinolysis Precursors Ethyl Acetoacetate + Methylhydrazine Intermediate->Precursors Cyclocondensation

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

The foundational step is the creation of the pyrazole heterocycle. The reaction of a β-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis.[8][9] In this case, the reaction between ethyl acetoacetate and methylhydrazine can theoretically produce two regioisomers: ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.

Causality Behind Experimental Choices: The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents. The initial nucleophilic attack can occur at either carbonyl group of the ethyl acetoacetate. Typically, the more electrophilic ketone carbonyl is attacked preferentially by the more nucleophilic nitrogen of methylhydrazine. Acidic conditions are employed to catalyze the dehydration and subsequent cyclization, which drives the reaction towards the thermodynamically more stable product. Literature suggests that this reaction often yields a mixture, but the 1,5-dimethyl isomer is frequently the major product.[10]

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.1 mol) and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add methylhydrazine (0.11 mol) to the solution. A mild exotherm may be observed.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the cyclization.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acid, followed by a brine wash (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a solid with a low melting point.[11]

Stage 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This stage involves the conversion of the synthesized ester into the target carbohydrazide via hydrazinolysis. This is a standard and highly efficient nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed in an alcoholic solvent like ethanol, which can solvate both reactants. A molar excess of hydrazine hydrate is used to ensure the reaction goes to completion.[12] Heating under reflux provides the necessary activation energy to overcome the energy barrier of the reaction, leading to the formation of the stable carbohydrazide and ethanol as a byproduct.

Experimental Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (0.05 mol) in absolute ethanol (50 mL).

  • Reagent Addition: Add hydrazine hydrate (80-100% solution, 0.1 mol, 2 molar equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the product is often less soluble in ethanol than the starting ester.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or residual hydrazine hydrate.

  • Drying: Dry the resulting white solid under vacuum to obtain pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Further recrystallization from ethanol or a similar solvent can be performed if necessary.

Overall Synthesis Workflow

G cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Hydrazinolysis Start1 Ethyl Acetoacetate + Methylhydrazine React1 Reflux in Ethanol (Glacial Acetic Acid catalyst) Start1->React1 Workup1 Solvent Removal & Extraction React1->Workup1 Purify1 Column Chromatography or Distillation Workup1->Purify1 Intermediate Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate Purify1->Intermediate Start2 Pyrazole Ester Intermediate Intermediate->Start2 React2 Reflux in Ethanol (Excess Hydrazine Hydrate) Start2->React2 Workup2 Cooling & Precipitation React2->Workup2 Purify2 Filtration & Washing (Cold Ethanol) Workup2->Purify2 FinalProduct 1,5-dimethyl-1H-pyrazole- 3-carbohydrazide Purify2->FinalProduct

Caption: Complete workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following properties are predicted based on its structure and data from analogous compounds.

Physicochemical Data
PropertyValue / DescriptionSource/Rationale
Molecular Formula C₆H₁₀N₄OCalculated
Molecular Weight 154.17 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solid.Typical for carbohydrazides.
Melting Point Expected to be significantly higher than the ester precursor (>100 °C).Increased hydrogen bonding from the hydrazide moiety.
Solubility Soluble in polar solvents like DMSO and DMF; sparingly soluble in alcohols like methanol and ethanol; likely insoluble in non-polar solvents like hexanes and ether.Presence of polar C=O and N-H groups.
Spectroscopic Characterization Data

The following table summarizes the key spectroscopic signals expected for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, which are crucial for structural verification.

SpectroscopyExpected Signals (Chemical Shift δ / Wavenumber cm⁻¹)Assignment
¹H NMR δ ~ 8.5-9.5 ppm (s, 1H)δ ~ 6.5 ppm (s, 1H)δ ~ 4.0-4.5 ppm (br s, 2H)δ ~ 3.8 ppm (s, 3H)δ ~ 2.3 ppm (s, 3H)-CONH-Pyrazole C4-H-NH₂N1-CH₃C5-CH₃
¹³C NMR δ ~ 160-165 ppmδ ~ 148 ppmδ ~ 140 ppmδ ~ 108 ppmδ ~ 37 ppmδ ~ 12 ppmC=O (Amide)Pyrazole C5Pyrazole C3Pyrazole C4N1-CH₃C5-CH₃
IR (KBr) 3300-3400 cm⁻¹ (two bands)~3200 cm⁻¹~1650 cm⁻¹~1550 cm⁻¹N-H stretch (asymmetric & symmetric of -NH₂)N-H stretch (-NH-)C=O stretch (Amide I)N-H bend (Amide II)
Mass Spec (ESI+) m/z = 155.09[M+H]⁺

Chemical Reactivity and Potential Applications

The true value of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide lies in its potential as a versatile synthetic intermediate. The terminal -NH₂ group of the hydrazide is highly nucleophilic and serves as a handle for a wide range of chemical transformations.

Key Reactions:

  • Schiff Base Formation: Reacts readily with various aldehydes and ketones to form N-acylhydrazones. These derivatives are extensively studied for their broad range of biological activities, including as anticancer and antimicrobial agents.[4]

  • Heterocycle Synthesis: Serves as a key precursor for five-membered heterocycles. For example, reaction with carbon disulfide can yield oxadiazole-thiones, while reaction with orthoesters can lead to the formation of 1,2,4-triazoles.

  • Metal Complexation: The hydrazide moiety can act as a ligand, coordinating with various metal ions to form stable complexes. These metal complexes often exhibit unique biological or catalytic properties.

G cluster_0 Potential Derivatives Central 1,5-Dimethyl-1H- pyrazole-3-carbohydrazide Schiff N-Acylhydrazones (Schiff Bases) Central->Schiff + R-CHO / R₂C=O Oxadiazole 1,3,4-Oxadiazoles Central->Oxadiazole + CS₂ / Phosgene analogs Triazole 1,2,4-Triazoles Central->Triazole + Orthoesters Complex Metal Complexes Central->Complex + Metal Salts (e.g., Cu²⁺, Ni²⁺)

Caption: Potential downstream reactions from the title compound.

Applications in Drug Discovery: Given the established pharmacological importance of the pyrazole core, this carbohydrazide is an excellent starting point for generating novel compounds for high-throughput screening. Derivatives of pyrazole-3-carbohydrazide have been investigated as cannabinoid receptor antagonists and for their antitumor activity.[5][13] Specifically, molecules with a similar structure have been studied for their hypoglycemic activity and potential as treatments for metabolic disorders.[14] The 1,5-dimethyl substitution pattern provides a unique scaffold that can be explored for activity across various therapeutic areas, including oncology, infectious diseases, and neurology.

Conclusion

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a synthetically accessible and highly valuable molecule for chemical and pharmaceutical research. This guide has outlined a reliable and logical two-step synthesis, provided a detailed predictive analysis of its key properties for characterization, and explored its significant potential as a versatile building block. By combining the proven biological relevance of the pyrazole scaffold with the synthetic flexibility of the carbohydrazide group, this compound serves as an ideal platform for the discovery and development of novel, biologically active agents.

References

  • Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. [Link][4][5][13][15]

  • Ataman Kimya. Carbohydrazide. Ataman Kimya. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Wikipedia. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link][1]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][3]

  • PubMed. (2014). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. PubMed. [Link][14]

  • Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][2][8]

  • Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link][16]

  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link][17]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents. [10]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

  • PubMed Central. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link][18]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link][19]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link][9]

  • Cambridge Open Engage. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents. ChemRxiv. [Link]

  • Scimole. (n.d.). 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID. Scimole. [Link][20]

  • National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

Sources

"1,5-dimethyl-1H-pyrazole-3-carbohydrazide chemical structure and analysis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-dimethyl-1H-pyrazole-3-carbohydrazide: Chemical Structure, Analysis, and Pharmaceutical Significance

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5] Within this important class of compounds, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide stands out as a versatile synthetic intermediate and a potential pharmacophore in its own right. The carbohydrazide moiety introduces a key functional group that can be readily modified to generate a diverse library of derivative compounds for drug discovery programs.[4] This guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analysis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1,5-dimethyl-1H-pyrazole-3-carbohydrazide possesses a five-membered aromatic pyrazole ring substituted with two methyl groups at the 1 and 5 positions and a carbohydrazide group at the 3 position. The presence of the methyl groups influences the electronic properties and steric hindrance of the molecule, which can in turn affect its reactivity and biological activity.

Key Structural Features:

  • Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, contributing to its aromaticity and ability to participate in various chemical reactions.

  • N1-Methyl Group: This substitution prevents tautomerism and provides a fixed point of attachment, influencing the overall shape and polarity of the molecule.

  • C5-Methyl Group: This group can influence the steric environment around the adjacent C4 position and may play a role in receptor binding.

  • C3-Carbohydrazide Group (-CONHNH2): This is a highly versatile functional group that serves as a key handle for derivatization. It can act as a nucleophile and can be used to synthesize a variety of heterocyclic systems, such as oxadiazoles and triazoles, or to form Schiff bases.[4]

A table summarizing the key properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is presented below.

PropertyValueSource
CAS Number 5744-59-2[6][7][8][9]
Molecular Formula C6H10N4O[9]
Molecular Weight 154.17 g/mol [6]
Appearance White to off-white crystalline powder[8]
SMILES CN1N=C(C=C1C)C(=O)NN[6]

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide typically starts from the corresponding carboxylic acid or its ester derivative. A common and efficient method involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from readily available precursors.

Synthesis_Pathway A 1,5-dimethyl-1H-pyrazole-3-carboxylic acid B 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride A->B SOCl2 or (COCl)2 C 1,5-dimethyl-1H-pyrazole-3-carbohydrazide B->C Hydrazine hydrate (N2H4·H2O)

Figure 1: Proposed synthetic pathway for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride

  • To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) if oxalyl chloride is used.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Dissolve the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2-3 equivalents) in the same solvent to the cooled acid chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Spectroscopic Analysis and Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The following spectroscopic techniques are essential for its structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule.

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
N1-CH₃ ~3.7-3.9Singlet3H
C5-CH₃ ~2.2-2.4Singlet3H
C4-H ~6.3-6.5Singlet1H
-NH₂ ~4.3-4.6 (broad)Singlet2H
-CONH- ~9.0-9.5 (broad)Singlet1H

Rationale for Predicted Shifts: The N-methyl protons are expected to be deshielded due to the electron-withdrawing nature of the pyrazole ring, appearing at a lower field compared to the C-methyl protons. The C4 proton of the pyrazole ring will appear as a singlet in the aromatic region. The amide and amine protons are exchangeable with D₂O and often appear as broad singlets.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum helps to identify all the unique carbon atoms in the molecule.

CarbonChemical Shift (δ, ppm) (Predicted)
N1-CH₃ ~35-38
C5-CH₃ ~10-13
C4 ~105-108
C5 ~140-143
C3 ~148-152
C=O (Carbohydrazide) ~160-165

Rationale for Predicted Shifts: The carbonyl carbon of the carbohydrazide will be the most deshielded carbon, appearing at the lowest field. The C3 and C5 carbons of the pyrazole ring, being attached to nitrogen atoms, will also be significantly deshielded. The C4 carbon will appear at a higher field in the aromatic region. The methyl carbons will have the highest field chemical shifts.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹) (Expected)Intensity
N-H stretch (amine) 3300-3400Medium, often two bands
N-H stretch (amide) 3150-3250Medium, broad
C-H stretch (aromatic) ~3100Weak
C-H stretch (aliphatic) 2850-3000Medium
C=O stretch (amide I) 1650-1680Strong
N-H bend (amide II) 1510-1550Medium
C=N stretch (pyrazole ring) 1450-1500Medium

Rationale for Expected Bands: The most characteristic peaks in the IR spectrum will be the strong carbonyl (C=O) stretch of the amide group and the N-H stretching vibrations of the amine and amide functionalities.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 154.0855 (for [C₆H₁₀N₄O]⁺)

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the hydrazide group, as well as cleavage of the pyrazole ring.

Applications in Drug Discovery and Development

The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold is a valuable starting point for the development of new therapeutic agents. The carbohydrazide moiety serves as a versatile handle for creating a diverse range of derivatives.

Applications A 1,5-dimethyl-1H-pyrazole-3-carbohydrazide B Schiff Bases A->B Reaction with Aldehydes/Ketones C Oxadiazoles A->C Reaction with Carbon Disulfide D Triazoles A->D Further Cyclization Reactions E Biological Activities B->E C->E D->E

Figure 2: Derivatization potential of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide for generating biologically active compounds.

Research on structurally similar pyrazole carbohydrazide derivatives has revealed a wide array of pharmacological activities:

  • Anticancer Activity: Many pyrazole derivatives have been investigated for their potential as anticancer agents.[3][5] For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells.[5]

  • Anti-inflammatory and Analgesic Effects: The pyrazole core is present in several clinically used nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

  • Antimicrobial Properties: Various pyrazole derivatives have demonstrated activity against a range of bacterial and fungal strains.[4]

  • Anticonvulsant and Antidepressant Activities: The pyrazole scaffold has been explored for its potential in treating central nervous system disorders.[4]

The specific substitution pattern of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide provides a unique template for medicinal chemists to design and synthesize novel compounds with tailored biological profiles.

Conclusion

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its carbohydrazide functional group make it an invaluable building block for the creation of diverse chemical libraries. The detailed analytical characterization outlined in this guide provides a robust framework for its identification and quality control. As research into pyrazole-based therapeutics continues to expand, the importance of well-characterized intermediates like 1,5-dimethyl-1H-pyrazole-3-carbohydrazide will undoubtedly grow, paving the way for the discovery of new and effective drugs.

References

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1648. [Link]

  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(15), 4933. [Link]

  • Bansal, R. K., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(2), 82–93. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). Scientific Reports, 11(1), 18335. [Link]

  • ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (n.d.). Journal of the Chemical Society of Pakistan. Retrieved January 17, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc. Retrieved January 17, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1362–1376. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (2014). European Journal of Medicinal Chemistry, 86, 556-570. [Link]

  • Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o890. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega, 7(40), 35691-35701. [Link]

  • Supplementary Information. (2018). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2019). The Journal of Organic Chemistry, 84(10), 6390-6401. [Link]

  • FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(4), 1466-1473. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making their precise characterization paramount. This document serves as an essential resource for researchers and scientists, detailing the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide synthesizes theoretical principles with predicted data based on analogous structures, offering a robust framework for the verification and analysis of this specific pyrazole derivative.

Introduction and Molecular Structure

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core, a structure renowned for its diverse biological activities.[1] The substituents—two methyl groups and a carbohydrazide moiety—are expected to impart specific chemical properties and biological functions, making this molecule a person of interest in synthetic and medicinal chemistry. Accurate structural confirmation is the foundation of any chemical research, and for this, a multi-faceted spectroscopic approach is indispensable.

The structural integrity of a synthesized compound is validated by correlating data from various analytical techniques. Each method provides a unique piece of the structural puzzle: NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Molecular Structure Diagram

The chemical structure of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is depicted below. The numbering convention used throughout this guide follows standard IUPAC rules for the pyrazole ring.

Caption: Structure of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and stereochemistry of a compound.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as labile protons (NH, NH₂) may exchange with deuterium in solvents like D₂O. DMSO-d₆ is often preferred for hydrazides as it allows for the observation of NH protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). A wider spectral width (~220 ppm) and a longer relaxation delay (2-5 seconds) are typically used. A greater number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, five distinct signals are anticipated.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~9.5 - 10.0Singlet (broad)1H-CONH -The amide proton is typically deshielded and appears as a broad singlet. In similar pyrazole-carboxamide structures, this proton resonates in this downfield region.[1]
~6.5 - 6.7Singlet1HH-4 (pyrazole)The single proton on the pyrazole ring is in an electron-rich environment and typically appears as a sharp singlet. For related 3,5-dimethylpyrazoles, this signal is often observed around δ 5.9-6.3 ppm, but the electron-withdrawing carbohydrazide group at C-3 will shift it slightly downfield.[2][3]
~4.3 - 4.6Singlet (broad)2H-NH₂ The terminal amine protons of the hydrazide are often broad due to quadrupole effects and potential hydrogen bonding. Their chemical shift can be highly variable depending on solvent and concentration.
~3.8 - 4.0Singlet3HNCH₃ (at N-1)The methyl group attached to the nitrogen atom (N-1) is deshielded compared to a C-methyl group. Its signal is expected to be a sharp singlet.
~2.3 - 2.5Singlet3HCCH₃ (at C-5)The methyl group attached to the carbon atom (C-5) of the pyrazole ring is expected to appear as a singlet in a more upfield region. In various 3,5-dimethylpyrazole derivatives, this signal is consistently found around δ 2.2-2.5 ppm.[3][4]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Insights
~160 - 165C =OThe carbonyl carbon of the carbohydrazide group is expected to resonate significantly downfield, a characteristic feature of amide-like carbonyls.[1]
~148 - 152C -5 (pyrazole)The C-5 carbon, substituted with a methyl group, is typically found in this region for dimethylated pyrazoles.[2]
~140 - 144C -3 (pyrazole)The C-3 carbon, attached to the electron-withdrawing carbohydrazide group, will be deshielded and appear downfield.
~106 - 109C -4 (pyrazole)The C-4 carbon, bearing a hydrogen atom, is characteristically found in the upfield region of the aromatic carbons in pyrazole systems.[2]
~35 - 38N-C H₃The carbon of the N-methyl group is typically observed in this range.
~12 - 15C-C H₃The carbon of the C-5 methyl group is expected at a higher field, consistent with other methyl-substituted pyrazoles.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: The sample, being a solid, is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound (~1-2 mg) is finely ground with ~100-200 mg of dry KBr powder.

  • Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
3350 - 3250N-H StretchHydrazide (-NH, -NH₂)Medium-StrongTwo bands may be visible for the asymmetric and symmetric stretching of the -NH₂ group, along with the -NH stretch.
3050 - 2950C-H Stretch-CH₃ and Pyrazole C-HMediumCharacteristic stretching vibrations for methyl groups and the C-H bond on the aromatic pyrazole ring.
~1660 - 1680C=O Stretch (Amide I)Carbonyl (-CONHNH₂)StrongThis is a very characteristic and strong absorption for the carbonyl group in an amide or hydrazide linkage.[3]
~1600 - 1620N-H Bend (Amide II)Hydrazide (-NH, -NH₂)MediumThis band arises from the N-H bending vibration coupled with C-N stretching.
~1550 - 1450C=N / C=C StretchPyrazole RingMedium-StrongAromatic ring stretching vibrations are characteristic of the pyrazole nucleus.[5]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. Upon ionization, the molecule fragments in a predictable manner, and the resulting mass-to-charge (m/z) ratios of the ions are detected.

Experimental Protocol: MS
  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Electron Impact (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion.

  • Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Molecular Ion and Fragmentation

The molecular formula of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is C₆H₁₀N₄O . The exact molecular weight is 154.0855 g/mol .

  • Molecular Ion (M⁺˙): In an EI spectrum, a peak at m/z = 154 corresponding to the molecular ion is expected. In high-resolution mass spectrometry (HRMS), this would be observed at m/z 154.0855.

  • Key Fragmentation Pathways: The fragmentation of pyrazoles often involves the loss of N₂ or HCN.[6][7] The carbohydrazide side chain provides additional, predictable cleavage points.

Table of Predicted Fragments:

m/zProposed FragmentIdentity
154[C₆H₁₀N₄O]⁺˙Molecular Ion
123[M - NH₂NH]⁺Loss of the terminal hydrazinyl radical
95[C₅H₇N₂]⁺Subsequent loss of CO from the m/z 123 fragment
82[C₄H₆N₂]⁺˙Cleavage of the entire carbohydrazide group
Proposed Fragmentation Workflow

The following diagram illustrates a plausible fragmentation pathway under Electron Impact (EI) conditions.

fragmentation mol Molecular Ion (M⁺˙) m/z = 154 frag1 Fragment 1 [M - •NHNH₂]⁺ m/z = 123 mol->frag1 - •NHNH₂ frag3 Fragment 3 [C₄H₆N₂]⁺˙ m/z = 82 mol->frag3 - •CONHNH₂ frag2 Fragment 2 [C₅H₇N₂]⁺ m/z = 95 frag1->frag2 - CO

Caption: A proposed EI-MS fragmentation pathway for the title compound.

Integrated Analytical Workflow

The comprehensive characterization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide relies on a logical sequence of analytical techniques to confirm its synthesis and purity.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification ir IR Spectroscopy (Functional Group ID) purification->ir Initial Check ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Purity & MW nmr NMR (¹H & ¹³C) (Structural Elucidation) purification->nmr Detailed Structure confirmation Structure Confirmed ir->confirmation ms->confirmation nmr->confirmation

Sources

"biological activity of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Among its myriad variations, the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold has emerged as a particularly fruitful template for the development of novel therapeutic candidates. This technical guide synthesizes the current understanding of these derivatives, offering an in-depth exploration of their synthesis, diverse biological activities, and the underlying structure-activity relationships. We will delve into their proven potential as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and electronic properties. This has made them a privileged scaffold in drug design, present in approved drugs like the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[1][2] The carbohydrazide functional group (-CONHNH2) is a versatile chemical handle and a known pharmacophore that can form multiple hydrogen bonds, enabling strong interactions with biological targets.[2][3]

The fusion of these two moieties in the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide core creates a molecule with significant therapeutic potential. The methyl groups at the 1 and 5 positions provide a defined structural and electronic foundation, while the carbohydrazide at the 3-position serves as a launching point for a vast array of chemical modifications. These modifications allow for the fine-tuning of physicochemical properties and biological activity, leading to derivatives with a broad spectrum of effects, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[4]

Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide and its Derivatives

The foundational step in exploring the biological activity of this class of compounds is a robust and efficient synthetic pathway. The parent carbohydrazide is typically prepared from its corresponding ester, which is in turn synthesized from commercially available starting materials. The subsequent derivatization most commonly involves the condensation of the carbohydrazide with various aldehydes or ketones to form hydrazones.

General Synthetic Workflow

The synthesis is generally a two-step process. First, the ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the core 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Second, this carbohydrazide is reacted with a selected aromatic or heteroaromatic aldehyde in a suitable solvent, often with a catalytic amount of acid, to produce the final N'-[(aryl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives.

G cluster_0 Step 1: Synthesis of Core Hydrazide cluster_1 Step 2: Hydrazone Derivative Synthesis A Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate C 1,5-Dimethyl-1H-pyrazole -3-carbohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate (NH2NH2·H2O) C_clone 1,5-Dimethyl-1H-pyrazole -3-carbohydrazide D Aromatic Aldehyde (Ar-CHO) E N'-[(aryl)methylene]-1,5-dimethyl- 1H-pyrazole-3-carbohydrazide C_clone->E Ethanol, Acetic Acid (cat.)

Caption: General workflow for synthesizing pyrazole hydrazone derivatives.

Detailed Experimental Protocol: Synthesis of N'-benzylidene-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This protocol provides a representative example of the synthesis of a derivative.

  • Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Core):

    • To a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (10 mmol) in absolute ethanol (50 mL), add hydrazine hydrate (50 mmol, 5 eq.).

    • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the resulting concentrate into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the pure carbohydrazide.

  • Synthesis of the N'-benzylidene Derivative (Hydrazone):

    • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (5 mmol) in absolute ethanol (30 mL).

    • Add benzaldehyde (5 mmol, 1 eq.) to the solution, followed by 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath to facilitate precipitation.

    • Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the purified product.[3]

The Broad Spectrum of Biological Activities

Derivatives of the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold have been extensively evaluated for a range of biological activities, demonstrating their potential in several key therapeutic areas.

Anticancer Activity

The search for novel anticancer agents is a major focus of medicinal chemistry, and pyrazole derivatives have shown considerable promise.[5][6] Specifically, carbohydrazide derivatives of pyrazoles have been identified as being particularly effective against lung carcinoma cells (A549).[5]

Studies have shown that 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives can inhibit the growth of A549 lung cancer cells and induce apoptosis.[7] The structure-activity relationship (SAR) studies indicate that the lipophilicity of the compounds, represented by their LogP values, plays a crucial role in their efficacy. Compounds with LogP values in the range of 3.12-4.94 tend to exhibit greater inhibitory effects.[7] Further derivatization into hydrazones, particularly those derived from salicylaldehyde, has been shown to enhance this inhibitory activity.[8]

Table 1: Representative Anticancer Activity of Pyrazole Carbohydrazide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A A549 (Lung)8.0[5]
Derivative B HeLa (Cervical)9.8[5]
Derivative C MCF-7 (Breast)5.8[5]
Compound 17 HepG-2 (Liver)0.71[9]
Compound 18 BGC823 (Gastric)0.71[9]

Note: Derivative IDs are generalized from reported data for illustrative purposes.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing need.[10][11] Pyrazole derivatives have been identified as a promising class of anticonvulsant agents.[10][12][13]

Derivatives are typically evaluated in murine models using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.[10][11] Several pyrazole derivatives have demonstrated significant protective effects in these assays, with potencies comparable or even superior to standard drugs like phenobarbital and phenytoin.[13] The mechanism of action for some of these compounds may involve CNS depressant activity and a reduction in oxidative stress and inflammation within the brain.[10][11]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Pyrazole carbohydrazide derivatives have been synthesized and screened for both antibacterial and antifungal activities.[3][14] These compounds have shown efficacy against a range of pathogenic microbes.

  • Antibacterial Activity: Tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa.[3][14]

  • Antifungal Activity: Evaluated against fungal strains, most notably Candida albicans.[3][14]

The general synthetic approach involves condensing the core pyrazole carbohydrazide with various functionalized aromatic aldehydes to create a library of compounds for screening.[3]

Table 2: Antimicrobial Profile of Representative Pyrazole Hydrazone Derivatives

Bacterial/Fungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Staphylococcus aureus12-1862.5 - 125[3][14]
Bacillus subtilis10-16125 - 250[3][14]
Pseudomonas aeruginosa9-14125 - 250[3][14]
Candida albicans11-1762.5 - 125[3][14]

Note: Values are representative ranges compiled from literature.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Pyrazole-containing compounds, such as Celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] Derivatives of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide have also been investigated for this activity, often using the carrageenan-induced rat paw edema model.[4][16] Certain derivatives have demonstrated significant anti-inflammatory effects, underscoring the potential of this scaffold to yield new non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents. Synthesizing and testing a library of analogs allows for the elucidation of key structure-activity relationships (SAR).

  • For Anticancer Activity: The lipophilicity and the electronic nature of the substituent on the aryl ring of the hydrazone are critical. Electron-withdrawing groups and an optimal LogP value (between 3 and 5) often correlate with higher potency against cancer cell lines like A549.[7][8]

  • For Anticonvulsant Activity: The specific substitutions that confer anticonvulsant activity are diverse, suggesting that multiple mechanisms may be at play. However, the presence of certain aromatic and heterocyclic moieties is a recurring theme in active compounds.[13][17]

  • For Antimicrobial Activity: The antimicrobial spectrum and potency are heavily influenced by the substituent on the aldehyde used to form the hydrazone. Halogenated phenyl rings or heterocyclic rings can significantly modulate activity against different bacterial and fungal strains.

Caption: Key areas for substitution on the pyrazole-carbohydrazide scaffold. (Note: A placeholder image is used in the DOT script; a chemical structure drawing would be inserted here in practice.)

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Standard workflow for the MTT cell viability assay.

Protocol: In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock (MES) test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use Swiss albino mice (20-25 g). House them under standard laboratory conditions and fast them for 24 hours before the experiment with free access to water.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle, and a standard group receives a reference drug like phenytoin (30 mg/kg).

  • Induction of Seizure: At the time of peak effect (e.g., 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hind limb extension is considered the endpoint of protection. Calculate the percentage of protection for each dose group and determine the ED50 (the dose that protects 50% of the animals).[10]

Conclusion and Future Directions

The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold is a versatile and highly promising platform for the discovery of new therapeutic agents. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, with significant potential in oncology, neurology, and infectious diseases. The straightforward synthesis allows for the creation of large libraries of compounds, and the established SAR provides a rational basis for designing more potent and selective molecules.

Future research should focus on:

  • Lead Optimization: Modifying the most potent compounds to improve their pharmacokinetic profiles (ADME) and reduce potential toxicity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Expansion of Scope: Exploring new derivatives for other therapeutic targets, such as viral diseases or metabolic disorders.

By continuing to explore the chemical space around this privileged scaffold, the scientific community can unlock new and effective treatments for a range of human diseases.

References

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021). PubMed. [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. (n.d.). PubMed. [Link]

  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (n.d.). PubMed. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (n.d.). Semantic Scholar. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). PubMed Central. [Link]

  • Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. (n.d.). ijcrt.org. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). JOCPR. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). PubMed Central. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). PubMed Central. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). sb-pharma.org. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. (n.d.). JOCPR. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2011). PubMed Central. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (2008). PubMed. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. (2007). PubMed. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. (n.d.). ResearchGate. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). PubMed Central. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). rjpbr.com. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (n.d.). ResearchGate. [Link]

Sources

The Fulcrum of Innovation: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide as a Strategic Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as an in-depth exploration of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a versatile and highly valuable precursor in the field of organic synthesis. We will delve into the strategic importance of this molecule, detailing its synthesis and subsequent elaboration into a diverse array of heterocyclic systems with profound implications for medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-tested protocols to harness the full synthetic potential of this pyrazole derivative.

Introduction: The Pyrazole Core and the Power of the Carbohydrazide Moiety

The pyrazole nucleus is a cornerstone in the architecture of countless biologically active compounds. Its presence in blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant underscores the pharmacological significance of this five-membered heterocycle.[1] The unique arrangement of nitrogen atoms within the pyrazole ring imparts favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2]

When functionalized with a carbohydrazide group (-CONHNH₂), the synthetic utility of the pyrazole scaffold is significantly amplified. The carbohydrazide moiety is a potent nucleophile and a versatile building block for the construction of a wide range of other heterocyclic systems, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles.[3][4] This guide focuses specifically on the 1,5-dimethyl substituted pyrazole-3-carbohydrazide, a precursor that offers a desirable balance of reactivity and structural integrity for the synthesis of novel molecular entities.

Synthesis of the Precursor: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

The efficient synthesis of the title compound is paramount to its utility. A reliable and scalable route begins with the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The synthesis proceeds via a two-step sequence involving the formation of an acid chloride intermediate followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

  • To a stirred solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2-3 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM.

  • Cool the solution to 0 °C and add hydrazine hydrate (2-3 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a solid.

Synthetic Applications: A Gateway to Diverse Heterocyclic Scaffolds

The true value of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide lies in its ability to serve as a launchpad for the synthesis of more complex molecular architectures. The following sections detail its application in the construction of key heterocyclic systems.

Pyrazole-Based Schiff Bases: Versatile Intermediates and Bioactive Molecules

The condensation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with various aldehydes and ketones provides a straightforward route to pyrazole-based Schiff bases (hydrazones). These compounds are not only valuable intermediates for further cyclization reactions but also exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6]

Diagram 1: General Synthesis of Pyrazole-Based Schiff Bases

Schiff_Base_Synthesis precursor 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide intermediate Tetrahedral Intermediate precursor->intermediate + R-CHO/R-CO-R' aldehyde Aldehyde/Ketone (R-CHO/R-CO-R') aldehyde->intermediate schiff_base Pyrazole Schiff Base intermediate->schiff_base - H₂O water H₂O intermediate->water

Caption: Synthesis of pyrazole Schiff bases from the carbohydrazide.

Experimental Protocol: General Synthesis of Pyrazole-Based Schiff Bases
  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Table 1: Examples of Bioactive Pyrazole-Based Schiff Bases

Aldehyde/Ketone ReactantResulting Schiff Base ApplicationReference
Substituted BenzaldehydesAnticancer, Antimicrobial[5]
Heterocyclic AldehydesAntidiabetic, Anti-Alzheimer's[5]
BenzophenonePotential Antimicrobial[1]
1,3,4-Oxadiazoles: Bioisosteres of Amides and Esters

The 1,3,4-oxadiazole ring is a valuable heterocycle in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities to improve pharmacokinetic properties.[7] 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide can be readily cyclized to form 2-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole derivatives.

Diagram 2: Synthesis of 1,3,4-Oxadiazoles

Oxadiazole_Synthesis precursor 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide intermediate Diacylhydrazine Intermediate precursor->intermediate + R-COOH reagent Carboxylic Acid / Orthoester reagent->intermediate oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole intermediate->oxadiazole Cyclodehydration

Caption: Formation of 1,3,4-oxadiazoles from the carbohydrazide.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
  • To a solution of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) and a carboxylic acid (1.2 equivalents) in an appropriate solvent, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitated solid by filtration, wash with water, and purify by recrystallization.

1,2,4-Triazoles: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole moiety is another privileged scaffold found in numerous pharmaceuticals.[8] 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide serves as an excellent starting material for the synthesis of pyrazolyl-substituted 1,2,4-triazoles.

Diagram 3: Synthesis of Pyrazolyl-1,2,4-triazoles

Triazole_Synthesis precursor 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide intermediate Thiosemicarbazide Intermediate precursor->intermediate + R-NCS reagent Isothiocyanate (R-NCS) reagent->intermediate triazole Pyrazolyl-1,2,4-triazole-thione intermediate->triazole Base-catalyzed cyclization

Caption: Synthesis of pyrazolyl-1,2,4-triazoles via a thiosemicarbazide.

Experimental Protocol: Synthesis of Pyrazolyl-Substituted 1,2,4-Triazole-thiones
  • React 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) with an appropriate isothiocyanate (1 equivalent) in a suitable solvent like ethanol or DMF to form the corresponding thiosemicarbazide intermediate.

  • To the thiosemicarbazide, add a base such as sodium hydroxide or potassium hydroxide and reflux for 4-8 hours to effect cyclization.

  • Monitor the reaction progress by TLC.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the presence of the pyrazole core, the carbohydrazide moiety, and the newly formed heterocyclic rings, as well as for determining the substitution patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the C=O and N-H stretches of the carbohydrazide and the C=N bond in Schiff bases.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight determination, confirming the elemental composition of the synthesized molecules.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction offers unambiguous structural confirmation and provides insights into the three-dimensional arrangement of the molecules in the solid state.[1]

Conclusion and Future Outlook

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide has proven to be a remarkably versatile and strategic precursor in organic synthesis. Its straightforward preparation and the rich reactivity of the carbohydrazide functionality provide access to a vast chemical space of novel heterocyclic compounds. The demonstrated biological activities of the resulting pyrazole-based Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles highlight the immense potential of this precursor in the discovery of new therapeutic agents. Future research will undoubtedly continue to uncover new synthetic transformations and applications of this valuable building block, further solidifying its role as a cornerstone in modern medicinal chemistry and drug development.

References

  • Asian Journal of Nanosciences and Materials. (2022). Synthesis of a New Class of Pyrazolyl-1,2,4-triazole Amine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]

  • Bentham Science. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one C9H12N2O2. Retrieved from [Link]

  • Sci-Hub. (1985). Synthesis of pyrazolo(3,4-d)pyridazines from 5-(1-methylhydrazino)pyridazines by means of the Vilsmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (2016). Molecular Design of Pyrazolo[3,4-d]pyridazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[8][9][10]triazolo[3,4- b ][9][10][11] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate.
  • Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • University of Pretoria. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • DOI. (n.d.). From bicyclic precursors. Annulated pyrazolo[5,1-c][8][9][10]triazoles. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of Pyrazolo(3,4-D)pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • ResearchGate. (2021). The synthesis of pyrazolo[5,1-c][8][9][10]triazoles. Part 1: From acyclic and monocyclic precursors. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Retrieved from [Link]

  • Orel University. (n.d.). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Retrieved from [Link]

  • Drug Applied Research Center. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

Sources

Topic: Unlocking the Therapeutic Potential of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions.[1][2] When functionalized with a carbohydrazide moiety, this scaffold gives rise to a class of compounds with a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide focuses on a specific, yet underexplored member of this family: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide . While direct literature on this exact molecule is sparse, this document synthesizes data from closely related analogues to build a compelling case for its potential as a versatile starting point for drug discovery programs. We will provide a robust synthetic pathway, outline detailed protocols for investigating its most promising potential applications—anticancer and antimicrobial activities—and propose a framework for its future development. This guide is intended to serve as a foundational resource for researchers aiming to explore and exploit the therapeutic promise of this scaffold.

The Pyrazole-Carbohydrazide Scaffold: A Cornerstone of Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many clinically significant pharmaceuticals.[2][5] Its derivatives are known to exhibit a vast array of pharmacological effects, including analgesic, antipyretic, anti-inflammatory, anticancer, and antimicrobial activities.[6][7] The carbohydrazide functional group (-CONHNH₂) is also a well-established pharmacophore, serving as a crucial building block for synthesizing various heterocyclic systems and contributing to the biological activity of many therapeutic agents.[3][8]

The combination of these two moieties into the pyrazole carbohydrazide framework creates a class of compounds with significant therapeutic interest.[3] The position of the carbohydrazide substituent on the pyrazole ring is critical in determining the biological activity profile.[3][4] Notably, substitution at the C-3 and C-5 positions often yields derivatives with potent antitumor activity, while substitution at the C-4 position can lead to compounds with antinociceptive and antimicrobial properties.[3][4] Given that our target molecule, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, features this key substitution pattern, it represents a high-priority candidate for investigation, particularly in oncology.

Proposed Synthesis and Characterization

A reliable and scalable synthesis is the first step in any drug discovery campaign. Based on established methodologies for pyrazole and hydrazide formation, a robust multi-step synthesis for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide can be proposed.[2][8][9]

Synthetic Workflow

The proposed pathway begins with the classical Knorr pyrazole synthesis, followed by functional group manipulations to install the carbohydrazide moiety.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Carboxylation (Vilsmeier-Haack type or Grignard) cluster_3 Step 4: Esterification cluster_4 Step 5: Hydrazinolysis A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethyl-1H-pyrazole A->B EtOH, Reflux D 1,5-Dimethyl-1H-pyrazole B->D N-Methylation C Dimethyl Sulfate / Strong Base (e.g., NaH) F 1,5-Dimethyl-1H-pyrazole- 3-carboxylic Acid D->F Lithiation & Carboxylation E 1. n-BuLi 2. CO2 (dry ice) H Ethyl 1,5-dimethyl-1H-pyrazole- 3-carboxylate F->H Fischer Esterification G Ethanol (EtOH) / Cat. H2SO4 J 1,5-Dimethyl-1H-pyrazole- 3-carbohydrazide (Target Compound) H->J EtOH, Reflux I Hydrazine Hydrate (N2H4·H2O)

Caption: Proposed synthetic pathway for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Rationale: This protocol combines several steps into a streamlined process to generate the key ester intermediate, which is the direct precursor to the final hydrazide. Direct conversion from the carboxylic acid is also possible but forming the ester first often leads to cleaner hydrazinolysis.

  • To a solution of ethyl 2,4-dioxovalerate (1 eq.) in ethanol, add methylhydrazine (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure ester.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

  • Rationale: This is a standard and highly efficient method for converting an ester to a carbohydrazide.[8] The large excess of hydrazine hydrate drives the reaction to completion.

  • Dissolve the Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 eq.) in absolute ethanol.

  • Add hydrazine hydrate (10 eq., 80% solution) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume in vacuo and triturate the residue with diethyl ether to induce crystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR (presence of N-H and C=O stretches), and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Potential Therapeutic Application I: Anticancer Agent

Rationale: Numerous studies have highlighted the potent anticancer activity of pyrazole carbohydrazide derivatives.[7][10] Specifically, compounds with substitution at the C-3 and C-5 positions have been shown to inhibit the proliferation of cancer cell lines such as the A549 lung cancer line and induce apoptosis.[3][11] The presence of methyl groups, as in our target molecule, has also been associated with strong anticancer activity in quantitative structure-activity relationship (QSAR) studies.[12] Therefore, evaluating 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as an anticancer agent is a primary objective.

Proposed Experimental Workflow: In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential is typically performed using a cell viability assay, such as the MTT assay, against a panel of human cancer cell lines.

Anticancer_Screening_Workflow start Prepare Stock Solution of Target Compound in DMSO plate Seed Cancer Cells in 96-well Plates (e.g., A549, MCF-7, K-562) start->plate incubate1 Incubate for 24h (37°C, 5% CO2) for cell adherence plate->incubate1 treat Treat Cells with Serial Dilutions of Compound (Include Vehicle & Positive Controls) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT Reagent to each well incubate2->mtt incubate3 Incubate for 4h (Allows for formazan crystal formation) mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) to dissolve crystals incubate3->solubilize read Measure Absorbance at ~570nm using a Plate Reader solubilize->read analyze Calculate % Viability and Determine IC50 Value read->analyze

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, K-562 leukemia[13]) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of media. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Potential Therapeutic Application II: Antimicrobial Agent

Rationale: The pyrazole scaffold is a well-known component of various antimicrobial agents.[14][15] The carbohydrazide moiety can further enhance this activity.[16] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[15][17] Therefore, screening 1,5-dimethyl-1H-pyrazole-3-carbohydrazide for broad-spectrum antimicrobial activity is a logical and promising secondary objective.

Proposed Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for this determination.

Antimicrobial_Screening_Workflow start Prepare Stock Solution of Target Compound in DMSO serial_dilute Perform 2-fold Serial Dilutions of Compound across a 96-well Plate in Growth Broth (e.g., Mueller-Hinton Broth) start->serial_dilute inoculate Inoculate all wells (except sterility control) with the microbial suspension serial_dilute->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) prepare_inoculum->inoculate controls Include Controls: - Growth Control (no compound) - Sterility Control (no inoculum) - Positive Control (e.g., Ciprofloxacin) incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Turbidity (or measure OD600) to assess microbial growth incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for the broth microdilution method to determine MIC.

Detailed Protocol: Broth Microdilution Assay
  • Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO. In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). The results should be compared to a standard antibiotic like Ciprofloxacin.[15][17]

Other Potential Therapeutic Avenues & Future Directions

While oncology and infectious diseases represent the most promising starting points, the pyrazole scaffold's versatility suggests other potential applications worth exploring:

  • Anti-inflammatory Activity: Many pyrazole derivatives, including the blockbuster drug Celecoxib, are potent anti-inflammatory agents.[1][18] Screening for COX-2 inhibition or in carrageenan-induced paw edema models could reveal anti-inflammatory potential.[11][18]

  • Analgesic and Antipyretic Activity: Historically, pyrazolone drugs like Antipyrine were used as analgesics and antipyretics.[3] Hot plate and tail-flick tests could be employed to investigate analgesic properties.[18]

  • Metabolic Disorders: Certain 1,5-diaryl-pyrazole-3-carbohydrazides have shown hypoglycemic activity and function as cannabinoid receptor 1 (CB1) antagonists, suggesting a role in treating metabolic syndrome.[19]

Future directions for a research program centered on this molecule should involve:

  • Confirmation of Synthesis and Characterization: Execute the proposed synthesis and rigorously confirm the structure of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

  • Broad Biological Screening: Perform the anticancer and antimicrobial assays detailed above.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is found, synthesize a library of analogues by modifying the substituents at the N-1 and C-5 positions of the pyrazole ring to optimize potency and selectivity.

  • Mechanism of Action Studies: For active compounds, conduct further experiments (e.g., cell cycle analysis, apoptosis assays, enzyme inhibition assays) to elucidate the biological mechanism.

Conclusion

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide stands as a molecule of significant, yet largely untapped, potential. By leveraging the extensive body of research on the broader pyrazole carbohydrazide class, we can logically infer that this compound is a prime candidate for investigation as an anticancer and antimicrobial agent. Its straightforward synthesis and the well-defined protocols available for its biological evaluation make it an attractive starting point for any medicinal chemistry program. This guide provides the foundational knowledge, synthetic strategy, and experimental blueprints necessary to begin unlocking the therapeutic value of this promising chemical scaffold.

References

  • Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-323. ([Link])

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. JOCPR. ([Link])

  • Bhat, M. A., et al. (2015). Current status of pyrazole and its biological activities. PubMed Central. ([Link])

  • Al-Hourani, B. J., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. ([Link])

  • Guedes, J. V. C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. ([Link])

  • Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. ([Link])

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. ([Link])

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ([Link])

  • Karrouchi, K., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central. ([Link])

  • MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. ([Link])

  • Singh, R., & Singh, J. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. ([Link])

  • Al-Ghamdi, A. A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. ([Link])

  • Navarrete-Vázquez, G., et al. (2012). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. PubMed. ([Link])

  • Aydin, A., et al. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. ([Link])

  • El-Metwaly, N. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. ([Link])

  • Al-Abdullah, E. S., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. ([Link])

  • Kumar, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. ([Link])

  • Arshad, M. F., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. ([Link])

  • Al-Ghamdi, A. A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. ([Link])

  • Gomaa, M. A. M. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. ResearchGate. ([Link])

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. JOCPR. ([Link])

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. ([Link])

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. ([Link])

  • Santos, M. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. ([Link])

  • Domyati, T. L., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. ([Link])

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. ([Link])

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. ([Link])

Sources

"discovery and history of pyrazole carbohydrazide compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Carbohydrazide Compounds

Authored by a Senior Application Scientist

Foreword: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole nucleus, a five-membered aromatic heterocycle, is a quintessential example of such a structure.[1][2] Its journey from a laboratory curiosity in the 1880s to a cornerstone of modern pharmaceuticals is a testament to its versatile chemistry and profound biological significance.[3][4] Parallelly, the carbohydrazide moiety (–CONHNH2) has long been recognized not just as a versatile synthetic building block, but as a critical pharmacophore in its own right, integral to the activity of numerous drugs.[5]

This guide delves into the confluence of these two entities: the pyrazole carbohydrazide compounds. We will trace their historical lineage from the earliest pyrazole-based drugs to the rational design of highly specific and potent modern therapeutics. This exploration is not merely a chronological recounting of facts but a causal analysis of the scientific choices, synthetic innovations, and mechanistic insights that have propelled this class of compounds to the forefront of drug discovery. For the researchers, scientists, and drug development professionals who constitute our audience, this document serves as both a historical record and a practical guide to understanding and harnessing the therapeutic potential of pyrazole carbohydrazides.

Part 1: The Genesis of a Scaffold - From Antipyrine to Modern Synthesis

The story of pyrazole in medicine begins long before the concept of a "pyrazole carbohydrazide." The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883, with its first synthesis being achieved by Edward Buchner in 1889.[3] The therapeutic potential of this scaffold was realized almost immediately. Antipyrine, a pyrazolone derivative, was first prepared in 1887 and swiftly became one of the first synthetic organic compounds to be widely used as an antipyretic and analgesic agent.[5] This early success spurred further exploration of the pyrazolone nucleus, leading to other drugs like Dipyrone.[5]

While these early compounds were pyrazolones, they established the pyrazole core as a biologically active and pharmaceutically viable scaffold. The natural evolution of research led chemists to explore functionalization at every position of the ring, seeking to modulate activity and discover new therapeutic applications. The introduction of the carbohydrazide moiety was a pivotal step in this evolution. Hydrazides are well-known building blocks for creating a variety of heterocyclic rings and are recognized as important pharmacophoric groups in many therapeutic agents.[5] The fusion of the stable, aromatic pyrazole ring with the reactive and pharmacologically significant carbohydrazide group created a new chemical space ripe for exploration.

Core Synthetic Strategies

The construction of pyrazole carbohydrazides relies on a logical, multi-step approach that has been refined over decades. The foundational strategies remain central to modern synthetic chemistry.

1. Formation of the Pyrazole Core: The Knorr Synthesis

The most traditional and enduring method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6][7] This method's robustness and versatility have made it a staple in heterocyclic chemistry since its discovery.

Knorr_Synthesis cluster_reactants Reactants cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Substituted Pyrazole Core Dicarbonyl:e->Pyrazole:w + Hydrazine Hydrazine Derivative Hydrazine:e->Pyrazole:w caption Fig. 1: Knorr Pyrazole Synthesis Workflow.

Caption: Fig. 1: Knorr Pyrazole Synthesis Workflow.

2. Introduction of the Carbohydrazide Moiety

Once the pyrazole core, typically bearing a carboxylic acid or ester functional group, is synthesized, the carbohydrazide is introduced. The most common and direct method is the reaction of a pyrazole carboxylic acid ethyl ester with hydrazine hydrate.[8][9]

Carbohydrazide_Formation PyrazoleEster Pyrazole Carboxylic Acid Ethyl Ester PyrazoleCarbohydrazide Pyrazole Carbohydrazide PyrazoleEster:e->PyrazoleCarbohydrazide:w + HydrazineHydrate Hydrazine Hydrate (NH2NH2·H2O) HydrazineHydrate:e->PyrazoleCarbohydrazide:w caption Fig. 2: Synthesis of the Carbohydrazide Moiety.

Caption: Fig. 2: Synthesis of the Carbohydrazide Moiety.

An alternative route involves the use of pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives, which react with hydrazine hydrate to yield the desired pyrazole-4-carbohydrazides, often in high yields of 70-90%.[8] Interestingly, direct conversion from 5-benzamidopyrazole-4-carboxylic acid ethyl esters has been reported as unsuccessful, with the reaction instead cleaving the benzoyl group to yield a 5-amino derivative.[8] This highlights the critical importance of substrate and reaction pathway selection in synthetic design.

Generalized Experimental Protocol: Synthesis of a N'-Benzylidene-1H-pyrazole-3-carbohydrazide

This protocol provides a representative, two-step workflow for the synthesis of a pyrazole carbohydrazide derivative, followed by condensation with an aldehyde to form a hydrazone, a common strategy to generate diverse libraries of compounds.

Step 1: Synthesis of 5-substituted-1H-pyrazole-3-carbohydrazide

  • Reaction Setup: To a solution of ethyl 5-substituted-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol (20 mL), add hydrazine hydrate (3.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure pyrazole carbohydrazide intermediate.

Step 2: Synthesis of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide (Hydrazone)

  • Reaction Setup: Dissolve the pyrazole carbohydrazide intermediate (1.0 eq) from Step 1 in ethanol or acetic acid. Add a substituted aromatic aldehyde (1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid or sulfuric acid as a catalyst.[9]

  • Reaction: Stir the mixture at room temperature or gentle heat for 2-4 hours until a precipitate forms.

  • Isolation and Purification: Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol, water), and recrystallize from a solvent such as ethanol or DMF to obtain the final pure product.

  • Characterization: Confirm the structure of the final compound using IR, 1H NMR, and mass spectrometry.[9][10]

Part 2: A Revolution in Inflammation Therapy - The Celecoxib Story

The most impactful chapter in the history of pyrazole-containing compounds is undoubtedly the development of selective cyclooxygenase-2 (COX-2) inhibitors. This story perfectly illustrates the power of rational drug design based on fundamental biological discovery.

The COX-1/COX-2 Dichotomy

In the early 1990s, the discovery of two distinct COX isoforms revolutionized the understanding of nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[11]

  • COX-2: An inducible enzyme, whose expression is dramatically increased at sites of inflammation.[11][12]

Traditional NSAIDs inhibit both isoforms, leading to effective pain relief but also to a high incidence of gastrointestinal side effects. The new hypothesis was clear: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1.[11]

The Discovery of Celecoxib

This hypothesis drove a global research effort, culminating in the discovery of Celecoxib by a team at the Searle division of Monsanto, led by John Talley.[12][13] Marketed as Celebrex, it was approved by the U.S. FDA on December 31, 1998, for treating osteoarthritis and rheumatoid arthritis.[11][13][14][15]

Celecoxib's design is a masterclass in structure-activity relationship (SAR). The 1,5-diarylpyrazole core was a key scaffold. The critical features for COX-2 selectivity were found to be:

  • A 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl group: This moiety is essential for COX-2 inhibition.[13] It fits into a specific side pocket of the COX-2 enzyme active site.

  • A Trifluoromethyl Group at the 3-position of the pyrazole: This group provides superior potency and selectivity compared to less bulky substitutions like a methyl group.[13]

The selectivity arises from a key difference in the active sites of the two enzymes: a valine residue in COX-2 versus a bulkier isoleucine in COX-1 at position 523. The sulfonamide group of Celecoxib creates steric hindrance with the isoleucine in COX-1, destabilizing the complex, but it fits comfortably into the pocket of COX-2 where the smaller valine resides.[13]

COX2_Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation Site) AA->COX2 PGs Prostaglandins (Pain & Inflammation) COX2->PGs Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition caption Fig. 3: Mechanism of Selective COX-2 Inhibition.

Caption: Fig. 3: Mechanism of Selective COX-2 Inhibition.

Part 3: Diversification of Biological Activity

While the anti-inflammatory properties of pyrazole derivatives are their most famous application, the pyrazole carbohydrazide scaffold is remarkably versatile, demonstrating a wide spectrum of biological activities. The position of the carbohydrazide moiety on the pyrazole ring, along with other substitutions, critically influences the therapeutic target.[5]

Substitution PositionAssociated Biological ActivitiesKey Examples / Targets
Position C-3 Antitumor, Cannabinoid AntagonistInhibition of A549 lung cancer cells, Rimonabant (CB1 antagonist).[5]
Position C-4 Antinociceptive, Antibacterial, AntiparasiticAntimalarial (inhibition of Plasmodium falciparum), potent analgesic activity.[5]
Position C-5 Antitumor, Fungicidal, HerbicidalPotent growth inhibitors of cancer cells via apoptosis induction.[5]
Internalized Moiety Antimicrobial, Analgesic, Anti-inflammatoryDerivatives active against various microbes and in pain/inflammation models.[5]
Key Therapeutic Areas
  • Anticancer: Numerous pyrazole carbohydrazide derivatives have shown potent cytotoxic activity against various cancer cell lines.[16] For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives are potent inhibitors of A549 lung cancer cell proliferation, inducing apoptosis.[5] Other series have demonstrated broad-spectrum antitumor potential at the GI50 and TGI levels.[5]

  • Antimicrobial & Antiparasitic: The scaffold has been successfully modified to yield compounds with significant antibacterial and antifungal properties.[9][17] Furthermore, specific 1H-pyrazole-4-carbohydrazides have shown promising antimalarial activity by targeting Plasmodium falciparum cysteine protease and leishmanicidal activity against various Leishmania species.[5][6]

  • CNS and Metabolic Disorders: The versatility of the scaffold extends to the central nervous system and metabolic diseases. The well-known drug Rimonabant, a cannabinoid CB1 receptor antagonist used for obesity, is a pyrazole derivative.[5] More recently, pyrazole-3-carbohydrazone scaffolds have been identified as effective inhibitors of Dipeptidyl peptidase IV (DPP-4), a key target for treating type 2 diabetes.[18]

Pharmacophore Modeling for DPP-4 Inhibitors

The discovery of pyrazole carbohydrazides as DPP-4 inhibitors is an excellent example of modern drug design, integrating virtual screening with chemical synthesis and bioassays.[18] Pharmacophore modeling based on active compounds reveals key structural features necessary for binding and inhibition.

Caption: Fig. 4: A General Pharmacophore Model for DPP-4 Inhibition.

A typical pharmacophore model for this class consists of one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic features.[18] This model provides a rational basis for designing new derivatives with improved potency and selectivity, guiding chemists on where to place specific functional groups to maximize interaction with the enzyme's active site.

Conclusion and Future Perspectives

The journey of pyrazole carbohydrazide compounds from their conceptual origins to their current status as a "privileged scaffold" is a compelling narrative of scientific progress.[1][2] From the early discovery of pyrazole's biological relevance with Antipyrine to the paradigm-shifting rational design of Celecoxib, this class of compounds has consistently demonstrated its therapeutic value. The fusion of the stable pyrazole core with the versatile carbohydrazide linker has provided a robust and adaptable framework for medicinal chemists.

The future of pyrazole carbohydrazide research is bright. The focus is shifting towards developing multi-target agents capable of addressing complex diseases like cancer and Alzheimer's with a single molecule.[17] Advances in computational chemistry, including more sophisticated pharmacophore modeling and molecular docking studies, will continue to accelerate the discovery of novel derivatives with enhanced potency and improved safety profiles.[18] As our understanding of disease biology deepens, the pyrazole carbohydrazide scaffold will undoubtedly remain a central and invaluable tool in the arsenal of drug discovery professionals.

References

  • Celecoxib - Wikipedia.
  • Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. Available from: [Link]

  • Daidone, G., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. Available from: [Link]

  • Celecoxib History - News-Medical.Net. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Available from: [Link]

  • Bernardino, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed. Available from: [Link]

  • Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. Available from: [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - JOCPR. Available from: [Link]

  • Structure-activity study on antiinflammatory pyrazole carboxylic acid hydrazide analogs using molecular connectivity indices. - R Discovery. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. Available from: [Link]

  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica. Available from: [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - ResearchGate. Available from: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceuticalinterest | Request PDF. Available from: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Pyrazole-Based Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its inherent chemical stability, coupled with the capacity for diverse functionalization, has made it a privileged scaffold in the design of novel drugs. Within this broad class of compounds, pyrazole carbohydrazides have emerged as particularly promising candidates, demonstrating a spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a specific, yet representative member of this family: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide . While this compound serves as our central subject, the principles and methodologies discussed herein are broadly applicable to the wider class of pyrazole derivatives, offering valuable insights for researchers engaged in the exploration of this chemical space. This document is structured to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how," empowering researchers to make informed decisions in their own investigations.

Synthesis and Structural Elucidation: From Precursor to Final Compound

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of the carbohydrazide moiety. A common and efficient route involves the initial synthesis of the corresponding carboxylic acid or its ester derivative, which then serves as the immediate precursor to the target compound.

Synthesis of the Precursor: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

The synthesis of the pyrazole carboxylic acid precursor is typically achieved through the condensation of a β-dicarbonyl compound with a substituted hydrazine.

Workflow for the Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid:

reagent1 Ethyl acetoacetate intermediate1 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate reagent1->intermediate1 Condensation reagent2 Methylhydrazine reagent2->intermediate1 final_product 1,5-dimethyl-1H-pyrazole-3-carbohydrazide intermediate1->final_product Hydrazinolysis (Hydrazine hydrate) cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR (1H, 13C) synthesis->nmr ir FTIR synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ir->structure ms->structure cluster_properties Physicochemical Properties cluster_behavior Biopharmaceutical Behavior solubility Solubility absorption Absorption solubility->absorption pka pKa pka->absorption binding Receptor Binding pka->binding logp LogP logp->absorption distribution Distribution logp->distribution

An In-depth Technical Guide to the Solubility and Stability of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this heterocyclic compound. It outlines detailed experimental protocols for determining solubility in various media and for assessing stability under forced degradation conditions as stipulated by ICH guidelines. Furthermore, this guide explores potential degradation pathways based on the compound's inherent chemical structure and provides a framework for developing and validating a stability-indicating analytical method. The insights and methodologies presented herein are intended to equip researchers with the necessary tools to effectively evaluate 1,5-dimethyl-1H-pyrazole-3-carbohydrazide for its potential as a pharmaceutical candidate.

Introduction: The Significance of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in Medicinal Chemistry

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The carbohydrazide moiety is also a key pharmacophore known to contribute to the biological activities of various compounds. The title compound, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, combines these two important functional groups, making it a molecule of significant interest for drug discovery and development.

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to its successful development.[2] Among these, solubility and stability are paramount as they directly influence a drug's bioavailability, formulation, and shelf-life. This guide provides a detailed framework for the comprehensive characterization of the solubility and stability of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Physicochemical Properties

A foundational step in drug development is the characterization of the API's fundamental physical and chemical properties.[2] These parameters provide the initial insights into the molecule's behavior and guide formulation strategies.

PropertyPredicted/Reported ValueSignificance in Drug Development
Molecular Formula C₆H₁₀N₄ODefines the elemental composition and molecular weight.
Molecular Weight 154.17 g/mol Influences diffusion, absorption, and distribution properties.
Appearance White to off-white solid (predicted)Basic quality control parameter.
Melting Point Not availableIndicator of purity and solid-state stability.
pKa Not available (predicted basicity due to hydrazide and pyrazole nitrogens)Governs solubility and absorption at different physiological pH values.
LogP Not available (predicted to be relatively low due to polar functional groups)Indicates lipophilicity and affects membrane permeability and solubility.

Solubility Profile: A Proactive Approach to Characterization

A comprehensive understanding of a compound's solubility is critical for designing appropriate formulations and predicting its in vivo behavior.[3] The solubility of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide should be determined in a range of solvents relevant to pharmaceutical development.

Theoretical Considerations and Predictive Models

The principle of "like dissolves like" provides a preliminary assessment of solubility. Given the presence of a polar carbohydrazide group and nitrogen atoms in the pyrazole ring capable of hydrogen bonding, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is anticipated to have higher solubility in polar solvents.[4] More advanced computational tools, including machine learning and thermodynamics-based models, can provide more quantitative predictions of solubility in various solvents and at different temperatures.[4][5][6][7]

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability for a wide range of compounds.[8][9]

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation: Add an excess amount of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Anticipated Solubility Profile

Based on its structure, the following solubility trends for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide are anticipated:

Solvent SystemPredicted SolubilityRationale
Water ModerateThe polar carbohydrazide and pyrazole moieties should facilitate aqueous solubility.
pH 1.2 HCl Buffer Higher than waterThe basic nitrogen atoms in the pyrazole and hydrazide groups are likely to be protonated, forming more soluble salts.
pH 6.8 PBS ModerateReflects solubility in the physiological environment of the small intestine.
pH 7.4 PBS ModerateRepresents solubility in blood and other physiological fluids.
Ethanol/Methanol HighPolar protic solvents capable of hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent known for its excellent solubilizing capacity for a wide range of organic compounds.[3]

Stability Assessment: Ensuring Therapeutic Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[10] Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12]

Forced Degradation Studies: A Systematic Approach

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[10] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11][13]

Diagram 1: Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Analysis Photo Photolytic Degradation (ICH Q1B light exposure) Photo->Analysis API 1,5-dimethyl-1H-pyrazole-3-carbohydrazide API->Acid API->Base API->Oxidation API->Thermal API->Photo Characterization Characterization of Degradation Products (LC-MS, NMR) Analysis->Characterization Pathway Elucidation of Degradation Pathways Characterization->Pathway

Caption: A systematic workflow for conducting forced degradation studies.

Potential Degradation Pathways

The chemical structure of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide suggests several potential degradation pathways.

  • Hydrolysis: The carbohydrazide linkage is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule to form 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and hydrazine.[14][15]

  • Oxidation: The hydrazide moiety is known to be susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[16][17] This could lead to the formation of various oxidative degradation products.[16][17][18] The pyrazole ring itself can also undergo oxidation.[19]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, as outlined in ICH Q1B guidelines.[1][20][21][22][23]

Degradation_Pathways Parent 1,5-dimethyl-1H-pyrazole-3-carbohydrazide Hydrolysis_Product 1,5-dimethyl-1H-pyrazole-3-carboxylic acid + Hydrazine Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidative Degradants Parent->Oxidation_Product Oxidation (e.g., H2O2) Photo_Product Photodegradation Products Parent->Photo_Product Photolysis (UV/Vis Light)

Sources

Methodological & Application

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole carbohydrazide derivatives are recognized as important pharmacophores in a variety of therapeutically relevant agents.[1] This protocol details a robust and efficient two-step synthetic route, beginning with the well-established Knorr pyrazole synthesis to construct the core heterocyclic ring, followed by hydrazinolysis of the corresponding ester. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and practical considerations for successful synthesis and purification.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that are a cornerstone in medicinal chemistry.[2] The pyrazole nucleus is a key structural motif found in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The target molecule, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, incorporates a carbohydrazide functional group (-CONHNH₂), which is a versatile synthon for the construction of more complex heterocyclic systems and a known pharmacophoric element in various bioactive compounds.[1]

The synthetic strategy outlined herein leverages fundamental and reliable organic transformations. The core 1,5-dimethylpyrazole ring is constructed via the Knorr pyrazole synthesis, a classic cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[5] This is followed by the conversion of a carboxylate ester at the 3-position into the desired carbohydrazide through reaction with hydrazine hydrate, a standard and high-yielding transformation.[6]

Overall Synthetic Scheme

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is achieved through a two-step sequence starting from ethyl 2,4-dioxovalerate and methylhydrazine.

Step 1: Knorr Pyrazole Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Step 2: Hydrazinolysis of the ester to yield 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

The following diagram illustrates the overall workflow for the synthesis.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrazinolysis cluster_2 Purification & Analysis Reactants_1 Ethyl 2,4-dioxovalerate + Methylhydrazine Reaction_1 Cyclocondensation (Acid Catalyst, e.g., Acetic Acid) Ethanol, Reflux Reactants_1->Reaction_1 Product_1 Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Reaction_1->Product_1 Reaction_2 Nucleophilic Acyl Substitution Ethanol, Reflux Product_1->Reaction_2 Reactants_2 Hydrazine Hydrate Reactants_2->Reaction_2 Product_2 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Final Product) Reaction_2->Product_2 Purification Recrystallization Product_2->Purification Analysis TLC, Melting Point, NMR, IR, Mass Spec Purification->Analysis

Caption: Overall workflow for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Mechanistic Insights

The Knorr Pyrazole Synthesis (Step 1)

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry. The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][5] In this specific synthesis, the use of methylhydrazine, an unsymmetrical hydrazine, leads to the potential for two regioisomeric products. However, the reaction with ethyl 2,4-dioxovalerate (a β-keto ester) generally provides high regioselectivity.

The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine (the N-methylated nitrogen is less nucleophilic due to steric hindrance and inductive effects) onto the more electrophilic ketone carbonyl of the β-keto ester. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the ester carbonyl, followed by elimination of ethanol to yield the stable, aromatic pyrazole ring. A catalytic amount of acid is often employed to facilitate the dehydration steps.[2]

G start β-Keto Ester + Methylhydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (-H₂O) cyclization Intramolecular Cyclization hydrazone->cyclization hemiaminal Cyclic Intermediate cyclization->hemiaminal aromatization Dehydration & Aromatization hemiaminal->aromatization (-EtOH) product Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate aromatization->product

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Hydrazinolysis of the Ester (Step 2)

This step is a classic nucleophilic acyl substitution reaction. Hydrazine is a potent alpha-effect nucleophile, meaning it is more reactive than would be predicted from its basicity alone. It readily attacks the electrophilic carbonyl carbon of the pyrazole ester. This addition forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to form the highly stable carbohydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the reaction mixture.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
Ethyl 2,4-dioxovalerate615-79-2158.15Purity ≥97%
Methylhydrazine60-34-446.07Handle with care, toxic and flammable
Hydrazine Hydrate (50-60%)7803-57-850.06Toxic and corrosive
Ethanol (Absolute)64-17-546.07Reagent grade
Glacial Acetic Acid64-19-760.05Catalyst
Diethyl Ether60-29-774.12For extraction
Sodium Sulfate (Anhydrous)7757-82-6142.04Drying agent
Saturated Sodium Bicarbonate SolutionN/AN/AFor neutralization
TLC Plates (Silica gel 60 F₂₅₄)N/AN/AFor reaction monitoring
Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
  • To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Add ethyl 2,4-dioxovalerate (15.8 g, 0.10 mol) to the ethanol and stir until fully dissolved.

  • Carefully add methylhydrazine (4.6 g, 0.10 mol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Add 5-10 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The consumption of the starting ketoester should be observed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or low-melting solid. The product can be purified further by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step.

Protocol 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide
  • In a 250 mL round-bottomed flask, dissolve the crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (0.10 mol theoretical) in absolute ethanol (120 mL).

  • Add hydrazine hydrate (approx. 60%, 15.0 g, ~0.30 mol) to the solution. A 3-fold molar excess is used to ensure the reaction goes to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes or 5% methanol in dichloromethane) until the starting ester spot has disappeared.

  • After completion, cool the reaction mixture in an ice bath. The product, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, will often precipitate as a white solid.

  • If precipitation is slow, the volume of ethanol can be reduced by half using a rotary evaporator to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove any unreacted hydrazine or other impurities.

  • Dry the product under vacuum to obtain 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a white crystalline solid.

  • The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR). If required, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Characteristically sharp melting point upon purification.

  • ¹H NMR: Expect signals corresponding to the two methyl groups (N-CH₃ and C-CH₃), a singlet for the pyrazole ring proton (C4-H), and broad signals for the hydrazide protons (-CONHNH₂ ).

  • IR Spectroscopy (cm⁻¹): Characteristic peaks for N-H stretching (hydrazide, ~3200-3400), C=O stretching (amide I band, ~1640-1680), and C=N stretching of the pyrazole ring.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. By employing the classic Knorr pyrazole synthesis followed by a straightforward hydrazinolysis, this protocol offers high yields and operational simplicity. The resulting carbohydrazide is a valuable intermediate for the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical and agrochemical research. The mechanistic discussions and step-by-step procedures serve as a robust resource for scientists engaged in the field of organic and medicinal chemistry.

References

  • Beilstein Journals. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499. doi:10.3390/molecules26216499. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 718-743. doi:10.2174/1570193X18666210823150531. Available from: [Link]

  • Choi, E., et al. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2015). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Retrieved from [Link]

  • ResearchGate. (2014). Use of activated enol ethers in the synthesis of pyrazoles: Reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • National Center for Biotechnology Information. (2013). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a Novel Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for evaluating the fungicidal potential of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The protocols detailed herein are grounded in established methodologies for fungicide screening and are designed to ensure scientific rigor and reproducibility. This guide covers both in vitro and in vivo evaluation, offering a tiered approach to systematically assess the compound's efficacy against a panel of relevant phytopathogenic fungi. The causality behind experimental choices is elucidated to provide a deeper understanding of the screening process.

Introduction: The Promise of Pyrazole-Based Fungicides

The pyrazole ring is a well-established pharmacophore in the design of novel fungicides, with many commercial products leveraging this scaffold.[1][2] These compounds often exhibit high efficacy, broad-spectrum activity, and novel modes of action, making them critical tools in addressing the challenge of fungicide resistance.[1][3] Pyrazole carboxamides, for instance, are a significant class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[2][3]

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a novel compound of interest, belonging to the broader family of pyrazole derivatives. While specific data on its fungicidal activity is emerging, its structural similarity to known fungicides warrants a thorough investigation. This guide provides the experimental framework to explore its potential as a lead compound for a new generation of fungicides.

Compound Profile: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

PropertyValueSource
Molecular Formula C₆H₁₀N₄OPubChem
Molecular Weight 154.17 g/mol PubChem
Structure
CAS Number Not available
Solubility To be determined experimentally (recommend testing in DMSO, methanol, acetone)
Purity ≥95% recommended for biological assays

Note: As this is a novel compound for this application, full characterization is a prerequisite for any biological testing.

Mechanism of Action (Hypothesized)

Based on the pyrazole scaffold, a primary hypothesized mechanism of action for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[3][4] This leads to a disruption of ATP synthesis, ultimately causing fungal cell death. However, other mechanisms cannot be ruled out, and further studies, such as enzymatic assays and investigation of effects on cell membrane integrity, would be necessary to confirm the precise mode of action.[3][5]

Experimental Workflow Overview

The evaluation of a potential new fungicide follows a logical progression from broad in vitro screening to more complex and targeted in vivo studies. This workflow is designed to efficiently identify promising candidates and gather the necessary data for further development.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_prep Compound Preparation (Stock Solutions) primary_screen Primary Screening (Agar Dilution/Broth Microdilution) in_vitro_prep->primary_screen fungal_culture Fungal Pathogen Culture fungal_culture->primary_screen dose_response Dose-Response Assay (EC₅₀ Determination) primary_screen->dose_response in_vivo_prep Formulation Preparation dose_response->in_vivo_prep Lead Compound Selection protective_assay Protective Assay in_vivo_prep->protective_assay curative_assay Curative Assay in_vivo_prep->curative_assay plant_propagation Host Plant Propagation plant_propagation->protective_assay plant_propagation->curative_assay disease_assessment Disease Severity Assessment protective_assay->disease_assessment curative_assay->disease_assessment

Caption: High-level overview of the experimental workflow for fungicide evaluation.

Detailed Protocols: In Vitro Evaluation

In vitro assays are the first step in determining the intrinsic fungicidal activity of a compound. They are rapid, cost-effective, and allow for the screening of multiple compounds against a panel of fungi.

Materials and Reagents
  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (purity ≥95%)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Sterile distilled water

  • Commercial fungicide (e.g., a known SDHI like Boscalid, for use as a positive control)

  • Sterile Petri dishes (90 mm)

  • Sterile 96-well microtiter plates

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader

  • Incubator

Fungal Pathogens

A representative panel of phytopathogenic fungi should be selected, including organisms from different classes to assess the spectrum of activity. Suggested species include:

  • Botrytis cinerea (Gray mold)

  • Fusarium graminearum (Fusarium head blight)

  • Rhizoctonia solani (Sheath blight)

  • Alternaria solani (Early blight)

  • Phytophthora infestans (Late blight)

Protocol 1: Agar Dilution Method for Primary Screening

This method provides a qualitative and semi-quantitative assessment of fungicidal activity.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in sterile DMSO. Prepare a similar stock solution for the positive control fungicide.

  • Media Preparation: Autoclave PDA medium and cool to 45-50°C in a water bath.

  • Dosing the Media: Add the stock solution of the test compound to the molten agar to achieve a final concentration (e.g., 100 µg/mL). Ensure thorough mixing. Also prepare a solvent control plate (containing only DMSO at the same concentration as the treatment plates) and a positive control plate.

  • Pouring Plates: Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the solvent control plate reaches the edge of the plate. Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony on the solvent control plate, and T is the average diameter of the fungal colony on the treated plate.

Protocol 2: Broth Microdilution Method for EC₅₀ Determination

This high-throughput method is used to determine the half-maximal effective concentration (EC₅₀), a key measure of a fungicide's potency.[6][7] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

  • Spore Suspension Preparation: Grow the fungal culture on PDA plates until sporulation is abundant. Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Serial Dilutions: In a sterile 96-well plate, perform serial dilutions of the test compound in a suitable broth medium (e.g., PDB). The concentration range should bracket the expected EC₅₀ (e.g., from 100 µg/mL down to 0.05 µg/mL).

  • Inoculation: Add the prepared spore suspension to each well. Include a positive control (commercial fungicide), a negative control (no compound), and a sterility control (no spores).

  • Incubation: Incubate the plates at the appropriate temperature for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Analysis: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. Alternatively, a metabolic indicator dye like resazurin can be used for colorimetric assessment. Plot the percentage of growth inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC₅₀ value.

Detailed Protocols: In Vivo Evaluation

In vivo testing is crucial to assess the performance of the fungicide under more realistic conditions, taking into account factors like plant uptake, translocation, and environmental stability.[10][11]

Materials and Reagents
  • Healthy host plants (e.g., tomato for A. solani, wheat for F. graminearum)

  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Wetting agent (e.g., Tween 20)

  • Pressurized sprayers

  • Controlled environment growth chamber or greenhouse

  • Fungal inoculum (spore suspension)

Protocol 3: Protective (Prophylactic) Assay

This assay evaluates the ability of the compound to prevent infection when applied before the pathogen.[12]

  • Plant Preparation: Grow healthy plants to a suitable stage (e.g., 3-4 true leaves).

  • Treatment Application: Prepare a spray solution of the test compound at various concentrations (e.g., 50, 100, 200 µg/mL) in water with a wetting agent (e.g., 0.1% Tween 20). Spray the plants until runoff. Include a negative control (water + wetting agent) and a positive control (commercial fungicide).

  • Drying: Allow the plants to dry completely.

  • Inoculation: 24 hours after treatment, inoculate the plants with a fungal spore suspension of a known concentration.

  • Incubation: Place the plants in a high-humidity chamber for 24-48 hours to promote infection, then move them to a growth chamber with optimal conditions for disease development.

  • Disease Assessment: After a set period (e.g., 7-14 days), assess the disease severity on each leaf using a standardized rating scale (e.g., 0 = no symptoms, 5 = >75% leaf area affected).

  • Data Analysis: Calculate the percent disease control for each treatment relative to the negative control.

Protocol 4: Curative (Therapeutic) Assay

This assay assesses the compound's ability to halt disease progression after infection has occurred.[3]

  • Plant Preparation and Inoculation: Grow healthy plants and inoculate them with the fungal pathogen as described above.

  • Incubation for Infection: Place the inoculated plants in a high-humidity chamber for 24 hours to allow infection to establish.

  • Treatment Application: 24 hours post-inoculation, apply the fungicide treatments as described in the protective assay.

  • Incubation for Disease Development: Return the plants to a growth chamber.

  • Disease Assessment and Data Analysis: Assess disease severity and calculate the percent disease control as in the protective assay.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example In Vitro Screening Results

CompoundTest Concentration (µg/mL)B. cinerea % InhibitionF. graminearum % InhibitionR. solani % Inhibition
1,5-dimethyl-1H-pyrazole-3-carbohydrazide10085.2 ± 4.192.5 ± 3.778.9 ± 5.3
Positive Control (Boscalid)10098.1 ± 1.599.3 ± 0.995.4 ± 2.2
Negative Control (DMSO)N/A000

Table 2: Example EC₅₀ Values (µg/mL)

CompoundB. cinereaF. graminearumR. solani
1,5-dimethyl-1H-pyrazole-3-carbohydrazide12.58.725.1
Positive Control (Boscalid)1.80.95.4

Table 3: Example In Vivo Protective Assay Results

TreatmentConcentration (µg/mL)Disease Severity IndexPercent Disease Control
Negative ControlN/A4.2 ± 0.50
1,5-dimethyl-1H-pyrazole-3-carbohydrazide1001.5 ± 0.364.3
1,5-dimethyl-1H-pyrazole-3-carbohydrazide2000.8 ± 0.281.0
Positive Control (Commercial Fungicide)2000.5 ± 0.188.1

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a potential fungicide. Positive results from these assays, particularly strong in vivo efficacy, would justify further investigation into its mechanism of action, toxicological profile, and formulation development. The self-validating nature of these protocols, with the inclusion of appropriate positive and negative controls, ensures the generation of reliable and actionable data for the advancement of novel crop protection solutions.

References

  • National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2.
  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. 3rd Ed. CLSI supplement M38M51S; 2022.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - ACS Publications. (URL: [Link])

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (URL: [Link])

  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (URL: [Link])

  • In vitro antifungal susceptibility testing - ResearchGate. (URL: [Link])

  • How to Submit Fungicide Testing Protocols | Turfgrass Diagnostic Lab. (URL: [Link])

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. (URL: [Link])

  • Mode of action of pyrazoles and pyridazinones - ResearchGate. (URL: [Link])

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (URL: [Link])

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC - NIH. (URL: [Link])

  • In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. (URL: [Link])

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - ResearchGate. (URL: [Link])

  • An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit - APS Journals. (URL: [Link])

  • Fungicide resistance assays for fungal plant pathogens - PubMed. (URL: [Link])

  • In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram - Jetir.Org. (URL: [Link])

  • In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard - The Pharma Innovation Journal. (URL: [Link])

Sources

Application Notes and Protocols for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

The pyrazole ring system is a cornerstone in modern crop protection chemistry, serving as a versatile scaffold for a multitude of commercialized fungicides, insecticides, and herbicides. Its unique electronic properties and the ability to adopt specific three-dimensional conformations allow for potent and selective interactions with various biological targets in pests and weeds. Pyrazole amide derivatives, in particular, have demonstrated remarkable efficacy. For instance, many successful fungicides act as succinate dehydrogenase inhibitors (SDHIs), while a significant class of insecticides targets ryanodine receptors (RyRs).

This document provides a comprehensive guide for researchers on the potential applications of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide , a specific derivative, in the field of crop protection. The carbohydrazide moiety introduces a distinct chemical handle that can influence the compound's biological activity and physical properties, potentially offering novel modes of action or improved efficacy. These notes are designed to provide a logical framework for the systematic evaluation of this compound, from initial screening to more detailed mechanistic studies.

Compound Profile: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

PropertyValueReference
IUPAC Name 1,5-dimethyl-1H-pyrazole-3-carbohydrazideN/A
CAS Number 40589-63-9N/A
Molecular Formula C6H10N4ON/A
Molecular Weight 154.17 g/mol N/A
Structure N/A
Synthesis Can be synthesized from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Part 1: Initial Screening for Biological Activity

The first critical step is to determine the primary biological activity of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. A tiered screening approach is recommended to efficiently assess its potential as a fungicide, insecticide, or herbicide.

Experimental Workflow for Primary Screening

Caption: A tiered approach for the initial screening of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Protocol 1.1: In Vitro Antifungal Assay - Mycelial Growth Inhibition

This protocol is designed to assess the direct inhibitory effect of the compound on the growth of key plant pathogenic fungi.

Rationale: The pyrazole scaffold is a well-established pharmacophore in fungicide design, particularly in SDHI fungicides. This assay provides a rapid and direct measure of intrinsic antifungal activity.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Positive control (e.g., a commercial fungicide like Azoxystrobin or Bixafen)

  • Incubator

Procedure:

  • Prepare Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Medicated Agar: Autoclave PDA medium and cool to 45-50°C. Add the stock solution of the test compound to achieve a final concentration of 100 µg/mL. Also prepare a DMSO-only control plate and a positive control plate.

  • Pour Plates: Pour the medicated agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Calculate Inhibition: Use the following formula to calculate the percentage of mycelial growth inhibition: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control and dt is the average diameter in the treatment.

Protocol 1.2: Insecticidal Assay - Contact and Ingestion Bioassay

This protocol evaluates the toxicity of the compound to a model insect pest.

Rationale: Pyrazole derivatives are known to act as insecticides, for instance by blocking GABA-gated chloride channels or acting on ryanodine receptors. This initial screen will determine if the compound has lethal effects on insects.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Acetone

  • A model insect pest (e.g., larvae of Spodoptera littoralis or adults of Myzus persicae)

  • Micro-applicator or spray tower

  • Petri dishes or ventilated containers

  • Leaf discs (e.g., cabbage or lettuce)

  • Positive control (e.g., a commercial insecticide like Fipronil or Chlorantraniliprole)

Procedure:

  • Prepare Test Solutions: Dissolve the compound in acetone to prepare a series of concentrations (e.g., 10, 50, 100 µg/mL).

  • Topical Application (Contact): Using a micro-applicator, apply a small, measured droplet (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects.

  • Leaf Dip Bioassay (Ingestion): Dip leaf discs into the test solutions for 10-15 seconds and allow them to air dry. Place the treated leaf discs in petri dishes with the test insects.

  • Controls: Use acetone-only as a negative control and a commercial insecticide as a positive control.

  • Incubation: Maintain the insects under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) and provide a moisture source.

  • Data Collection: Assess mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

Protocol 1.3: Herbicidal Assay - Seed Germination and Seedling Growth

This protocol assesses the phytotoxic effects of the compound on model plant species.

Rationale: Certain pyrazole derivatives function as herbicides by inhibiting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS). This assay will reveal any growth-inhibiting properties.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Acetone or DMSO

  • Filter paper

  • Petri dishes

  • Seeds of a model monocot (e.g., Lolium multiflorum) and a model dicot (e.g., Amaranthus retroflexus)

  • Positive control (e.g., a commercial herbicide like Glyphosate or Mesotrione)

  • Growth chamber

Procedure:

  • Prepare Test Solutions: Dissolve the compound in a suitable solvent to prepare test concentrations (e.g., 10, 50, 100 µM).

  • Petri Dish Assay: Place a sterile filter paper in each petri dish and moisten it with a known volume (e.g., 5 mL) of the test solution or control.

  • Sowing: Place a set number of seeds (e.g., 20) on the filter paper in each dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature (e.g., 25°C, 16:8 L:D).

  • Data Collection: After 7-10 days, measure the following parameters:

    • Seed germination percentage

    • Root length

    • Shoot length

  • Calculate Inhibition: Compare the measurements from the treated groups to the solvent-only control to calculate the percentage of inhibition for each parameter.

Part 2: Dose-Response and Spectrum of Activity

If significant activity is observed in the primary screen (>50% inhibition/mortality), the next step is to determine the potency (e.g., EC50, LC50) and the spectrum of activity against a broader range of organisms.

Determining Potency: EC50/LC50/IC50

Follow the protocols in Part 1, but use a wider range of concentrations (typically 6-8 concentrations in a logarithmic series) to generate a dose-response curve. This will allow for the calculation of the concentration that causes 50% of the maximum effect (EC50 for fungicides/herbicides) or 50% mortality (LC50 for insecticides).

ParameterDefinitionApplication
EC50 Effective concentration for 50% inhibitionFungicides, Herbicides
LC50 Lethal concentration for 50% mortalityInsecticides
IC50 Inhibitory concentration for 50% inhibitionHerbicides, Fungicides
Broadening the Spectrum
  • Fungicides: Test against a wider panel of economically important plant pathogens, including different classes of fungi (e.g., Oomycetes, Ascomycetes, Basidiomycetes).

  • Insecticides: Evaluate against pests from different orders (e.g., Lepidoptera, Hemiptera, Coleoptera) and with different feeding habits (chewing vs. sucking).

  • Herbicides: Screen against a panel of important agricultural weeds, including both grasses and broadleaf species.

Part 3: Mechanistic Insights and Further Development

Understanding the mode of action is crucial for the development of a new crop protection agent.

Potential Modes of Action for a Pyrazole-Based Compound

Caption: Potential molecular targets for a pyrazole-based agrochemical.

Further experimental work could involve:

  • Enzyme Assays: If the compound shows strong herbicidal activity, test its effect on enzymes like HPPD or ALS.

  • Electrophysiology: For insecticidal compounds, investigate their effects on insect neurons to see if they modulate ion channels like the GABA receptor.

  • Resistance Profiling: Test the compound against pest or pathogen strains that are resistant to existing commercial products to check for cross-resistance.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide to understand which parts of the molecule are critical for its activity and to optimize its potency.

Conclusion

1,5-dimethyl-1H-pyrazole-3-carbohydrazide represents an intriguing starting point for the discovery of new crop protection agents. Its pyrazole core is a well-validated scaffold, and the carbohydrazide moiety offers opportunities for novel interactions with biological targets. The systematic approach outlined in these application notes, from broad screening to dose-response studies and spectrum analysis, provides a robust framework for evaluating its potential. By following these protocols, researchers can efficiently determine the primary biological activity and begin to unravel the mode of action of this promising compound.

References

  • ACS Publications. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • MDPI. (2025).
  • ResearchGate. Mode of action of pyrazoles and pyridazinones.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
  • PoisonSense. PYRAZOLE HERBICIDES.
  • LSU Scholarly Repository. (2010). Bioassays for monitoring insecticide resistance.
  • MDPI.
  • NIH. (2010). Bioassays for Monitoring Insecticide Resistance.
  • AgriSustain-An International Journal.
  • HETEROCYCLES. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION.
  • MOA Technology. New Approaches to Herbicide and Bioherbicide Discovery.
  • ResearchGate. (2007). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection.
  • ResearchGate.
  • Cambridge Core. (2024). New Approaches to Herbicide and Bioherbicide Discovery.
  • Cambridge Core. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures.
  • NIH.
  • SpringerLink. Hydrazone derivatives in agrochemical discovery and development.
  • SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening.
  • ResearchGate. Selected commercialized fungicides with a pyrazole moiety.
  • Taylor & Francis Online. New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)
  • MDPI. (2020). Antifungal and Phytotoxic Activities of Essential Oils: In Vitro Assays and Their Potential Use in Crop Protection.
  • MDPI. Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle.
  • NIH. (2021).
  • OUCI.
  • ResearchGate. Hydrazone derivatives in agrochemical discovery and development.
  • ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • Scilit. Hydrazone derivatives in agrochemical discovery and development.
  • ARCC Journals. In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops.
  • NIH.
  • Scientific Papers Series A. Agronomy. (2024). IN VITRO ANTIFUNGAL ACTIVITY OF SOME BIOPESTICIDE PROTOTYPES ON THE FUNGUS Fusarium spp..
  • MDPI. (2022).
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
  • ChemRxiv. (2023).
  • ChemicalBook. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
  • NIH. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • Cambridge Open Engage. (2023). *Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as new anti-tumor agents against both liver carcinoma (HepG2)

Application Notes and Protocols: The Role of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anticoagulant apixaban, validating its status as a "privileged scaffold".[1][2] Within this important class of compounds, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide serves as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.

The carbohydrazide functional group (-CONHNH2) is a key reactive handle that allows for the straightforward derivatization of the pyrazole core.[4] This enables the exploration of a vast chemical space and the generation of libraries of compounds for biological screening. The introduction of diverse substituents through the carbohydrazide moiety allows for the fine-tuning of physicochemical properties and the optimization of pharmacological activity, making 1,5-dimethyl-1H-pyrazole-3-carbohydrazide a strategic starting point for drug design campaigns targeting a range of diseases, including cancer and microbial infections.[4][5]

Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide: A Gateway to Novel Derivatives

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a multi-step process that begins with the construction of the pyrazole ring, followed by the elaboration of the carbohydrazide functionality. The following protocol outlines a reliable and scalable approach.

Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

This initial step involves a classic Knorr pyrazole synthesis, where a β-dicarbonyl compound is condensed with a hydrazine derivative.[6]

Materials:

  • Ethyl 2,4-dioxovalerate

  • Methylhydrazine

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and glacial acetic acid (100:1 v/v), slowly add methylhydrazine (1.5 equivalents) dropwise at 0 °C with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.

  • Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The product can be used in the next step without further purification.

Protocol 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

The synthesized ester is then converted to the desired carbohydrazide via hydrazinolysis.

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis_Workflow cluster_0 Protocol 1: Ester Synthesis cluster_1 Protocol 2: Carbohydrazide Formation Ethyl_2_4_dioxovalerate Ethyl 2,4-dioxovalerate Reaction1 Cyclocondensation (Knorr Synthesis) Ethyl_2_4_dioxovalerate->Reaction1 Methylhydrazine Methylhydrazine Methylhydrazine->Reaction1 Ester Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate Reaction1->Ester Reaction2 Hydrazinolysis Ester->Reaction2 Intermediate Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction2 Carbohydrazide 1,5-dimethyl-1H-pyrazole- 3-carbohydrazide Reaction2->Carbohydrazide

Caption: Synthetic workflow for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Applications in Drug Design: A Scaffold for Bioactive Molecules

The true utility of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in drug design lies in its role as a versatile precursor for a wide range of biologically active molecules. The carbohydrazide moiety readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are a prominent class of compounds with diverse pharmacological activities.[3][7]

Anticancer Applications

Derivatives of pyrazole carbohydrazide have demonstrated significant potential as anticancer agents.[8][9] The rationale for exploring these compounds often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases.[10][11]

Mechanism of Action:

While the precise mechanism can vary depending on the specific derivative, many pyrazole-based anticancer agents function as kinase inhibitors.[10] They can compete with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways that are essential for tumor growth and metastasis. The diverse substituents that can be introduced via the carbohydrazide linker allow for the optimization of interactions within the kinase binding pocket, leading to enhanced potency and selectivity.

Anticancer_Mechanism Drug Pyrazole Derivative Kinase Kinase Active Site Drug->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Caption: General mechanism of pyrazole-based kinase inhibitors.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Representative Anticancer Activity of Pyrazole Carbohydrazide Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative A A549 (Lung)26[8]
Derivative B NCIH460 (Lung)32[8]
Derivative C HepG-2 (Liver)0.71[8]
Derivative D BT474 (Breast)1.39[8]
Antimicrobial Applications

Schiff bases derived from pyrazole carbohydrazides have also emerged as a promising class of antimicrobial agents.[3][7] The imine (-N=CH-) linkage in Schiff bases is often crucial for their biological activity.

Mechanism of Action:

The antimicrobial mechanism of pyrazole-based Schiff bases can be multifactorial. They are thought to interfere with microbial growth by inhibiting essential enzymes, disrupting cell membrane integrity, or chelating trace elements vital for microbial survival. The lipophilicity of the molecule, which can be modulated by the substituents on the Schiff base, often plays a critical role in its ability to penetrate microbial cell walls.

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is a preliminary screening tool to assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile paper discs (6 mm)

  • Synthesized pyrazole derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic and antifungal discs (e.g., Chloramphenicol, Fluconazole)

  • Incubator

Procedure:

  • Prepare a microbial inoculum and uniformly spread it on the surface of a nutrient agar plate.

  • Impregnate sterile paper discs with a known concentration of the test compounds and the standard drugs.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Microbial strains

  • Nutrient broth

  • Synthesized pyrazole derivatives

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Perform serial dilutions of the test compounds in nutrient broth in a 96-well plate.

  • Inoculate each well with a standardized microbial suspension.

  • Include positive (microbes in broth) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.

Table 2: Representative Antimicrobial Activity of Pyrazole Schiff Base Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Derivative E Escherichia coli0.25
Derivative F Streptococcus epidermidis0.25
Derivative G Aspergillus niger1

Conclusion and Future Perspectives

1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a highly valuable and versatile building block in the field of drug design and discovery. Its straightforward synthesis and the reactive nature of the carbohydrazide moiety provide a robust platform for the generation of diverse libraries of novel compounds. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant therapeutic potential of this scaffold. Future research should focus on exploring a wider range of derivatizations, conducting in-depth structure-activity relationship (SAR) studies, and elucidating the precise molecular mechanisms of action of the most potent compounds. The continued investigation of this privileged scaffold is poised to yield novel drug candidates for a variety of diseases.

References

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(13), 1234-1253.
  • Kumar, V., et al. (2013). Pyrazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 69, 665-690.
  • Karrouchi, K., et al. (2018). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Journal of Molecular Structure, 1171, 531-539.
  • Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945.
  • El-Sayed, W. A., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 80(10), 1279-1289.
  • Sharma, S., et al. (2011). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 40(2), 227-240.
  • Plech, T., et al. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Der Pharma Chemica, 6(1), 22-28.
  • Patel, R. V., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 59-69.
  • Karrouchi, K., et al. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 5(3), 1-6.
  • Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journal of Pharmacology, 7(1), 29-35.
  • Singh, N., et al. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 4(4), 437-442.
  • Zhang, Y., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(19), 4539.
  • El-Shehry, M. F., et al. (2023). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 28(13), 5035.
  • Yüksek, H., et al. (2023). INVESTIGATION OF ANTIMICROBIAL PROPERTIES OF SOME SCHIFF BASES. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 923-930.
  • Kumar, D., et al. (2014). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. International Journal of Chemical Sciences, 12(1), 213-220.
  • Wodtke, R., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6524.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Lee, J., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 48, 128248.
  • de Oliveira, R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-331.
  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10397-10408.
  • Xia, Y., et al. (2008). Synthesis and structure activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.

Sources

Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-inflammatory Agents from 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, strategy-driven guide for researchers, medicinal chemists, and drug development professionals on the systematic development of novel anti-inflammatory agents derived from the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold. Pyrazole-based structures are foundational to many successful anti-inflammatory drugs, most notably the selective COX-2 inhibitor Celecoxib[1][2]. This guide moves beyond a simple recitation of methods, offering a logical, field-tested framework that integrates synthetic chemistry, a robust in vitro screening cascade, mechanism of action (MoA) elucidation, and preliminary in vivo validation. Each protocol is presented with an emphasis on the scientific rationale behind its design, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Pyrazole-Based Drug Discovery

Inflammation is a critical biological response to injury and infection, orchestrated by a complex network of mediators, including prostaglandins (PGs)[3][4]. The enzymes responsible for PG synthesis, cyclooxygenases (COX), exist in two primary isoforms: the constitutively expressed COX-1, which handles homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation[5][6]. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with significant gastrointestinal side effects due to the inhibition of COX-1's protective functions[7][8].

This led to the development of selective COX-2 inhibitors ("coxibs"), which offered a safer gastrointestinal profile[4][7]. The pyrazole heterocycle is a privileged scaffold in this domain, forming the core of Celecoxib (Celebrex®), the only COX-2 inhibitor currently available in the U.S[1][9]. The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide core has been selected as a starting point due to several strategic advantages:

  • Proven Pharmacophore: It contains the essential pyrazole nucleus known to bind effectively to the COX-2 active site[10][11].

  • Synthetic Tractability: The carbohydrazide moiety (-CONHNH₂) is a versatile functional group, readily modified to generate a diverse chemical library for structure-activity relationship (SAR) studies[12][13].

  • Structural Versatility: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H of the hydrazide can be a donor, allowing for multiple potential interactions with enzyme active sites[14].

This guide outlines a complete workflow from initial synthesis to preclinical validation.

Medicinal Chemistry: From Scaffold to Candidate Library

The core strategy involves leveraging the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold to create a library of novel chemical entities. The primary point of diversification will be the terminal amine of the carbohydrazide group.

Protocol 1: Synthesis of Starting Material: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Rationale: The synthesis of the core scaffold is the foundational step. This protocol is adapted from established methods for converting a carboxylic acid to a carbohydrazide, which involves an acid chloride intermediate.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnetic stirrer, round-bottom flasks, reflux condenser, dropping funnel, ice bath

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous DCM. Add thionyl chloride (2-3 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature, then heat to reflux for 2-3 hours until the solution becomes clear. The progress can be monitored by the cessation of HCl gas evolution.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride.

  • Carbohydrazide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2-3 equivalents) in DCM dropwise via a dropping funnel, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1 hour, then at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol or by precipitation with diethyl ether to yield pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Novel Pyrazole-Hydrazone Derivatives

Rationale: Condensation of the carbohydrazide with a diverse set of aldehydes or ketones is a robust and efficient method for library generation. The resulting hydrazone linker introduces new steric and electronic features crucial for SAR exploration.

Materials:

  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (from Protocol 1)

  • Various substituted aromatic and aliphatic aldehydes/ketones

  • Ethanol or Glacial Acetic Acid

  • Catalytic amount of concentrated sulfuric acid (optional)

Procedure:

  • Dissolve 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the selected aldehyde or ketone (1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography or recrystallization.

  • Characterization: Confirm the structure of each new derivative using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy (noting the appearance of the C=N imine stretch).

In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. The cascade prioritizes high-throughput assays first, followed by more complex, lower-throughput biological assays for the most promising hits.

Diagram 1: In Vitro Screening Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Identification P1 Synthesized Compound Library (50-100 Compounds) P2 COX-1/COX-2 Inhibition Assay (Protocol 3) P1->P2 S1 Calculate IC50 & Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) P2->S1 S2 Hit Selection (Potent & COX-2 Selective) S1->S2 S3 Cellular Anti-Inflammatory Assay (NO Inhibition in RAW 264.7 Cells) (Protocol 4) S2->S3 S4 Cytotoxicity Assay (MTT Assay) (Protocol 5) S2->S4 L1 Confirm Hits with Favorable Therapeutic Index S3->L1 S4->L1 L2 Advance to MoA & In Vivo Studies L1->L2

Caption: A tiered workflow for identifying lead anti-inflammatory compounds.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

Rationale: This is the primary screen to determine the potency and selectivity of the synthesized compounds. Commercially available kits provide a standardized and reliable method for this evaluation.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Test compounds dissolved in DMSO

  • Celecoxib and Ibuprofen (as controls)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting enzymes, buffers, and substrates.

  • Compound Dilution: Prepare a serial dilution of each test compound and control drug (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further in assay buffer.

  • Assay Plate Setup: In separate 96-well plates for COX-1 and COX-2, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the enzyme (COX-1 or COX-2)

    • 10 µL of the diluted test compound, control, or vehicle (DMSO).

  • Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.

  • Reaction Development: Incubate for an additional 10 minutes at 37°C. The reaction measures the peroxidase activity of COX, which generates a colored product.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the compound.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Protocol 4: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Rationale: Macrophages play a central role in inflammation. Lipopolysaccharide (LPS) stimulates them to produce pro-inflammatory mediators, including nitric oxide (NO), via the iNOS enzyme[15][16]. This assay assesses the ability of compounds to suppress this cellular inflammatory response.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Protocol 5: MTT Cytotoxicity Assay

Rationale: It is crucial to ensure that the reduction in NO is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells. This assay is run in parallel with the NO assay.[16]

Materials:

  • Cells from the NO inhibition assay plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds showing high cytotoxicity at concentrations effective in the NO assay should be deprioritized.

Data Presentation: In Vitro Screening Results
Compound IDR-Group (from Aldehyde)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)% NO Inhibition @ 10 µM% Cell Viability @ 10 µM
Control 1 Celecoxib>150.05>30075%>95%
Control 2 Ibuprofen5.212.50.4245%>95%
PYZ-01 Phenyl8.50.253468%92%
PYZ-02 4-Fluorophenyl10.20.08127.581%96%
PYZ-03 4-Methoxyphenyl>200.15>13372%91%
PYZ-04 2-Thienyl12.10.552255%88%

Data are hypothetical and for illustrative purposes only.

Mechanism of Action (MoA) Elucidation

For compounds that demonstrate high potency, selectivity, and cellular activity (e.g., PYZ-02), further investigation is required to confirm their mechanism of action. This involves examining key inflammatory signaling pathways.

Diagram 2: Key Inflammatory Signaling Pathways

G cluster_n LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_path NF-κB Pathway TLR4->NFkB_path IkB IκBα (Inhibitor) NFkB_path->IkB degrades NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates COX2_gene COX-2 Gene Nucleus->COX2_gene iNOS_gene iNOS Gene Nucleus->iNOS_gene Cytokine_gene Cytokine Genes (TNF-α, IL-6) Nucleus->Cytokine_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein expresses iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein expresses Cytokines TNF-α, IL-6 Cytokine_gene->Cytokines expresses PGs Prostaglandins COX2_protein->PGs NO Nitric Oxide iNOS_protein->NO Inflammation Inflammation Cytokines->Inflammation AA Arachidonic Acid AA->COX2_protein PGs->Inflammation NO->Inflammation

Caption: Simplified overview of LPS-induced inflammatory signaling pathways.

Protocol 6: Western Blot for NF-κB Pathway Inhibition

Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of COX-2, iNOS, and pro-inflammatory cytokines[3]. This assay determines if a compound's activity stems from inhibiting this upstream pathway.

Materials:

  • RAW 264.7 cells treated as in Protocol 4

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity. A decrease in the phosphorylation of IκBα (p-IκBα) in compound-treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.

Protocol 7: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

Rationale: This protocol quantifies the production of key pro-inflammatory cytokines, providing a direct measure of the compound's ability to suppress the inflammatory response[15].

Materials:

  • Supernatant from treated cells (from Protocol 4)

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit.

  • Typically, this involves adding the cell culture supernatant to antibody-coated microplates.

  • A series of incubations with detection antibodies and a substrate solution follows.

  • The reaction is stopped, and the absorbance is read on a microplate reader.

  • Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using a standard curve. A significant reduction in cytokine levels in compound-treated samples indicates anti-inflammatory activity.

In Vivo Efficacy Assessment

Promising lead candidates must be evaluated in a living system to confirm their anti-inflammatory effects. The carrageenan-induced paw edema model is a standard and well-characterized assay for acute inflammation.[17][18]

Protocol 8: Carrageenan-Induced Paw Edema in Rats

Rationale: Injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a direct measure of its in vivo anti-inflammatory efficacy.[19][20]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Test compound (formulated in a suitable vehicle, e.g., 0.5% CMC)

  • Indomethacin or Celecoxib (positive control)

  • 1% (w/v) Carrageenan solution in saline

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., at 10, 30, 100 mg/kg).

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation: In Vivo Anti-inflammatory Activity
Treatment Group (Dose, p.o.)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control (0.5% CMC)0.85 ± 0.06-
Celecoxib (10 mg/kg)0.38 ± 0.0455.3%
PYZ-02 (10 mg/kg)0.55 ± 0.0535.3%
PYZ-02 (30 mg/kg)0.41 ± 0.0351.8%

Data are hypothetical, presented as Mean ± SEM.

Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the screening cascade allows for the development of an SAR, which guides the next round of chemical synthesis.

Diagram 3: Structure-Activity Relationship Logic

G cluster_0 SAR Analysis Core 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Core Scaffold (Constant) R_Group R-Group Modification Phenyl (PYZ-01) 4-F-Phenyl (PYZ-02) 4-MeO-Phenyl (PYZ-03) 2-Thienyl (PYZ-04) Activity Biological Activity Moderate Potency, Mod. Selectivity High Potency, High Selectivity High Potency, Mod. Selectivity Low Potency, Low Selectivity R_Group:s->Activity:n Conclusion Conclusion: - Electron-withdrawing group (F) at para-position enhances potency and selectivity. - Electron-donating group (MeO) maintains potency but reduces selectivity. - Bulky heterocyclic groups may be detrimental. Activity->Conclusion

Caption: Deducing SAR from initial screening data to guide optimization.

Based on the hypothetical data, the SAR suggests that adding a small, electron-withdrawing group (like fluorine) to the para-position of the phenyl ring (PYZ-02) is highly beneficial for both potency and COX-2 selectivity. This insight directs the next phase of lead optimization , which involves:

  • Further SAR Exploration: Synthesizing new analogs with different electron-withdrawing groups (e.g., -Cl, -CF₃, -CN) at the para-position.

  • Improving Physicochemical Properties: Modifying the lead compound (PYZ-02) to enhance solubility, metabolic stability, and oral bioavailability, which are critical for developing a successful drug candidate[21][22]. This may involve strategies like bioisosteric replacement or scaffold hopping[22].

  • Preclinical Development: Promising optimized leads would then undergo more extensive preclinical testing, including pharmacokinetic studies (ADME), and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) before being considered for clinical development[23][24].

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Google.
  • Kaur, P., Arora, V., & Kharb, R. (2022, May 13). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences. Retrieved January 16, 2026, from [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. Retrieved January 16, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Google.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. NIH. Retrieved January 16, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023, June 12). Sygnature Discovery. Retrieved January 16, 2026, from [Link]

  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2025, October 15). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Google.
  • Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved January 16, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Google.
  • Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2014, November 20). ACS Publications. Retrieved January 16, 2026, from [Link]

  • De Luca, L., Carrà, G., Angeli, A., Bartolucci, G., Mugnaini, C., Supuran, C. T., & Gitto, R. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. NIH. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. (2004, June 10). Globe Thesis. Retrieved January 16, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ProQuest. Retrieved January 16, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Development of Anti-Inflammatory Drugs - the Research & Development Process. (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 16, 2026, from [Link]

  • Advances in anti-inflammatory drug development. (n.d.). Google.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]_

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Development of anti-inflammatory drugs - the research and development process. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Celecoxib. (n.d.). NCBI Bookshelf. Retrieved January 16, 2026, from [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023, April 12). Drugs.com. Retrieved January 16, 2026, from [Link]

  • What are the methods of lead optimization in drug discovery?. (2025, May 21). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021, March 3). YouTube. Retrieved January 16, 2026, from [Link]

  • Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen or Naproxen. (2017, September 14). Google.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2025, October 16). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Some reported pyrazole-containing anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved January 16, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR. Retrieved January 16, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

Sources

Application Notes & Protocols for the Biological Screening of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk

Introduction: The Pyrazole-Carbohydrazide Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system, particularly when functionalized with a carbohydrazide moiety, represents a cornerstone of modern medicinal chemistry. This "privileged scaffold" is present in numerous compounds demonstrating a vast spectrum of pharmacological effects. Derivatives of pyrazole carbohydrazide have been reported to exhibit significant antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties, among others.[1][2] The core structure of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide offers a versatile platform for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity. The carbohydrazide group (-CONHNH₂) is a key pharmacophore, often involved in critical hydrogen bonding interactions with biological targets.[1]

This document provides a structured, multi-tiered protocol for the initial biological evaluation of novel 1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives. The objective is to establish a robust and efficient screening cascade to identify and prioritize lead compounds for further development. The protocols herein are designed to be self-validating, with clear endpoints and integrated controls, ensuring data integrity and reproducibility.

Pre-Screening Essentials: Compound Management and Preparation

Prior to initiating any biological assay, meticulous preparation and characterization of the test compounds are paramount.

2.1. Synthesis and Purity Verification The synthesis of the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide core can be achieved through established synthetic routes, often starting from the corresponding carboxylic acid or ester.[3] Subsequent derivatization can introduce a variety of substituents to explore the chemical space.

  • Purity: Each derivative must be analyzed for purity, typically by High-Performance Liquid Chromatography (HPLC) and confirmed to be >95%.

  • Structural Confirmation: The chemical structure of each final compound must be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2.2. Solubilization and Stock Solution Preparation Most novel organic compounds exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.

  • Protocol:

    • Accurately weigh the synthesized derivative.

    • Dissolve in 100% cell culture-grade DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Gentle vortexing or sonication may be required.

    • Store primary stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For assays, create intermediate dilutions from the primary stock in DMSO, followed by a final dilution in the specific aqueous assay buffer or cell culture medium.

  • Expert Insight: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or artifacts. A vehicle control (medium + equivalent DMSO concentration) must be included in every experiment.

The Screening Cascade: A Strategic Approach

A hierarchical screening approach is the most efficient method for evaluating a new library of compounds. It begins with broad, high-throughput primary screens to identify any biological activity, followed by more specific secondary assays to confirm and characterize that activity.

Screening_Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening (Broad Spectrum) cluster_secondary Phase 3: Hit Confirmation & Secondary Assays cluster_lead Phase 4: Lead Optimization Prep Compound Synthesis & Purity Check (>95%) Stock Stock Solution Prep (10-50 mM in DMSO) Prep->Stock Antimicrobial Antimicrobial Screen (MIC vs. Bacteria/Fungi) Stock->Antimicrobial Test Concentrations Anticancer Anticancer Screen (MTT vs. Cell Lines) Stock->Anticancer AntiInflam Anti-inflammatory Screen (e.g., NO Inhibition) Stock->AntiInflam DoseResponse Dose-Response Curve (IC50/EC50 Determination) Antimicrobial->DoseResponse Active Hits Anticancer->DoseResponse AntiInflam->DoseResponse Selectivity Selectivity/Toxicity (vs. Normal Cell Lines) DoseResponse->Selectivity MOA Mechanism of Action (e.g., Enzyme Inhibition) Selectivity->MOA SAR Structure-Activity Relationship (SAR) MOA->SAR

Caption: High-level workflow for screening pyrazole derivatives.

Protocol I: Antimicrobial Activity Screening

Rationale: The pyrazole nucleus is a well-established pharmacophore in antimicrobial agents.[4] Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is a logical first step.

4.1. Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method quantitatively determines the lowest concentration of a compound that inhibits visible microbial growth.

  • Materials:

    • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungal Strain: Candida albicans.

    • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer (plate reader).

    • Positive controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).

  • Step-by-Step Protocol:

    • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate fresh broth to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

    • Compound Plating: Add 100 µL of broth to all wells of a 96-well plate. In the first column, add 100 µL of the test compound stock (e.g., 2000 µg/mL) to achieve an initial concentration of 1000 µg/mL.

    • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to typically the 10th or 11th column. Discard the final 100 µL from the last dilution well. This creates a concentration gradient (e.g., 1000, 500, 250... µg/mL).[4]

    • Controls: Designate wells for a positive control (standard drug), a negative/growth control (broth + inoculum, no drug), and a vehicle control (broth + inoculum + max DMSO concentration).

    • Inoculation: Add 10 µL of the standardized inoculum to each well (except for a sterility control well containing only broth).

    • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

    • Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

4.2. Data Presentation: Example Antimicrobial Activity

Compound IDR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
PZ-H-01 -H128256>256
PZ-Cl-02 -4-Cl166432
PZ-NO2-03 -4-NO₂3212864
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

This data is hypothetical and for illustrative purposes only.

Protocol II: Anticancer Cell Viability Screening

Rationale: Many pyrazole carbohydrazide derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, such as A549 lung cancer cells.[1][5] The MTT assay is a standard, reliable, and high-throughput colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

MTT_Assay Start Seed Cancer Cells in 96-well plate Treat Add Pyrazole Derivatives (Varying Concentrations) Start->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT Reagent (Yellow, water-soluble) Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Metabolism Viable cells metabolize MTT into Formazan crystals Incubate2->Metabolism Solubilize Add Solubilizing Agent (e.g., DMSO, SDS) Incubate2->Solubilize Formazan Formazan Crystals (Purple, insoluble) Metabolism->Formazan Read Measure Absorbance (~570 nm) Solubilize->Read

Caption: Principle of the MTT cell viability assay.

  • Materials:

    • Cancer Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical).[6][7]

    • Normal Cell Line (for selectivity): e.g., HEK293 or MRC-5.

    • Complete Culture Medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Positive control: Doxorubicin.

  • Step-by-Step Protocol:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle and positive controls.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

5.1. Data Presentation: Example Anticancer Activity

Compound IDR-GroupIC₅₀ (µM) vs A549IC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HEK293 (Normal)Selectivity Index (SI) for A549
PZ-H-01 -H75.298.5>1001.3
PZ-Cl-02 -4-Cl8.315.689.410.8
PZ-NO2-03 -4-NO₂12.122.4>100>8.2
Doxorubicin (Control)0.90.55.46.0

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. This data is hypothetical and for illustrative purposes only.

Protocol III: Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is linked to numerous diseases, and pyrazole-containing drugs like Celecoxib are well-known anti-inflammatory agents.[8] A primary screen for anti-inflammatory potential can be performed in vitro by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation.

6.1. Method: Griess Assay for Nitric Oxide Inhibition This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

  • Materials:

    • Cell Line: RAW 264.7 murine macrophages.

    • Stimulant: Lipopolysaccharide (LPS).

    • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard curve.

    • Positive control: Dexamethasone or L-NAME.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treatment: Treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.

    • Stimulation: Add LPS (final concentration ~1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

    • Incubation: Incubate for 24 hours at 37°C.

    • Supernatant Collection: Carefully collect 50 µL of the supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes, then add 50 µL of Part B. A pink/magenta color will develop in the presence of nitrite.

    • Absorbance Reading: Read the absorbance at 540 nm within 30 minutes.

    • Data Analysis: Quantify the nitrite concentration using the sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

    • Causality Check: It is crucial to run a parallel MTT assay on the RAW 264.7 cells under the same conditions to ensure that the observed decrease in NO is due to anti-inflammatory activity and not simply cytotoxicity.

6.2. Data Presentation: Example Anti-inflammatory Activity

Compound IDR-Group% NO Inhibition @ 50 µMCell Viability @ 50 µM (%)
PZ-H-01 -H15.2%98%
PZ-Cl-02 -4-Cl68.5%95%
PZ-NO2-03 -4-NO₂55.9%97%
Dexamethasone (Control)85.0%100%

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a foundational screening strategy for novel 1,5-dimethyl-1H-pyrazole-3-carbohydrazide derivatives. The data generated from these primary antimicrobial, anticancer, and anti-inflammatory assays will enable a preliminary structure-activity relationship (SAR) analysis. For example, the hypothetical data presented consistently suggests that the addition of an electron-withdrawing group like chlorine at the para-position of a phenyl ring (PZ-Cl-02) enhances potency across all tested activities.

Compounds identified as "hits" in these primary screens should be advanced to secondary assays for validation. This includes determining their broader spectrum of activity, assessing selectivity, and beginning to investigate their mechanism of action (e.g., specific enzyme inhibition assays, apoptosis assays). This systematic approach ensures that resources are focused on the most promising candidates, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • de F. F. M. de A. e. S., P., & Fraga, C. A. M. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 318-349. Available from: [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available from: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • Garrido-Armas, M., et al. (2023). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. International Journal of Molecular Sciences, 24(2), 1699. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of carbohydrazide derivatives. Available from: [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review: Anticancer Activity Of Pyrazole. Available from: [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available from: [Link]

  • El-Sawy, E. R., et al. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Journal of Applied Pharmaceutical Science, 3(11), 011-021. Available from: [Link]

  • Maillard, L. T., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 659. Available from: [Link]

  • National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • ResearchGate. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available from: [Link]

  • Taylor & Francis Online. (2008). Studies on hydrazone derivatives as antifungal agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 652-657. Available from: [Link]

  • Saini, R. K., et al. (n.d.). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry. Available from: [Link]

  • ResearchGate. (2022). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

  • MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Pharmaceuticals, 17(5), 633. Available from: [Link]

  • ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(24), 9099-9113. Available from: [Link]

  • Semantic Scholar. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents. Available from: [Link]

  • National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • Royal Society of Chemistry. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Advances, 14, 22976-22991. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Available from: [Link]

  • MDPI. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 659. Available from: [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. Available from: [Link]

  • de Mello, A. C., et al. (2013). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 18(11), 13842-13864. Available from: [Link]

Sources

Application Notes and Protocols: The Use of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide and its Analogs in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel polymer architectures.

Abstract: This document provides a comprehensive technical guide on the prospective applications of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its di-functional analogs in the synthesis of novel polymers. While direct polymerization of the mono-functional 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is not feasible for creating polymer chains, this guide outlines two primary applications: the use of a novel, theoretically-derived di-functional pyrazole monomer for the synthesis of polyhydrazides and polyoxadiazoles, and the use of the specified mono-functional carbohydrazide as a reactive moiety for the functionalization of existing polymer backbones. These protocols are grounded in established principles of polymer chemistry and are designed to serve as a foundational resource for researchers aiming to incorporate the unique chemical and potential biological properties of the pyrazole nucleus into advanced polymeric materials.

Part 1: Introduction to Pyrazole-Containing Polymers

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for imparting unique thermal, mechanical, and electronic properties to the resulting materials. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of such functionalities into a polymer chain can lead to the development of advanced materials for biomedical applications, such as drug delivery systems, biocompatible coatings, and functional scaffolds.

This guide explores the untapped potential of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its derivatives in polymer synthesis. The carbohydrazide functional group is a versatile precursor for the formation of various heterocyclic rings and can readily participate in polycondensation reactions.

Part 2: Application I - Synthesis of Novel Pyrazole-Containing Polymers via a Di-functional Monomer

To achieve polymerization, a monomer with at least two reactive functional groups is required. Since 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a mono-functional compound, we propose the synthesis and polymerization of a novel di-functional analog: 1-methyl-1H-pyrazole-3,5-dicarbohydrazide . This monomer can be synthesized from commercially available starting materials and subsequently polymerized to yield novel polyhydrazides and poly(1,3,4-oxadiazole)s.

Synthesis of 1-methyl-1H-pyrazole-3,5-dicarbohydrazide (Monomer Synthesis)

The proposed synthesis of the di-functional monomer involves a three-step process starting from 3,5-dimethyl-1H-pyrazole.

Diagram 1: Synthesis of 1-methyl-1H-pyrazole-3,5-dicarbohydrazide

G A 3,5-Dimethyl-1H-pyrazole B 1H-Pyrazole-3,5-dicarboxylic acid A->B 1. KMnO4, H2O, heat C Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate B->C 2. EtOH, H2SO4 (cat.), reflux 3. CH3I, K2CO3, acetone D 1-Methyl-1H-pyrazole-3,5-dicarbohydrazide C->D 4. NH2NH2·H2O, EtOH, reflux

Caption: Proposed synthetic route for the di-functional pyrazole monomer.

Protocol 2.1.1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid [1][2]

  • Rationale: This step involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids using a strong oxidizing agent, potassium permanganate.

  • Procedure:

    • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water at 70 °C.

    • Slowly add potassium permanganate (4.0 eq) to the solution, maintaining the temperature below 90 °C.

    • After the addition is complete, cool the mixture to room temperature.

    • Filter the manganese dioxide precipitate and wash it with water.

    • Acidify the filtrate to pH 2 with concentrated HCl to precipitate the product.

    • Filter the white precipitate, wash with cold water, and dry to yield 1H-pyrazole-3,5-dicarboxylic acid.

Protocol 2.1.2: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate [3]

  • Rationale: The dicarboxylic acid is first esterified to improve its solubility and reactivity for the subsequent N-methylation step. N-methylation is then achieved using methyl iodide.

  • Procedure:

    • Reflux a mixture of 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq), absolute ethanol, and a catalytic amount of concentrated sulfuric acid for 12 hours.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the crude diester in acetone, add potassium carbonate (2.5 eq), and stir.

    • Add methyl iodide (1.2 eq) dropwise and reflux the mixture overnight.

    • Filter the inorganic salts and evaporate the solvent.

    • Purify the residue by column chromatography to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.

Protocol 2.1.3: Synthesis of 1-methyl-1H-pyrazole-3,5-dicarbohydrazide

  • Rationale: The dihydrazide monomer is prepared by the hydrazinolysis of the corresponding diester using hydrazine hydrate.

  • Procedure:

    • Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in ethanol.

    • Add an excess of hydrazine hydrate (10 eq) and reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature to allow the product to precipitate.

    • Filter the white solid, wash with cold ethanol, and dry under vacuum to yield 1-methyl-1H-pyrazole-3,5-dicarbohydrazide.

Synthesis of Pyrazole-Containing Polyhydrazide

The synthesized dihydrazide monomer can be polymerized with a diacyl chloride via low-temperature solution polycondensation to yield a polyhydrazide.

Diagram 2: Synthesis of Pyrazole-Containing Polyhydrazide

G cluster_reactants Reactants MonomerA 1-Methyl-1H-pyrazole-3,5-dicarbohydrazide Polymer Polyhydrazide MonomerA->Polymer MonomerB Terephthaloyl chloride MonomerB->Polymer Polymer->Polymer

Caption: Polycondensation reaction for the synthesis of a novel polyhydrazide.

Protocol 2.2.1: Low-Temperature Solution Polycondensation

  • Rationale: This method allows for the formation of high molecular weight polymers at low temperatures, minimizing side reactions. N-methyl-2-pyrrolidone (NMP) with lithium chloride is a common solvent system that enhances the solubility of the polymer.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 1-methyl-1H-pyrazole-3,5-dicarbohydrazide (1.0 eq) in anhydrous NMP containing 5% (w/v) LiCl.

    • Cool the solution to 0 °C in an ice bath.

    • Add terephthaloyl chloride (1.0 eq) portion-wise to the stirred solution.

    • Continue stirring at 0 °C for 2 hours and then at room temperature for 24 hours.

    • Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

    • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry under vacuum at 60 °C.

Synthesis of Pyrazole-Containing Poly(1,3,4-oxadiazole)

The synthesized polyhydrazide can be converted into a more thermally stable poly(1,3,4-oxadiazole) through cyclodehydration.

Diagram 3: Conversion of Polyhydrazide to Polyoxadiazole

G Polyhydrazide Pyrazole-Containing Polyhydrazide Polyoxadiazole Pyrazole-Containing Poly(1,3,4-oxadiazole) Polyhydrazide->Polyoxadiazole Thermal or Chemical Cyclodehydration

Caption: Cyclodehydration of polyhydrazide to form a polyoxadiazole.

Protocol 2.3.1: Thermal Cyclodehydration

  • Rationale: Heating the polyhydrazide under vacuum removes water molecules, leading to the formation of the oxadiazole ring.

  • Procedure:

    • Place the dry polyhydrazide in a reaction vessel equipped for vacuum and heating.

    • Heat the polymer under vacuum in a step-wise manner: 150 °C for 2 hours, 200 °C for 2 hours, and finally 250-300 °C for 4 hours.

    • Cool the vessel to room temperature to obtain the poly(1,3,4-oxadiazole).

Part 3: Application II - Polymer Modification with 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

The mono-functional 1,5-dimethyl-1H-pyrazole-3-carbohydrazide can be used to functionalize existing polymers that contain reactive side groups, such as acyl chlorides or isocyanates. This allows for the introduction of the pyrazole moiety onto a pre-formed polymer backbone, thereby modifying its properties.

Functionalization of Poly(acryloyl chloride)

Poly(acryloyl chloride) is a reactive polymer that can be readily functionalized by nucleophiles like hydrazides.

Diagram 4: Functionalization of Poly(acryloyl chloride)

G PolymerA Poly(acryloyl chloride) PolymerB Pyrazole-Functionalized Polymer PolymerA->PolymerB Modifier 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Modifier->PolymerB

Caption: Grafting of the pyrazole carbohydrazide onto a polymer backbone.

Protocol 3.1.1: Grafting Reaction

  • Rationale: The nucleophilic hydrazide group of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide reacts with the electrophilic acyl chloride groups on the polymer backbone to form stable amide linkages.

  • Procedure:

    • Dissolve poly(acryloyl chloride) (1.0 eq of acyl chloride groups) in an anhydrous aprotic solvent such as dioxane or THF under a nitrogen atmosphere.[4][5]

    • In a separate flask, dissolve 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.1 eq) and a tertiary amine base such as triethylamine (1.2 eq) in the same solvent.

    • Slowly add the carbohydrazide solution to the polymer solution at 0 °C with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 24 hours.

    • Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent like diethyl ether.

    • Filter the polymer, wash with the non-solvent to remove unreacted starting materials and by-products, and dry under vacuum.

Part 4: Expected Properties and Characterization

The novel pyrazole-containing polymers are expected to exhibit interesting properties. The incorporation of the rigid pyrazole and oxadiazole rings into the polymer backbone should lead to high thermal stability and good mechanical properties. The presence of the pyrazole moiety may also confer specific biological or chelating properties to the material.

Table 1: Expected Properties of Novel Pyrazole-Containing Polymers

Polymer TypeExpected Thermal Stability (Td, 10% weight loss)Expected Glass Transition Temperature (Tg)Potential Applications
Polyhydrazide250-350 °C180-250 °CHigh-performance films, fibers, precursors for polyoxadiazoles.
Poly(1,3,4-oxadiazole)> 400 °C> 250 °CThermally resistant materials, insulating films, specialty fibers.
Functionalized PolyacrylateDependent on backboneDependent on backbone and grafting densityBio-functional materials, drug delivery, metal-chelating resins.

Characterization Techniques:

  • FTIR Spectroscopy: To confirm the formation of amide and oxadiazole linkages.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the monomers and polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

Part 5: Conclusion

This guide provides a theoretical yet scientifically grounded framework for the utilization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its di-functional analog in the synthesis of novel polymers. The proposed protocols for the synthesis of pyrazole-containing polyhydrazides and polyoxadiazoles, as well as for the functionalization of existing polymers, offer exciting opportunities for the development of new materials with tailored properties. It is anticipated that these application notes will serve as a valuable resource for researchers in the fields of polymer chemistry, materials science, and drug development, stimulating further exploration into this promising class of polymers.

References

  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • MDPI. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Polymers, 9(11), 613. Retrieved from [Link]

Sources

Application Notes and Protocols for the Laboratory Synthesis of Pyrazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the agrochemical industry.[1][2] Its remarkable chemical versatility and ability to interact with a wide range of biological targets have led to the development of numerous commercially successful fungicides, insecticides, and herbicides.[3][4][5][6] Molecules built upon the pyrazole core are integral to modern crop protection, offering solutions for managing fungal diseases, controlling insect pests, and eliminating competitive weeds.[2][4]

This guide provides an in-depth exploration of the laboratory synthesis of pyrazole-based agrochemicals. Moving beyond simple procedural lists, it delves into the causality behind synthetic choices and provides detailed, field-proven protocols for key compounds. The content is structured to guide researchers from the foundational construction of the pyrazole ring to the targeted synthesis of market-relevant agrochemicals.

Part 1: Foundational Synthesis of the Pyrazole Core

The construction of the pyrazole ring is the critical first step in synthesizing these agrochemicals. The most reliable and widely employed method is the cyclocondensation reaction between a binucleophile (typically a hydrazine derivative) and a 1,3-dielectrophile.[1]

The Knorr Pyrazole Synthesis: A Cornerstone Reaction

The Knorr synthesis is a robust and high-yielding method for creating pyrazoles from the reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester.[7][8][9][10] The reaction is typically catalyzed by an acid.[8][9]

Causality and Mechanistic Insight: The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group.[10] Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring. The use of an acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[7][9] A key challenge with unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomeric products, which can complicate purification efforts.[11]

Knorr_Synthesis cluster_mechanism Reaction Mechanism R1_CO_CH2_CO_R2 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone + R3-NH-NH2 - H2O R3_NH_NH2 Hydrazine Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (- H2O)

Caption: General workflow of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Systems

Another versatile route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds that possess a leaving group. This method proceeds via an initial Michael addition, followed by intramolecular cyclization and elimination of the leaving group to yield the pyrazole.[1] Alternatively, α,β-unsaturated ketones can react with hydrazines to form pyrazoline intermediates, which are subsequently oxidized to the corresponding pyrazoles.[1][12]

Causality and Mechanistic Insight: The choice of an oxidizing agent in the second step is crucial for achieving a high yield without forming unwanted byproducts. Common oxidants include bromine, iodine, or air oxidation under specific catalytic conditions. This two-step approach allows for a different substitution pattern on the final pyrazole ring compared to the Knorr synthesis.

Part 2: Case Studies & Detailed Synthetic Protocols

The true power of the pyrazole scaffold is realized through the specific functional groups attached to the ring. The following protocols detail the synthesis of prominent agrochemicals, demonstrating the practical application of pyrazole chemistry.

Protocol: Synthesis of Fipronil (Insecticide)

Fipronil is a broad-spectrum phenylpyrazole insecticide that acts as a potent blocker of GABA-gated chloride channels in insects.[13] Its synthesis involves the creation of a highly substituted pyrazole core, followed by a critical and selective oxidation step.[14]

Workflow Overview: The commercial production of fipronil begins with the formation of its complex pyrazole core, which serves as a key building block.[13][14] The final, crucial step is the oxidation of the trifluoromethylthio group to a trifluoromethylsulfinyl group. This oxidation is essential for the compound's insecticidal activity.[15]

Fipronil_Synthesis_Workflow Start 5-amino-3-cyano-1-(2,6-dichloro-4- trifluoromethylphenyl)pyrazole Step1 Reaction with Trifluoromethane Sulfinyl Chloride Start->Step1 Intermediate Thio-precursor: 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl) -3-cyano-4-trifluoromethyl thiopyrazole Step1->Intermediate Introduction of -SCF3 group Step2 Selective Oxidation Intermediate->Step2 H2O2 / Acid Catalyst Product Fipronil: 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl) -3-cyano-4-trifluoromethyl sulfinyl pyrazole Step2->Product Formation of -S(O)CF3 group

Caption: Key transformation in the final stage of Fipronil synthesis.

Experimental Protocol: Oxidation of Fipronil Precursor

This protocol is adapted from publicly available patent literature.[15][16][17]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, charge 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (1.0 eq).

  • Solvent Addition: Add a solvent system consisting of dichloroacetic acid and concentrated sulfuric acid.[17] Stir the mixture at 15°C for 30 minutes.

  • Oxidant Addition: Slowly add a 30% w/w aqueous solution of hydrogen peroxide (H₂O₂) (0.95-1.0 eq) dropwise over a period of 90 minutes, ensuring the temperature is maintained at 15-20°C.[16][17] The use of H₂O₂ in a strong acid medium is a common method for this selective oxidation, as it avoids over-oxidation to the sulfone byproduct.[15][18]

  • Reaction Monitoring: Stir the reaction mass for approximately 20-24 hours.[16] Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material conversion is greater than 95%.[17]

  • Work-up: Quench the reaction mixture by carefully adding it to a cold aqueous solution of sodium sulfite (Na₂SO₃) to neutralize any unreacted peroxide.

  • Isolation and Purification: The precipitated solid is collected by filtration. The crude Fipronil is then purified by recrystallization from a suitable solvent, such as chlorobenzene or an ethyl acetate/chlorobenzene mixture, to achieve a purity of >97%.[16]

Quantitative Data Summary

Reagent/ProductRoleMolar Eq.Typical YieldPurity
Thio-precursorStarting Material1.0N/A>98%
Hydrogen Peroxide (30%)Oxidizing Agent~1.0>95% (conversion)N/A
Dichloroacetic AcidSolvent/CatalystSolventN/AN/A
FipronilFinal ProductN/A75-90%>97%
Protocol: Synthesis of Pyraclostrobin (Fungicide)

Pyraclostrobin is a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration in fungi.[19] Its synthesis is a multi-step process that builds the molecule sequentially.[20][21]

Workflow Overview: The synthesis typically starts with p-chloroaniline and o-nitrotoluene as basic raw materials.[20][21] The key steps involve the formation of a substituted pyrazole-3-ol, followed by an etherification reaction to introduce the o-nitrotoluene-derived side chain, and subsequent functional group manipulations to arrive at the final product.[22]

Experimental Protocol: Key Etherification Step

This generalized protocol focuses on the crucial etherification step, a common strategy in Pyraclostrobin synthesis.[22]

  • Reaction Setup: To a reactor vessel, add 1-(4-chlorophenyl)-3-pyrazole alcohol (1.0 eq), an inorganic base such as potassium carbonate (K₂CO₃), and a phase transfer catalyst.

  • Solvent: Add a suitable solvent, such as acetone or an aqueous solution if using a phase transfer catalyst.[22][23]

  • Reagent Addition: Slowly add the o-nitrobenzyl chloride or a related electrophile (1.0-1.1 eq) to the mixture. The use of a phase transfer catalyst can significantly shorten reaction times and improve yields.[22]

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting pyrazole alcohol.

  • Work-up and Isolation: After cooling, filter off the inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product is purified, typically by recrystallization, to yield the etherified intermediate, 2-[ (N-4-chlorophenyl)-3-pyrazolyloxymethyl]nitrobenzene.[22] This intermediate then undergoes further reduction of the nitro group and esterification to yield Pyraclostrobin.[20][21]

Protocol: General Synthesis of a Pyrazole-Based HPPD-Inhibiting Herbicide

Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in weeds.[24][25] A common structural motif for these herbicides is a 2-benzoylethen-1-ol group attached to the pyrazole ring.[24]

Workflow Overview: The synthesis often begins with the construction of a substituted 1,3-dione, which is then cyclized with a hydrazine to form the core pyrazole structure.[24][25] Subsequent acylation attaches the benzoyl group, which is key for herbicidal activity.

Pyrazole_Agrochemicals Pyrazoles Pyrazole-Based Agrochemicals Fungicides Fungicides (e.g., SDHIs) Pyrazoles->Fungicides Herbicides Herbicides (e.g., HPPD Inhibitors) Pyrazoles->Herbicides Insecticides Insecticides (e.g., GABA Channel Blockers) Pyrazoles->Insecticides Pyraclostrobin Pyraclostrobin Fungicides->Pyraclostrobin Bixafen Bixafen Fungicides->Bixafen Pyrazoxyfen Pyrazoxyfen Herbicides->Pyrazoxyfen Topramezone Topramezone Herbicides->Topramezone Fipronil Fipronil Insecticides->Fipronil

Caption: Classification of pyrazole agrochemicals with examples.

Experimental Protocol: Synthesis of a Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone Derivative

This protocol is a representative example based on published literature for HPPD inhibitors.[24][26]

  • Synthesis of Intermediate 3-(dimethylamino)-1,3-diphenylprop-2-en-1-one: Start with 1,3-diphenylpropane-1,3-dione and react it with dimethylformamide dimethylacetal (DMF-DMA). This reaction forms the enaminone intermediate required for pyrazole synthesis.

  • Knorr Cyclization: Treat the enaminone intermediate (1.0 eq) with hydrazine hydrochloride (N₂H₄·2HCl) (1.0 eq) in ethanol.

  • Reaction Conditions: Reflux the mixture for 1.5-2 hours.[24] The reaction involves the cyclization of the hydrazine with the enaminone to form the pyrazole ring.

  • Isolation: Upon cooling, the product, phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone, often precipitates as a solid. Add water to complete precipitation, then collect the solid by filtration and recrystallize from ethanol to obtain the pure product.[24]

  • Acylation (Final Step): The N-H of the pyrazole can be further acylated with various acyl chlorides in the presence of a base to generate a library of final compounds for herbicidal activity screening.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Fipronil (Ref: BAS 350l) - AERU - University of Hertfordshire.
  • Synthesis method of pyraclostrobin - Patsnap Eureka.
  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Royal Society of Chemistry.
  • Synthesis process of pyraclostrobin - Eureka | Patsnap.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Chemical Intermediates for Insecticide Manufacturing: A Focus on Pyrazole Synthesis.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink.
  • Knorr Pyrazole Synthesis - Chem Help Asap.
  • US8507693B2 - Process for synthesis of fipronil - Google Patents.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications.
  • WO2011107998A1 - Process for synthesis of fipronil - Google Patents.
  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate - Taylor & Francis Online.
  • Fipronil synthesis - ChemicalBook.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH.
  • Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I - PubMed.
  • WO2020188376A1 - A process for synthesis of fipronil - Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • CN104592117A - Synthesis method of pyraclostrobin - Google Patents.
  • CN110105287B - Synthesis process of pyraclostrobin - Google Patents.
  • CN106008347A - Synthesis technology of pyraclostrobin - Google Patents.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. ResearchGate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative - OUCI.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - MDPI.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI.
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO.
  • Examples of pyrazole-based fungicides | Download Scientific Diagram - ResearchGate.
  • The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals.
  • (PDF) Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - ResearchGate.
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis - Benchchem.
  • Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate.
  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Publishing.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads - MDPI.
  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed.
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC.
  • Various methods for the synthesis of pyrazole. - ResearchGate.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.

Sources

Application Notes & Protocols: In Vitro Evaluation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] Numerous studies have established that pyrazole-containing compounds can exert potent cytotoxic and antiproliferative effects against various cancer cell lines through diverse mechanisms of action, such as the inhibition of crucial cellular targets like tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][2]

This document provides a comprehensive guide for the initial in vitro screening of a novel pyrazole derivative, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (hereinafter referred to as "the Compound"). The primary objective is to systematically evaluate its cytotoxic potential and elucidate its preliminary mechanism of action. We present a suite of robust, validated protocols for assessing cell viability, induction of apoptosis, and effects on cell cycle progression. These assays serve as a critical first step in the drug discovery pipeline, providing the foundational data necessary to determine if the Compound warrants further preclinical development.[3][4]

Postulated Mechanism of Action: Targeting Cell Cycle Progression

Based on extensive literature on pyrazole derivatives, a primary anticancer mechanism involves the disruption of the cell cycle.[1][5] Many pyrazole analogs function as inhibitors of Cyclin-Dependent Kinases (CDKs), the master regulators of cell cycle transitions.[5] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cell proliferation. This arrest can subsequently trigger the intrinsic apoptotic pathway.

We hypothesize that 1,5-dimethyl-1H-pyrazole-3-carbohydrazide may function by inhibiting key CDKs, leading to cell cycle arrest and subsequent apoptosis. The following protocols are designed to test this hypothesis by quantifying cytotoxicity, cell cycle phase distribution, and apoptotic cell populations.

Proposed_Mechanism_of_Action Compound 1,5-dimethyl-1H- pyrazole-3-carbohydrazide CDK Cyclin-Dependent Kinases (e.g., CDK2) Compound->CDK Inhibition G2M_Arrest G2/M Phase Arrest Compound->G2M_Arrest Leads to Apoptosis Induction of Apoptosis Proliferation Cancer Cell Proliferation CDK->Proliferation Promotes G2M_Arrest->Apoptosis

Caption: Postulated mechanism of the Compound targeting CDKs to induce cell cycle arrest and apoptosis.

General Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The workflow begins with determining the compound's general toxicity, followed by more detailed mechanistic assays based on those initial findings.

Experimental_Workflow start Start: Compound & Cell Line Selection viability Protocol 1: Cytotoxicity Screening (MTT Assay) start->viability ic50 Data Analysis: Determine IC50 Value viability->ic50 mechanistic_assays Mechanistic Assays (at IC50 Concentration) ic50->mechanistic_assays apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI Staining) mechanistic_assays->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) mechanistic_assays->cell_cycle end End: Data Synthesis & Conclusion apoptosis->end cell_cycle->end

Caption: Overview of the in vitro testing workflow for the Compound.

Materials and Reagents

  • Compound: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], K562 [leukemia], HeLa [cervical]).[4][6] A non-cancerous cell line (e.g., HEK293) is recommended for selectivity assessment.[4]

  • Cell Culture:

    • Complete culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[7]

    • DMSO (Dimethyl sulfoxide) or Solubilization Buffer.[8]

  • Apoptosis & Cell Cycle Assays (Flow Cytometry):

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Propidium Iodide (PI) staining solution.[9]

    • RNase A solution.[9][10]

    • 70% Ethanol, ice-cold.[11]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT assay is a colorimetric method for quantifying cell viability.[7] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate.[7][8]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the Compound in complete culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various Compound concentrations. Include a "vehicle control" (medium with the same amount of DMSO used for the highest Compound concentration) and an "untreated control".[7]

  • Exposure: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[12][13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve (Viability % vs. log[Compound Concentration]).

  • Determine the IC₅₀ value (the concentration of the Compound that inhibits cell growth by 50%) using non-linear regression analysis.[3]

Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (FITC) to detect these cells.[15] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (live and early apoptotic) but penetrates late apoptotic and necrotic cells.

Apoptosis_Assay_Logic q1 Annexin V+ PI+ q2 Annexin V+ PI+ q3 Annexin V- PI- q4 Annexin V+ PI- axis_x Annexin V-FITC -> axis_y Propidium Iodide -> origin->axis_x origin->axis_y

Caption: Quadrant analysis for Annexin V/PI flow cytometry data.

Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with the Compound at its predetermined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[15]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[15]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[15]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity.

Methodology:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).

  • Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[10][16]

  • Incubation: Fix the cells for at least 30 minutes on ice. Cells can be stored at -20°C in ethanol for several weeks.[9][10]

  • Washing: Centrifuge the fixed cells, decant the ethanol, and wash the pellet twice with PBS.[16]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature.[10]

  • PI Staining: Add PI staining solution (final concentration ~50 µg/mL) to the cells.[10]

  • Analysis: Analyze the samples by flow cytometry. Use a dot plot of Area vs. Height to gate out doublets and ensure single-cell analysis.[10][16]

Data Analysis:

  • The flow cytometer software will generate a histogram of cell count versus fluorescence intensity.

  • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Cytotoxic Activity (IC₅₀) of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SD
MCF-7Breast Adenocarcinoma48Insert Value
A549Lung Carcinoma48Insert Value
K562Chronic Myeloid Leukemia48Insert Value
HeLaCervical Cancer48Insert Value
HEK293Normal Embryonic Kidney48Insert Value

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Chikkanna, A. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Springer. Retrieved from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kramer, O. H., & Ghoreschi, K. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Wang, Z., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]

  • Gautam, A. K. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odesa University Chemical Journal. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Journal of the Indian Chemical Society. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Retrieved from [Link]

  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. Retrieved from [Link]

Sources

Application Notes & Protocols: Formulation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide for Agricultural Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole-based compounds are a cornerstone of modern agrochemical research, exhibiting a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties[1][2][3]. The inherent versatility of the pyrazole scaffold allows for extensive structural modifications to fine-tune activity, selectivity, and physicochemical properties[1]. This guide provides a comprehensive technical overview and detailed protocols for the formulation of a novel potential active ingredient, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, for agricultural applications.

The carbohydrazide moiety is a recognized pharmacophore that can impart significant biological activity and influence the physical properties of a molecule[4][5]. The combination of a dimethyl-pyrazole core with a carbohydrazide functional group presents a promising avenue for the development of new crop protection agents. This document is intended for researchers, chemists, and formulation scientists engaged in the development of next-generation pesticides. It outlines a potential synthetic pathway, strategies for formulation development, analytical methodologies for quality control, and essential safety considerations.

Physicochemical Properties and Synthesis

A thorough understanding of the active ingredient's properties is fundamental to developing a stable and efficacious formulation.

Predicted Physicochemical Properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide
PropertyPredicted Value/CharacteristicRationale & Implications for Formulation
Molecular Formula C₆H₁₀N₄O-
Molecular Weight 154.17 g/mol Low molecular weight may influence diffusion and uptake.
Melting Point Expected to be a solid with a defined melting point, likely decomposing upon melting.[6]The melting point will influence the choice of formulation type (e.g., solid vs. liquid). Thermal stability is a critical parameter for processing and storage.
Solubility Predicted to have good solubility in water and polar organic solvents.[7]High water solubility is advantageous for developing aqueous formulations like soluble concentrates (SL) but may present challenges for controlled release.
Stability The carbohydrazide group may be susceptible to hydrolysis under strongly acidic or basic conditions and may be sensitive to heat.[8]Formulation pH must be carefully controlled. Storage conditions should be optimized to minimize degradation.
Proposed Synthesis Protocol

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide can be envisioned as a two-step process starting from the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid[9][10][11][12].

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide

This step is adapted from a known procedure for a similar compound[13].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 mole equivalent) in an excess of thionyl chloride (SOCl₂) (3 mole equivalents).

  • Chlorination: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Ammonolysis: Cool the resulting crude acid chloride in an ice bath. Slowly add concentrated aqueous ammonia (NH₃·H₂O) dropwise with vigorous stirring. Maintain the temperature below 10°C.

  • Isolation: A solid precipitate of 1,5-dimethyl-1H-pyrazole-3-carboxamide will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion to 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This step involves the reaction of the amide with hydrazine, a common method for synthesizing carbohydrazides.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,5-dimethyl-1H-pyrazole-3-carboxamide (1 mole equivalent) in a suitable solvent such as ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (N₂H₄·H₂O) (1.5-2 mole equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Carbohydrazide Synthesis start_acid 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid reagent1 SOCl₂ start_acid->reagent1 Reflux intermediate Acid Chloride (in situ) reagent1->intermediate reagent2 NH₃·H₂O intermediate->reagent2 0°C product_amide 1,5-Dimethyl-1H-pyrazole-3-carboxamide reagent2->product_amide reagent3 Hydrazine Hydrate product_amide->reagent3 Reflux in Ethanol final_product 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide reagent3->final_product

Caption: Proposed two-step synthesis of the target compound.

Formulation Development for Agricultural Applications

The choice of formulation is critical for ensuring the stability, bioavailability, and ease of application of the active ingredient. Given the predicted high water solubility of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a Soluble Concentrate (SL) formulation is a primary candidate.

Protocol for a 200 g/L Soluble Concentrate (SL) Formulation

This protocol provides a starting point for developing a stable SL formulation. Optimization of co-formulants will be necessary based on experimental results.

Materials and Equipment:

  • 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Technical Grade, >95% purity)

  • Deionized water

  • Propylene glycol (antifreeze)

  • Wetting agent (e.g., Sodium dodecyl sulfate)

  • Dispersing agent (e.g., Lignosulfonate)

  • Antifoaming agent (e.g., Silicone-based)

  • pH buffer (e.g., Citrate or phosphate buffer)

  • Beakers, magnetic stirrer, overhead stirrer, pH meter

Formulation Composition Table:

ComponentFunctionConcentration (w/v %)
1,5-dimethyl-1H-pyrazole-3-carbohydrazideActive Ingredient20.0
Propylene glycolAntifreeze/Solvent10.0
Wetting agentSurface tension reduction2.0
Dispersing agentParticle suspension3.0
Antifoaming agentFoam prevention0.5
pH bufferpH stabilizationTo desired pH (e.g., 6.5-7.5)
Deionized waterSolventTo 100%

Step-by-Step Formulation Protocol:

  • Solvent Preparation: To a beaker, add approximately 70% of the total required deionized water.

  • Addition of Co-formulants: With continuous stirring, add the propylene glycol, wetting agent, and dispersing agent. Stir until fully dissolved.

  • pH Adjustment: Adjust the pH of the solvent system to the desired range (e.g., 6.5-7.5) using the appropriate buffer. This is crucial for the stability of the carbohydrazide moiety[8].

  • Active Ingredient Dissolution: Slowly add the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide powder to the solution under vigorous stirring. Continue stirring until the active ingredient is completely dissolved.

  • Antifoam Addition: Add the antifoaming agent and stir for another 10-15 minutes.

  • Final Volume Adjustment: Add the remaining deionized water to reach the final volume and stir until a homogenous solution is obtained.

  • Quality Control: Perform quality control tests as described in the following section.

Formulation_Workflow start Start: Deionized Water add_coformulants Add Propylene Glycol, Wetting Agent, Dispersing Agent start->add_coformulants adjust_ph Adjust pH (6.5-7.5) add_coformulants->adjust_ph add_ai Slowly Add Active Ingredient (1,5-dimethyl-1H-pyrazole-3-carbohydrazide) adjust_ph->add_ai stir_dissolve Stir until Dissolved add_ai->stir_dissolve add_antifoam Add Antifoaming Agent stir_dissolve->add_antifoam final_volume Adjust to Final Volume with Deionized Water add_antifoam->final_volume qc Quality Control Testing final_volume->qc

Caption: Workflow for preparing a Soluble Concentrate (SL) formulation.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the formulation.

Quantification of Active Ingredient by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The gradient program should be optimized to achieve good separation of the active ingredient from any impurities or degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectroscopy of a pure standard of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Pyrazole systems typically absorb in the 220-280 nm range.

  • Standard Preparation: Prepare a series of standard solutions of the active ingredient in the mobile phase to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the formulation, dilute it with the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions and quantify the active ingredient concentration based on the peak area and the calibration curve.

Physical and Chemical Stability Studies
  • Accelerated Storage Stability: Store the formulation at an elevated temperature (e.g., 54°C for 14 days) and analyze the active ingredient content and physical properties (e.g., pH, color, clarity) before and after storage. This provides an indication of the long-term stability at ambient temperatures.

  • Low-Temperature Stability: Store the formulation at a low temperature (e.g., 0°C for 7 days) to check for crystallization or precipitation of the active ingredient.

  • pH Stability: Monitor the pH of the formulation over time to ensure the buffer system is effective.

Biological Activity and Application

The agricultural utility of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide will depend on its specific biological activity. Pyrazole derivatives are known to act as insecticides, fungicides, and herbicides[1][2][3][14].

  • Potential Modes of Action:

    • Insecticidal: Many pyrazole insecticides, like fipronil, act as GABA receptor antagonists[15]. Others disrupt mitochondrial respiration[2].

    • Fungicidal: Pyrazole carboxamides are well-known as succinate dehydrogenase inhibitors (SDHIs), which block fungal respiration[2].

    • Herbicidal: Some pyrazole herbicides inhibit key plant enzymes[3].

  • Bio-efficacy Screening: The formulated product should be tested in a series of bioassays against a range of target pests, pathogens, and weeds to determine its activity spectrum and effective application rates.

  • Application: As a soluble concentrate, the product would be diluted with water and applied as a foliar spray or soil drench.

Safety and Handling

Personal Protective Equipment (PPE):

  • Wear safety glasses, gloves, and a lab coat when handling the active ingredient and its formulations.

  • If there is a risk of inhalation of dust or aerosols, use a respirator.

Toxicological Profile:

  • The toxicological properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide are unknown. As a novel compound, it should be handled with care.

  • Carbohydrazide itself is harmful if swallowed and can cause skin and eye irritation[8]. It is also toxic to aquatic organisms[8].

Environmental Fate:

  • The environmental persistence, mobility, and degradation of this compound need to be evaluated. The high water solubility suggests a potential for leaching, which must be considered in risk assessments.

Conclusion

1,5-dimethyl-1H-pyrazole-3-carbohydrazide represents a promising scaffold for the development of new agricultural products. This guide provides a foundational framework for its synthesis, formulation, and analysis. The proposed soluble concentrate formulation offers a practical starting point, leveraging the predicted high water solubility of the active ingredient. Further research is required to optimize the formulation, fully characterize the biological activity, and establish a comprehensive safety profile. The methodologies and protocols outlined herein provide a robust starting point for these critical research and development activities.

References

  • Various Authors. (n.d.). Pyrazole derivatives: Recent advances in discovery and development of pesticides. (This is a placeholder for a specific review article on pyrazole pesticides).
  • Google Patents. (2012). WO2012143317A1 - Nouveaux composés pesticides à base de pyrazole.
  • MDPI. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (This is a placeholder for a specific journal article).
  • ScienceDirect. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (This is a placeholder for a specific journal article).
  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. Retrieved from [Link]

  • ChemBK. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Google Patents. (n.d.). CN103254170A - Pyrazole ring-containing pesticide.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (This is a placeholder for a specific journal article).
  • JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZINE. Retrieved from [Link]

  • PubMed Central. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • AquaPlasmid. (n.d.). 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot effectively and achieve optimal results.

I. Reaction Overview & Core Principles

The standard and most efficient method for preparing 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is the hydrazinolysis of a corresponding carboxylic ester, typically ethyl or methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[1] This reaction involves the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide or methoxide) and the formation of the desired carbohydrazide.

While seemingly straightforward, the success of this synthesis hinges on careful control of reaction parameters to mitigate side reactions and ensure high purity of the final product. Key factors include the quality of starting materials, reaction temperature, solvent choice, and the molar ratio of reactants.

II. Visualizing the Synthesis Workflow

To better understand the process, the following diagram outlines the primary reaction pathway and the critical decision points for troubleshooting.

Workflow for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide Synthesis Start Start: Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate + Hydrazine Hydrate Reaction Reaction Setup: - Solvent (e.g., Ethanol) - Temperature Control (Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Is starting material consumed? Reaction->Monitoring Workup Reaction Workup: - Cool to RT - Precipitate/Filter Monitoring->Workup Yes Troubleshoot_Yield Low Yield Analysis Monitoring->Troubleshoot_Yield No (Incomplete Reaction) Crude_Product Crude Product Isolation Workup->Crude_Product Purification Purification: - Recrystallization - Column Chromatography? Crude_Product->Purification Troubleshoot_Purity Impurity Analysis Crude_Product->Troubleshoot_Purity Final_Product Pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide Purification->Final_Product Purification->Troubleshoot_Purity Impure Fractions Troubleshoot_Yield->Reaction Optimize Conditions Troubleshoot_Purity->Purification Optimize Method

Caption: Logical workflow for the synthesis and troubleshooting of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

III. Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions.

Category 1: Reaction Initiation & Progression

Q1: My reaction is not proceeding, or is very slow. TLC analysis shows a significant amount of unreacted starting ester even after prolonged reflux.

A1: This is a common issue often related to reagent quality, temperature, or insufficient activation of the electrophile.

  • Causality: The nucleophilicity of hydrazine might be insufficient to attack the ester carbonyl efficiently, or the reaction temperature may not be high enough to overcome the activation energy. The quality of the hydrazine hydrate is also critical; it can degrade over time or absorb atmospheric carbon dioxide.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use fresh, high-purity hydrazine hydrate. If it has been opened for a long time, consider using a newly purchased bottle. Hydrazine is susceptible to oxidation.[2]

    • Increase Temperature: While ethanol is a common solvent, if the reaction is sluggish, ensure you are reaching a consistent and vigorous reflux. For less reactive esters, a higher boiling point solvent like n-butanol could be considered, but this must be done cautiously as it can also promote side reactions.

    • Molar Ratio: Ensure you are using a sufficient excess of hydrazine hydrate. A molar ratio of 2-5 equivalents of hydrazine hydrate to the ester is typical. This stoichiometric excess drives the reaction equilibrium towards the product.

    • Catalyst (Use with Caution): In some cases, a catalytic amount of a base (like sodium methoxide) can be used to generate the more nucleophilic hydrazinyl anion. However, this can also catalyze unwanted side reactions like ester hydrolysis if water is present. This is generally not required for this synthesis.

Q2: The reaction mixture has developed a strong yellow or brown color, and TLC shows multiple new spots.

A2: Discoloration often points to the decomposition of hydrazine or the formation of various side products.[2]

  • Causality: Hydrazine can decompose, especially at elevated temperatures in the presence of air (oxidation), leading to colored byproducts.[2] Side reactions, such as the formation of imines or other condensation products, can also contribute to impurities and color changes.[2]

  • Troubleshooting Steps:

    • Inert Atmosphere: For sensitive reactions or if using very high temperatures, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation of hydrazine.[2]

    • Temperature Control: Excessive heat can accelerate decomposition.[2] Ensure your reflux temperature is not unnecessarily high. The goal is the lowest temperature that allows for a reasonable reaction rate.[2]

    • Purification Strategy: If minor color formation is unavoidable, focus on a robust purification method. Activated carbon (charcoal) treatment during recrystallization can sometimes help remove colored impurities.

Category 2: Product Isolation & Purity

Q3: I obtained a low yield of my solid product after cooling the reaction mixture.

A3: Low isolated yield can stem from an incomplete reaction (see Q1) or issues with product precipitation and isolation.

  • Causality: The carbohydrazide product may have significant solubility in the reaction solvent (e.g., ethanol), even at lower temperatures. Alternatively, the reaction may not have gone to completion.

  • Troubleshooting Steps:

    • Solvent Volume Reduction: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove a portion of the solvent. This will increase the product concentration and promote precipitation upon cooling.

    • Anti-Solvent Addition: After concentrating, you can try adding an "anti-solvent" in which your product is insoluble but the impurities are soluble. For many carbohydrazides, adding the concentrated ethanolic solution to cold water or using a solvent like diethyl ether can induce precipitation.

    • Cooling Protocol: Ensure the mixture is thoroughly chilled. Using an ice-water bath and allowing sufficient time (1 hour or more) for crystallization can significantly improve the isolated yield.

    • Check the Filtrate: After filtration, take a small sample of the mother liquor and perform a TLC analysis. If a large amount of product is still present, further concentration and cooling, or extraction, may be necessary.

Q4: My final product's NMR spectrum shows impurities. What are the likely side products and how can I remove them?

A4: The most common impurity is the unreacted starting ester. Another possibility is the formation of a diacylhydrazine (N,N'-bis(1,5-dimethyl-1H-pyrazole-3-carbonyl)hydrazine).

  • Causality & Identification:

    • Unreacted Ester: Easily identified in the ¹H NMR by the characteristic quartet and triplet of the ethyl group (if using ethyl ester).

    • Diacylhydrazine: This side product forms when a molecule of the already-formed carbohydrazide acts as a nucleophile and attacks another molecule of the starting ester. This is more likely if the reaction is run for an excessively long time at high temperatures or if there is a localized high concentration of the ester. It will have a distinct set of pyrazole signals in the NMR and will lack the characteristic -NHNH₂ protons.

  • Troubleshooting & Purification Protocol:

    • Control Stoichiometry: Using a larger excess of hydrazine helps to ensure that the ester preferentially reacts with hydrazine rather than the product hydrazide, minimizing diacylhydrazine formation.

    • Recrystallization: This is the most effective method for purification. The polarity difference between the desired carbohydrazide, the starting ester, and the diacylhydrazine allows for efficient separation.

      • Recommended Solvent System: A common and effective system is recrystallization from ethanol or an ethanol/water mixture. The carbohydrazide is typically less soluble in cold ethanol than the starting ester.

CompoundTypical Solubility Profile
Starting Ester Good solubility in ethanol, even when cold.
Carbohydrazide (Product) Soluble in hot ethanol, poorly soluble in cold ethanol.
Diacylhydrazine (Side Product) Generally has very low solubility in most common solvents.
  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of boiling ethanol.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a pad of celite to remove it.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the purified product under vacuum.

IV. Visualizing Potential Side Reactions

Understanding potential side reactions is key to prevention.

Key Side Reactions in Carbohydrazide Synthesis Ester Pyrazole-Ester (R-COOEt) Product Desired Product (R-CONHNH2) Ester->Product + Hydrazine (Desired Path) Hydrolysis_Product Carboxylic Acid (R-COOH) Ester->Hydrolysis_Product + Water (Acid/Base Catalyst) Hydrazine Hydrazine (NH2NH2) Side_Product Diacylhydrazine (R-CONHNHCO-R) Product->Side_Product + Pyrazole-Ester (High Temp / Long Time) Water Water (H2O)

Caption: Competing reaction pathways in the synthesis of pyrazole carbohydrazide.

V. Safety Precautions

  • Hydrazine: Hydrazine and its hydrate are toxic, corrosive, and suspected carcinogens. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Refluxing Solvents: Organic solvents like ethanol are flammable. Perform reflux operations in a fume hood, away from ignition sources, and use appropriate heating mantles with temperature controllers.

This guide is intended to provide robust support for your synthetic work. By understanding the chemical principles behind the reaction and potential pitfalls, you can systematically troubleshoot issues and achieve a successful synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

VI. References

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4).

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazole carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical class of compounds. Pyrazole carbohydrazides are not merely synthetic intermediates; they are foundational scaffolds in a vast array of pharmacologically active agents[1][2]. The successful and efficient synthesis of these molecules is therefore a critical first step in many discovery pipelines.

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the reaction, enabling you to troubleshoot effectively and optimize conditions for your specific substrates. We will address common challenges, from low yields to purification difficulties, grounding our recommendations in established chemical principles and peer-reviewed literature.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before beginning your experiments.

Q1: What is the most common and direct synthetic route to pyrazole carbohydrazide?

The principal and most straightforward method for synthesizing pyrazole carbohydrazide is the nucleophilic acyl substitution reaction between a pyrazole carboxylic acid ester (e.g., ethyl 1H-pyrazole-4-carboxylate) and hydrazine hydrate. This reaction, known as hydrazinolysis, involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide) and formation of the desired carbohydrazide.

Q2: What are the most critical parameters to control for a successful synthesis?

From our experience, success hinges on the careful control of four key parameters:

  • Temperature: The reactivity of the ester carbonyl is paramount. While some activated esters may react at room temperature, most require elevated temperatures (reflux) to proceed at a reasonable rate[3][4].

  • Solvent: The solvent must solubilize the starting ester and be compatible with the reaction conditions. Alcohols, particularly ethanol, are most commonly used[5][6].

  • Stoichiometry of Hydrazine: Hydrazine hydrate is typically used in excess to ensure the reaction goes to completion by shifting the equilibrium towards the product side.

  • Purity of Reagents: The presence of water can lead to the hydrolysis of the starting ester to its corresponding carboxylic acid, a common impurity. Using anhydrous solvents and high-purity starting materials is crucial.

Q3: I've read that the direct conversion of pyrazole esters to carbohydrazides can be difficult. Is this true?

Yes, this reaction can be surprisingly challenging depending on the substrate. Research has shown that for certain substituted pyrazole esters, such as 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester, direct refluxing with hydrazine hydrate in ethanol can be unsuccessful, even after prolonged reaction times or with the addition of an acid catalyst[3]. This is often due to electronic effects or steric hindrance around the carbonyl group that reduce its electrophilicity. In such cases, alternative, higher-yielding routes, like starting from a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one intermediate, have proven effective[3]. Awareness of this potential challenge is key to experimental design.

Section 2: Core Experimental Protocol: Synthesis of 1H-Pyrazole-4-Carbohydrazide

This protocol provides a robust starting point for the synthesis. It should be optimized based on your specific substrate and analytical results.

Objective: To synthesize 1H-pyrazole-4-carbohydrazide from ethyl 1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Hydrazine Hydrate (~80% solution, 5.0 eq)

  • Ethanol (Anhydrous, ~15-20 mL per gram of ester)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (5.0 eq) to the solution. The addition is typically exothermic and should be done cautiously.

  • Heating and Reflux: Heat the reaction mixture to reflux (~78°C for ethanol) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-8 hours, but may require longer depending on the substrate.

  • Product Precipitation: Once the starting material is consumed (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath for 30-60 minutes will maximize the precipitation of the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine and other soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain 1H-pyrazole-4-carbohydrazide as a white solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point).

Section 3: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem 1: My reaction shows very low or no product yield, with starting material remaining even after extended reflux.

  • Q: What is the most likely cause and immediate solution?

    • A: Insufficient Thermal Energy or Reaction Time. The underlying principle is that the activation energy for the nucleophilic attack is not being overcome. The first step is to increase the reaction time, potentially up to 24 hours. If that fails, consider switching to a higher-boiling solvent like n-butanol (b.p. 118°C) to increase the reaction temperature, which can significantly accelerate the rate.

  • Q: Could my specific pyrazole substrate be the problem?

    • A: Yes. Steric hindrance or electron-withdrawing substituents on the pyrazole ring can significantly decrease the electrophilicity of the ester's carbonyl carbon. This makes it less susceptible to nucleophilic attack by hydrazine. As documented in the literature, some substituted pyrazole esters are highly resistant to direct hydrazinolysis[3]. If optimizing time and temperature fails, a different synthetic strategy may be required.

  • Q: How do I rule out reagent quality issues?

    • A: Use fresh hydrazine hydrate and ensure your solvent is anhydrous. Old hydrazine hydrate can have a lower concentration due to decomposition. Water in the solvent can promote the unwanted side reaction of ester hydrolysis to the unreactive carboxylic acid.

Problem 2: My final product is impure, showing multiple spots on TLC or poor analytical data.

  • Q: I see a spot on my TLC that corresponds to my starting ester. What went wrong?

    • A: This indicates an incomplete reaction. The solution is to optimize the reaction conditions as described in Problem 1. Using a larger excess of hydrazine hydrate (e.g., increasing from 5 eq to 10 eq) can also help drive the reaction to completion, in accordance with Le Châtelier's principle.

  • Q: My mass spectrum shows a peak corresponding to the pyrazole carboxylic acid. How did this form?

    • A: This is a classic sign of ester hydrolysis. This occurs when water attacks the ester carbonyl, a reaction favored under reflux conditions if your solvent is not anhydrous. The solution is to use high-purity, anhydrous solvents and to protect the reaction from atmospheric moisture with a drying tube.

  • Q: I've observed an unexpected isomer in my more complex substituted pyrazole synthesis. What could be happening?

    • A: Intramolecular migration reactions can occur in highly functionalized systems. For instance, in a synthesis of 5-benzamidopyrazole-4-carbohydrazide, an isomeric 5-aminopyrazole-4-(N-benzoyl)hydrazide was detected. This was the result of the benzoyl group migrating from one nitrogen atom to another[3]. This is a complex, substrate-dependent issue that highlights the importance of thorough characterization (e.g., 2D NMR) for novel compounds.

Problem 3: I'm struggling with the work-up and purification of my product.

  • Q: My product doesn't precipitate upon cooling. Is it lost?

    • A: Not necessarily. The carbohydrazide functional group is quite polar, which can increase its solubility in ethanol, especially if the pyrazole core is small. Your product may be fully dissolved. The solution is to remove the ethanol under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization from a different solvent system (e.g., isopropanol, water) or by trituration with a non-polar solvent like diethyl ether or hexanes to induce solidification and wash away non-polar impurities.

  • Q: After removing the solvent, I am left with a sticky oil instead of a solid. How do I handle this?

    • A: Oiling out is common when impurities are present that depress the melting point. The best technique here is trituration. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold ethyl acetate or diethyl ether). Vigorously scratch the inside of the flask with a glass rod to create nucleation sites. This mechanical agitation often induces crystallization, yielding a handleable solid that can be filtered.

Data Presentation: Recommended Reaction Parameters

The following table summarizes starting conditions for optimization.

ParameterRecommended ConditionRationale & Key Considerations
Starting Material Pyrazole-4-carboxylic acid esterEthyl or methyl esters are most common. Ensure high purity.
Reagent Hydrazine Hydrate (N₂H₄·H₂O)Use a 3-10 molar excess to drive the reaction to completion.
Solvent Ethanol (anhydrous)Good solubility for many substrates; easy to remove. n-Butanol for less reactive esters.
Temperature Reflux (78°C for Ethanol)Provides sufficient energy for most substrates. Increase if the reaction is slow.
Reaction Time 4 - 24 hoursMonitor by TLC. Highly dependent on substrate reactivity.
Work-up Cool & Precipitate / EvaporatePrecipitation is ideal for easy isolation. Evaporation is necessary for more soluble products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrazole carbohydrazide.

G cluster_reaction Synthesis Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification & Analysis A 1. Combine Ester & Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temp & Ice Bath C->D Reaction Complete alt_D 4a. Evaporate Solvent C->alt_D If No Precipitate E 5. Vacuum Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry Under Vacuum F->G Isolate Crude Solid H 8. Characterize Product (NMR, MS, MP) G->H alt_E 5a. Recrystallize or Triturate alt_D->alt_E alt_E->G

Caption: General workflow for pyrazole carbohydrazide synthesis.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 17, 2026, from [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(7), 8459-8487. [Link]

  • Farghaly, T. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]

  • Daidone, G., et al. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2002(11), 227-235. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(7), 8459-8487. [Link]

  • Dias, L. R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

  • Chem Simplified. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

  • Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 17, 2026, from [Link]

  • Dias, L. R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

  • Google Patents. (2013).

Sources

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure high purity of the final product.

Overview of the Synthetic Pathway

The most reliable and commonly employed route for synthesizing 1,5-dimethyl-1H-pyrazole-3-carbohydrazide involves a two-step process starting from the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

  • Step 1: Esterification. The carboxylic acid is first converted into a suitable ester, typically a methyl or ethyl ester. This activates the carbonyl group for the subsequent nucleophilic attack.

  • Step 2: Hydrazinolysis. The pyrazole ester is then reacted with hydrazine hydrate to form the desired 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

This pathway is generally robust, but challenges related to yield, purity, and reaction kinetics can arise. This guide will address these specific issues.

Synthesis_Workflow Start 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Ester Methyl/Ethyl 1,5-Dimethyl-1H- pyrazole-3-carboxylate Start->Ester Esterification (e.g., SOCl₂/MeOH or H₂SO₄/EtOH) Product 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide Ester->Product Hydrazinolysis (Hydrazine Hydrate/EtOH)

Caption: General two-step synthesis workflow.

Troubleshooting Guide: Question & Answer Format

This section directly addresses common problems encountered during the synthesis.

Q1: My overall yield is very low. What are the most likely causes in the esterification step?

A1: A low yield originating from the first step, esterification, is a frequent issue. The root cause often lies in incomplete conversion of the starting carboxylic acid.

  • Causality & Mechanism: Standard Fischer esterification (refluxing the carboxylic acid with an alcohol and a strong acid catalyst like H₂SO₄) is an equilibrium-driven process. If water, a byproduct of the reaction, is not effectively removed, the equilibrium will not favor product formation, leading to low conversion. An alternative is to convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

  • Troubleshooting Steps:

    • Verify Starting Material Quality: Ensure your 1,5-dimethyl-1H-pyrazole-3-carboxylic acid is dry and pure[1][2]. Moisture can inhibit the reaction.

    • Switch to a Non-Equilibrium Method: The most effective method is to convert the carboxylic acid to its acyl chloride intermediate. This is a high-yielding, irreversible reaction.

      • Protocol: Carefully add thionyl chloride (SOCl₂, ~3 equivalents) to the carboxylic acid and reflux the mixture for 2-3 hours[3]. The excess SOCl₂ can be removed under reduced pressure. The resulting crude acyl chloride is then very carefully and slowly added to a cold (0 °C) solution of anhydrous methanol or ethanol to form the ester.

    • Optimize Fischer Esterification: If you must use Fischer esterification, use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure your alcohol solvent is anhydrous.

    • Consider Coupling Agents: For smaller-scale syntheses, using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can efficiently produce the ester under mild conditions, avoiding harsh acids[4].

Q2: The hydrazinolysis step is not going to completion, and I'm recovering unreacted ester. How can I improve this conversion?

A2: Incomplete hydrazinolysis is typically a problem of reaction kinetics or reagent stoichiometry/purity.

  • Causality & Mechanism: Hydrazinolysis is a nucleophilic acyl substitution where hydrazine attacks the ester's carbonyl carbon. The reaction rate is dependent on temperature, concentration, and the reactivity of the hydrazine. Hydrazine hydrate's effectiveness can be diminished by high water content or degradation over time.

  • Troubleshooting Steps:

    • Increase Hydrazine Excess: Increase the molar excess of hydrazine hydrate. A 5 to 10-fold molar excess relative to the ester is often effective. This shifts the reaction equilibrium towards the product.

    • Extend Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see the ester spot persisting, increase the reflux time. Most protocols suggest refluxing for 4 to 12 hours[5][6].

    • Check Hydrazine Quality: Use a fresh, unopened bottle of hydrazine hydrate if possible. Hydrazine can be slowly oxidized by air. Its purity is critical for achieving high yields[7].

    • Solvent Choice: Ethanol is a common and effective solvent. It readily dissolves both the ester and hydrazine hydrate, creating a homogeneous reaction mixture. Methanol is also a suitable alternative.

ParameterStandard ConditionOptimization Strategy
Hydrazine Hydrate 2-5 molar equivalentsIncrease to 5-10 molar equivalents
Solvent Ethanol or MethanolEnsure solvent is anhydrous
Temperature Reflux (~78-85 °C)Maintain vigorous reflux
Reaction Time 4-6 hoursIncrease to 8-12 hours (monitor by TLC)
Caption: Typical reaction parameters for hydrazinolysis.

Q3: My final product is difficult to purify and appears oily or discolored. What impurities should I suspect?

A3: Oily or discolored products suggest the presence of impurities. The most common are residual starting materials, solvents, or side-products.

  • Causality & Mechanism: The primary side-product of concern is a diacyl hydrazine, where a single hydrazine molecule has reacted with two molecules of the pyrazole ester. This is more likely if the reaction conditions are forced (e.g., very high temperatures for prolonged periods) or if the hydrazine concentration is too low at the end of the reaction.

  • Troubleshooting & Purification:

    • Identify the Impurity: Use ¹H NMR to check for unreacted ester (characteristic O-CH₃ or O-CH₂CH₃ signals) or the diacyl impurity (which will have a different pyrazole proton integration ratio).

    • Optimize Workup: The desired carbohydrazide product is often poorly soluble in cold ethanol or water. A common and effective workup procedure is to cool the reaction mixture in an ice bath after reflux is complete. The product should precipitate as a white solid[5].

    • Recrystallization: If the filtered solid is still impure, recrystallization is the best method for purification.

      • Protocol: Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and wash with a small amount of cold ethanol.

    • Avoid Excessive Heat: During workup (e.g., solvent evaporation), avoid excessive heat as carbohydrazides can be thermally sensitive and may decompose, leading to discoloration[8][9].

Troubleshooting_Tree Problem Low Yield or Impure Product CheckTLC Analyze reaction mixture by TLC/NMR Problem->CheckTLC Acid_Present Unreacted Acid Detected? CheckTLC->Acid_Present Ester_Present Unreacted Ester Detected? Side_Product Unknown Side Product? Ester_Present->Side_Product No Sol_Yield Increase Hydrazine Excess & Reflux Time Ester_Present->Sol_Yield Yes Acid_Present->Ester_Present No Sol_Ester Use Acyl Chloride Route for Esterification Acid_Present->Sol_Ester Yes Sol_Purity Recrystallize from Ethanol/Water Side_Product->Sol_Purity Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with thionyl chloride and hydrazine hydrate?

A: Both reagents are hazardous and require strict safety protocols.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic HCl and SO₂ gases. Always handle it in a well-ventilated chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. It is also flammable. Handle only in a chemical fume hood, wearing appropriate PPE. Avoid contact with skin and inhalation of vapors. Quench any excess hydrazine carefully with a solution of sodium hypochlorite (bleach).

Q: Can I synthesize the starting material, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, myself?

A: Yes, while it is commercially available[10], it can be synthesized. A common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by oxidation of a side-chain to form the carboxylic acid[11][12]. However, this multi-step process can be complex, and purchasing the acid is recommended for efficiency if possible.

Q: Why is the C3 position of the pyrazole ring chosen for functionalization?

A: The reactivity of the pyrazole ring is influenced by the two nitrogen atoms. The C4 position is most susceptible to electrophilic substitution[13][14]. However, deprotonation with a strong base can occur at C3, making it a site for nucleophilic functionalization or metallation, which can then be used to introduce a carboxyl group[15]. In many synthetic routes, the carboxylic acid or ester group is incorporated during the initial ring formation, dictating its position from the start[16][17]. For drug design, the C3 position provides a key vector for attaching pharmacophoric groups like the carbohydrazide moiety[18][19].

Q: Are there alternative methods to synthesize pyrazole carbohydrazides?

A: Yes, other methods exist, though the ester-hydrazinolysis route is the most common for this specific compound. Some approaches include:

  • Direct Coupling: Coupling the carboxylic acid directly with hydrazine using peptide coupling reagents (e.g., HATU, HBTU), but this is more expensive and typically reserved for peptide synthesis.

  • From Acyl Chlorides: Reacting the 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride directly with hydrazine hydrate. This is very fast but requires careful control of temperature and stoichiometry to avoid side reactions.

Experimental Protocols
Protocol 1: Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10.0 g, 71.4 mmol) in thionyl chloride (20 mL, 274 mmol).

  • Heat the mixture to reflux and maintain for 2 hours. The solid should fully dissolve.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • In a separate flask, prepare a solution of anhydrous methanol (100 mL) and cool it to 0 °C in an ice bath.

  • Slowly and cautiously add the crude acyl chloride residue to the cold methanol with vigorous stirring. Caution: The reaction is exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Remove the methanol under reduced pressure to obtain the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide
  • Dissolve the crude methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (assuming ~71.4 mmol) in ethanol (150 mL) in a round-bottom flask.

  • Add hydrazine hydrate (~98%, 35 mL, ~714 mmol, 10 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to a steady reflux for 8 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • After the reaction is complete (disappearance of the ester spot), cool the flask first to room temperature and then in an ice bath for 1-2 hours.

  • A white precipitate of the product should form. Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to obtain 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a white crystalline solid. The typical yield is 75-90%.

References
  • Correa-Dumont, M., et al. (2013). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. PubMed. Available at: [Link]

  • PrepChem. Preparation of carbohydrazide. Available at: [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. Available at: [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Slideshare. Unit 4 Pyrazole. Available at: [Link]

  • de Souza, T. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. Available at: [Link]

  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available at: [Link]

  • National Institutes of Health. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

  • MDPI. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]

  • National Institutes of Health. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available at: [Link]

  • CUTM Courseware. PYRAZOLE. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • Organic Chemistry Portal. Hydrazine synthesis by N-N coupling. Available at: [Link]

  • National Institutes of Health. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]

  • National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]

  • Connect Chemicals. Carbohydrazide. Available at: [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PubMed Central. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

Sources

Technical Support Center: Purification of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our aim is to equip you with the knowledge to overcome these hurdles and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis and Initial Work-up

Question 1: What is the common synthetic route for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, and what are the likely initial impurities?

The most common and efficient method for synthesizing 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is the hydrazinolysis of the corresponding ethyl or methyl ester, specifically ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.[1][2]

The primary impurities you are likely to encounter originate from this synthesis step and can include:

  • Unreacted Starting Ester: Incomplete reaction is a frequent issue, leaving residual ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in your crude product.

  • 1,5-dimethyl-1H-pyrazole-3-carboxylic Acid: This can form through the hydrolysis of the ester, especially if there is moisture present or during work-up.

  • Side-Products of Hydrazinolysis: Depending on the reaction conditions, various side-products can form. While less common with simple alkyl esters, it's a possibility to be aware of.

Question 2: My reaction mixture is showing multiple spots on the TLC plate. How can I identify the product and the main impurities?

Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of your reaction and assessing the purity of your product.[1][3] A typical TLC analysis would involve a silica gel plate and a mobile phase such as a mixture of ethyl acetate and hexane.

  • Product Spot: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is a relatively polar molecule due to the carbohydrazide group. Therefore, it will have a lower Rf value compared to the starting ester.

  • Starting Ester Spot: The ethyl ester is less polar and will have a higher Rf value, closer to the solvent front.

  • Carboxylic Acid Spot: The carboxylic acid impurity is highly polar and will likely remain at or very near the baseline.

To visualize the spots, you can use a UV lamp (if the compounds are UV active) or staining with iodine.

CompoundExpected Rf Value (Relative)
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylateHigh
1,5-dimethyl-1H-pyrazole-3-carbohydrazide Medium
1,5-dimethyl-1H-pyrazole-3-carboxylic AcidLow (streaking may occur)

Purification Strategies: Troubleshooting Guide

Recrystallization

Question 3: I have a solid crude product. What is the best solvent for recrystallization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide?

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature. For pyrazole carbohydrazide derivatives, polar protic solvents are often a good starting point.

Based on literature for similar compounds, methanol and ethanol are excellent candidates for the recrystallization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.[1][4]

Troubleshooting Recrystallization:

  • Oiling Out: If your compound "oils out" instead of crystallizing, it means the solution is supersaturated or the cooling is too rapid. Try adding a small amount of additional hot solvent to dissolve the oil and then allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.

  • Poor Recovery: If the recovery is low, you may be using too much solvent. After crystallization, cool the flask in an ice bath to maximize the precipitation of your product. You can also try to partially evaporate the solvent from the mother liquor to recover more product, although this may be less pure.

  • Persistent Impurities: If certain impurities co-crystallize with your product, a single recrystallization may not be sufficient. In such cases, a second recrystallization or an alternative purification method like column chromatography might be necessary.

Experimental Protocol: Recrystallization from Methanol

  • Transfer the crude 1,5-dimethyl-1H-pyrazole-3-carbohydrazide to an Erlenmeyer flask.

  • Add a minimal amount of methanol and heat the mixture to reflux with stirring until the solid completely dissolves.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Dry the purified crystals in a vacuum oven.

Column Chromatography

Question 4: Recrystallization did not yield a product of sufficient purity. How can I purify 1,5-dimethyl-1H-pyrazole-3-carbohydrazide using column chromatography?

Column chromatography is an effective method for separating compounds with different polarities. For pyrazole derivatives, a silica gel stationary phase is commonly used.

Solvent System Selection:

The choice of the mobile phase (eluent) is critical for good separation. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[5]

  • Initial Eluent Composition: Based on your TLC analysis, you can determine an appropriate starting eluent composition. Aim for an Rf value of around 0.3 for your product. A typical starting point could be a 1:1 mixture of hexane and ethyl acetate.

  • Gradient Elution: To improve separation, you can use a gradient elution, starting with a higher proportion of hexane and gradually increasing the proportion of ethyl acetate. This will first elute the less polar impurities (like the starting ester) and then your product.

Experimental Protocol: Column Chromatography

  • Prepare a silica gel slurry in your starting eluent (e.g., 80:20 hexane:ethyl acetate) and pack a chromatography column.

  • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Begin eluting with your chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing your pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Purity Assessment

Question 5: How can I confirm the purity of my final product?

After purification, it is essential to assess the purity of your 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for determining the purity of pyrazole derivatives.[6] A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Purity is determined by the peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of your compound and detect the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Workflow for Purification and Purity Assessment

Caption: General workflow for the purification of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Advanced Troubleshooting

Question 6: I am struggling to remove the corresponding carboxylic acid impurity. Are there any alternative methods?

The presence of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid can be challenging to remove by standard recrystallization due to its high polarity. Here are a couple of strategies:

  • Acid-Base Extraction: You can dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while your neutral carbohydrazide product remains in the organic layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent.

  • Formation of Acid Addition Salts: A patented method for purifying pyrazoles involves their conversion into acid addition salts, which can then be selectively crystallized from organic solvents. While this method is more involved, it can be highly effective for removing stubborn neutral or basic impurities.

Diagram of Acid-Base Extraction

G A Crude Product in Organic Solvent B Wash with Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Organic Layer (Contains Product) C->D E Aqueous Layer (Contains Carboxylic Acid Salt) C->E F Wash with Brine, Dry, Evaporate D->F G Purified Product F->G

Caption: Workflow for the removal of acidic impurities via acid-base extraction.

References

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2016). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Available at: [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • National Center for Biotechnology Information. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available at: [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • The Royal Society of Chemistry. (2015). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Available at: [Link]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Dimethylpyrazole. Available at: [Link]

  • ResearchGate. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available at: [Link]

  • ResearchGate. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Available at: [Link]

  • ResearchGate. (2015). (PDF) Interactions of 5-aryl-1H-pyrazole-3-carboxylic acids with four human carbonic anhydrase isoforms - a molecular modeling perspective. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available at: [Link]

Sources

"troubleshooting guide for the synthesis of pyrazole derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to your dedicated resource for navigating the complexities of pyrazole synthesis. As a core scaffold in medicinal chemistry and drug development, the successful synthesis of pyrazole derivatives is crucial.[1] This guide, structured by a Senior Application Scientist, moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental challenges and their solutions.

Here, you will find a dynamic question-and-answer format designed to address the specific, practical issues encountered in the lab, from persistently low yields to the notorious challenge of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing the pyrazole core?

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2] This method, famously known as the Knorr pyrazole synthesis, is valued for its reliability and the ready availability of starting materials.[3][4] The reaction typically involves the loss of two water molecules to form the stable, aromatic pyrazole ring.[4]

Q2: How do I select the appropriate catalyst and solvent for my reaction?

The choice is highly dependent on your specific substrates. For the Knorr synthesis, a catalytic amount of a protic acid, such as acetic acid or a mineral acid, is often sufficient to facilitate the condensation.[5][6] The solvent choice can be critical; while alcohols like ethanol are common, aprotic dipolar solvents like N,N-dimethylacetamide (DMA) or the use of specialized fluorinated alcohols can dramatically improve yields and, most importantly, regioselectivity.[7][8]

Q3: My synthesis involves an unsymmetrical 1,3-dicarbonyl. What is "regioselectivity" and why is it a major concern?

Regioselectivity is a critical challenge when using an unsymmetrical 1,3-dicarbonyl (where the two carbonyl groups have different substituents). The hydrazine can attack either carbonyl group first, leading to the formation of a mixture of two different constitutional isomers, known as regioisomers.[2][9] These isomers often have very similar physical properties, making their separation exceptionally difficult and reducing the yield of the desired product.[10][11] Controlling which isomer is formed is a primary goal in optimizing pyrazole synthesis.

Troubleshooting Guide: From Reaction Flask to Final Product

This section addresses specific experimental hurdles in a detailed Q&A format, providing both the underlying chemical principles and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: My reaction is clean according to TLC, but the final isolated yield is consistently below 30%. What are the likely causes and how can I fix this?

A: Persistently low yields, even with a clean reaction profile, often point to issues with reaction completeness, suboptimal conditions, or reagent quality. Let's break down the potential culprits.

  • Incomplete Reaction: The reaction may be stalling before all starting materials are consumed.

    • Causality: The activation energy for the cyclization or dehydration steps may not be met under your current conditions.

    • Solution: Monitor the reaction closely by TLC or LC-MS. If starting material persists, consider increasing the reaction temperature (e.g., moving from room temperature to reflux) or extending the reaction time.[5] Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion and improve yields.[5]

  • Suboptimal Catalysis: The choice and amount of catalyst are crucial.

    • Causality: In the Knorr synthesis, acid catalysis protonates a carbonyl group, increasing its electrophilicity for the initial attack by hydrazine.[6][12] Insufficient catalysis slows this rate-determining step.

    • Solution: If using a weak acid like acetic acid, try a stronger mineral acid (e.g., a few drops of concentrated HCl or H₂SO₄). In some systems, Lewis acids or novel catalysts like nano-ZnO have been shown to significantly enhance reaction rates and yields.[2]

  • Reagent Purity and Stability:

    • Causality: Impurities in starting materials can inhibit the reaction or lead to side products.[13] Hydrazine derivatives, in particular, can degrade over time.

    • Solution: Ensure the purity of your 1,3-dicarbonyl and hydrazine. Use freshly opened or properly stored hydrazine. Sourcing high-purity reagents (>98%) is essential for reproducible and high-yielding syntheses.[13]

Problem Area 2: Formation of Impurities and Side Products

Q: My TLC/LC-MS shows two major product spots with identical mass that are nearly impossible to separate by column chromatography. Am I dealing with regioisomers?

A: Yes, this is the classic sign of regioisomer formation, the most common and frustrating side reaction in the synthesis of unsymmetrically substituted pyrazoles.[2][14]

The Mechanism of Regioisomer Formation

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack from the substituted nitrogen can occur at either of the two non-equivalent carbonyl carbons. This leads to two different intermediate pathways, ultimately resulting in two distinct pyrazole products.

G cluster_start Starting Materials cluster_path Reaction Pathways cluster_product Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_A Attack at Carbonyl A Dicarbonyl->Attack_A Path A Attack_B Attack at Carbonyl B Dicarbonyl->Attack_B Path B Hydrazine Substituted Hydrazine (R'-NHNH₂) Hydrazine->Attack_A Hydrazine->Attack_B Isomer1 Regioisomer 1 Attack_A->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 Attack_B->Isomer2 Cyclization & Dehydration

Q: How can I dramatically improve the regioselectivity of my reaction to favor a single isomer?

A: Controlling regioselectivity requires moving beyond standard conditions. Here are field-proven strategies, ranked by effectiveness:

  • Solvent Engineering (High Impact): This is often the most effective and easily implemented solution.

    • Causality: Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically influence regioselectivity.[10] Their unique hydrogen-bonding properties can stabilize one transition state over the other, directing the reaction down a single pathway.

    • Protocol: Replace ethanol with TFE or HFIP as the reaction solvent. An NMR study confirmed that these solvents enhance the regioselectivity, in some cases improving the isomeric ratio from nearly 1:1 to over 97:3.[7][10]

  • Steric and Electronic Control:

    • Causality: The inherent properties of your dicarbonyl substrate can be exploited. A bulky substituent will sterically hinder the attack at the adjacent carbonyl group, favoring reaction at the less hindered site.[14] Similarly, an electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.

    • Solution: If substrate modification is an option, strategically placing a bulky or electronically differentiated group can effectively guide the reaction.

  • Alternative Synthetic Routes:

    • Causality: When the Knorr synthesis fails to provide the desired selectivity, other methods that build the ring in a different, more controlled manner are necessary.

    • Solution: Consider methods like the reaction of N-arylhydrazones with nitroolefins, which proceeds through a stepwise cycloaddition mechanism with excellent regioselectivity.[8][15] Another powerful approach is the [3+2] cycloaddition of sydnones with alkynes, which also offers high regiocontrol.[16]

Problem Area 3: Product Isolation and Purification

Q: My crude product is an oil/solid that streaks badly on a silica gel column, making purification by chromatography impossible. What should I do?

A: This is a common issue, especially with pyrazoles containing basic nitrogen atoms, which interact strongly with acidic silica gel.

  • Strategy 1: Column Chromatography Modification

    • Causality: The free lone pair on the pyrazole nitrogen (and other basic groups) interacts with the acidic silanol groups on the silica surface, causing poor peak shape and streaking.

    • Solution: Neutralize the silica gel's acidity by adding a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia solution to the mobile phase. This will protonate the modifier instead of your compound, allowing for clean elution.

  • Strategy 2: Purification via Acid Salt Formation (Highly Effective)

    • Causality: Basic pyrazole derivatives can be converted into their corresponding acid addition salts (e.g., hydrochloride, oxalate). These salts are often highly crystalline solids, even if the freebase is an oil. Impurities that are not basic will not form salts and will remain in the solution.[17][18]

    • Protocol:

      • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Add a solution of an acid (e.g., HCl in ether, or a solution of oxalic acid in the same solvent) dropwise with stirring.

      • The pyrazole acid salt will often precipitate out of the solution as a solid.

      • Collect the solid by filtration and wash with cold solvent to remove non-basic impurities.

      • The pure pyrazole freebase can be recovered by neutralizing the salt with an aqueous base (like NaHCO₃ or NaOH) and extracting it into an organic solvent.

Problem Area 4: Structural Characterization Challenges

Q: The N-H proton signal in my ¹H NMR spectrum is either extremely broad or completely absent. How can I confirm its presence and my structure?

A: The behavior of the N-H proton in NMR is a classic characterization challenge due to two main phenomena: quadrupole broadening and chemical exchange.[19]

  • Causality:

    • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation of the attached proton, leading to a significantly broadened signal that can be lost in the baseline.[19]

    • Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules or with trace amounts of water or acid/base in the deuterated solvent. In protic solvents like D₂O or CD₃OD, the proton will exchange with deuterium, rendering the signal completely invisible.[19]

  • Troubleshooting and Confirmation:

    • Use a Dry Aprotic Solvent: Run the spectrum in a very dry aprotic solvent like DMSO-d₆ or CDCl₃ to minimize chemical exchange. The N-H proton in DMSO-d₆ is often a sharp, observable singlet.

    • 2D NMR Spectroscopy: Use Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This powerful technique shows correlations between protons and carbons that are 2 or 3 bonds away. You can look for a correlation from the protons on the carbon adjacent to the NH group (e.g., C3-H or C5-H) to the nitrogen-bearing carbon, which helps piece the structure together even without observing the NH proton directly.[19][20]

    • ¹H-¹⁵N HMBC: If your instrument is capable, an ¹H-¹⁵N HMBC experiment will show a direct correlation between protons on adjacent carbons and the ¹⁵N nucleus of the ring, unambiguously confirming the connectivity.[20]

ProblemProbable Cause(s)Recommended Solutions
Low Yield Incomplete reaction; Suboptimal catalyst/temperature.Increase reaction time/temperature; Use microwave synthesis; Change catalyst (e.g., stronger acid).[5]
Regioisomer Mix Use of unsymmetrical 1,3-dicarbonyl.Switch solvent to TFE or HFIP; Modify substrate for steric/electronic bias; Use alternative synthetic route.[7][10][15]
Purification Issues Basic nature of product causing streaking on silica gel.Add 1% Et₃N to eluent; Purify by converting to a crystalline acid salt and filtering.[17][18]
Missing NMR Signal N-H proton broadening or exchange with solvent.Use dry DMSO-d₆ as the NMR solvent; Perform 2D NMR (HMBC) to confirm structure via C-H correlations.[19]
General Experimental Protocol
Protocol 1: Knorr Synthesis of a Substituted Pyrazole

This is a generalized procedure and must be adapted for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent (e.g., ethanol or TFE, approx. 0.2-0.5 M concentration).

  • Addition of Reagents: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If catalysis is required, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-24 hours).[4]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (potentially with a basic modifier) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).[11]

References
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). OUCI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. [Link]

  • Process for the purification of pyrazoles. (n.d.).
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to equip you with the causal understanding needed to optimize your reaction outcomes, ensuring both high yield and purity.

Overview of the Synthetic Pathway

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is typically achieved via a two-step process. The first step involves the regioselective condensation of a 1,3-dicarbonyl compound with methylhydrazine to form the pyrazole core, yielding an ester intermediate. This is followed by hydrazinolysis of the ester to produce the final carbohydrazide product. Each step presents unique challenges that can impact the overall efficiency and purity.

Synthetic_Pathway Figure 1: General Synthetic Pathway Start Ethyl 2,4-dioxovalerate + Methylhydrazine Intermediate Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate Start->Intermediate Step 1: Knorr Pyrazole Synthesis (Cyclocondensation) Reagent2 + Hydrazine Hydrate Final 1,5-Dimethyl-1H-pyrazole -3-carbohydrazide Intermediate->Final Step 2: Hydrazinolysis

Caption: Figure 1: General Synthetic Pathway

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the symptoms, probable causes, and corrective actions.

Q1: My NMR analysis of the intermediate ester (Step 1) shows two sets of pyrazole peaks, indicating an isomeric mixture. How can I improve the regioselectivity?

Symptoms:

  • ¹H or ¹³C NMR spectra display duplicate peaks for the pyrazole ring and its substituents.

  • TLC analysis shows two closely-eluting spots that are difficult to separate by column chromatography.

  • The melting point of the isolated ester is broad and lower than expected.

Probable Cause: This is a classic issue of poor regioselectivity in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl (like ethyl 2,4-dioxovalerate) and a substituted hydrazine (methylhydrazine).[1][2] The reaction can produce both the desired 1,5-dimethyl-1H-pyrazole-3-carboxylate and the undesired 1,3-dimethyl-1H-pyrazole-5-carboxylate regioisomer. The reaction pathway is highly sensitive to pH and solvent conditions.

Corrective Actions:

  • pH Control (The Primary Factor): The regioselectivity is governed by which carbonyl group undergoes initial nucleophilic attack by which nitrogen of methylhydrazine.

    • Acidic Conditions (Recommended for desired isomer): Performing the reaction under acidic conditions (e.g., using acetic acid as a solvent or catalyst) protonates the more basic nitrogen of methylhydrazine (the one attached to the methyl group), making it less nucleophilic. The more nucleophilic terminal -NH₂ group then preferentially attacks the more electrophilic C4-carbonyl of the dicarbonyl, leading to the desired 1,5-dimethyl isomer after cyclization.

    • Neutral/Basic Conditions: These conditions often lead to a mixture of isomers as both nitrogens of methylhydrazine and both carbonyls of the diketone can react, resulting in poor selectivity.[2]

  • Solvent Choice: While pH is dominant, the solvent can influence the reaction. Protic solvents like ethanol or acetic acid are standard. Some studies have shown that fluorinated alcohols can enhance regioselectivity in certain pyrazole syntheses, though this may require optimization.[2]

Regioisomer_Formation Figure 2: Competing Regioisomeric Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Ethyl 2,4-dioxovalerate Desired Pathway A (Acidic pH) Dicarbonyl->Desired Undesired Pathway B (Neutral/Basic pH) Dicarbonyl->Undesired Hydrazine Methylhydrazine Hydrazine->Desired Hydrazine->Undesired Product_A Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate (Desired Isomer) Desired->Product_A Product_B Ethyl 1,3-dimethyl-1H- pyrazole-5-carboxylate (Undesired Isomer) Undesired->Product_B

Caption: Figure 2: Competing Regioisomeric Pathways

Q2: The yield of my final carbohydrazide is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting ester. What went wrong?

Symptoms:

  • Low isolated yield of the final white solid product.

  • TLC or LC-MS analysis of the crude product clearly shows the presence of the starting material, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Probable Cause: This indicates incomplete hydrazinolysis (Step 2). Several factors can contribute to this:

  • Insufficient Hydrazine Hydrate: An inadequate molar excess of hydrazine hydrate will result in an incomplete reaction.

  • Insufficient Reaction Time or Temperature: Hydrazinolysis is a nucleophilic acyl substitution reaction that requires sufficient thermal energy and time to proceed to completion.

  • Poor Solvent Choice: The solvent must be able to dissolve the starting ester and be compatible with the high temperatures often required for the reaction.

Corrective Actions:

  • Increase Molar Excess of Hydrazine Hydrate: Use a significant excess of hydrazine hydrate (typically 5-10 molar equivalents) to drive the reaction equilibrium towards the product.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is refluxed properly. Ethanol is a common solvent, and refluxing at its boiling point (~78 °C) is standard. For less reactive esters, a higher boiling solvent like n-butanol might be considered, but with caution to avoid degradation.

    • Time: Monitor the reaction by TLC until the starting ester spot has completely disappeared. This can take anywhere from 4 to 24 hours.

  • Ensure Proper Mixing: Use adequate stirring to ensure the reaction mixture is homogeneous.

Q3: My final product is contaminated with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. How did this form and how can I prevent it?

Symptoms:

  • The isolated product has a broad melting point.

  • LC-MS analysis shows a peak corresponding to the mass of the carboxylic acid (MW: 140.14).

  • The product may be difficult to dissolve in some organic solvents but soluble in aqueous base.

Probable Cause: The presence of the carboxylic acid is due to hydrolysis. This can happen at two stages:

  • Hydrolysis of the Intermediate Ester (Step 1): If there is excess water in the initial cyclocondensation reaction, or during workup under non-neutral pH conditions, the ester can hydrolyze.

  • Hydrolysis of the Final Carbohydrazide (Step 2): The carbohydrazide product itself can be hydrolyzed back to the carboxylic acid. This is more likely if the workup involves acidic conditions or if the product is heated for extended periods in the presence of water.

Corrective Actions:

  • Use Anhydrous Solvents: Use dry solvents, particularly for the first step, to minimize hydrolysis of the ester.

  • Neutral Workup: During workup for both steps, aim to maintain a neutral pH. Avoid strong acid or base washes if possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Purification: The carboxylic acid can typically be removed from the final product. Since the carbohydrazide is basic, it can be dissolved in a dilute acid (e.g., 1M HCl), and the neutral/acidic impurities can be extracted with an organic solvent like ethyl acetate. Basifying the aqueous layer will then precipitate the pure carbohydrazide.

Problem Symptom (Analytical) Likely Cause Recommended Solution
Regioisomers Two pyrazole products in NMR/LC-MS of intermediateNon-selective cyclizationConduct Step 1 in an acidic solvent (e.g., acetic acid).
Incomplete Reaction Starting ester present in final productInsufficient hydrazine, time, or temperatureIncrease molar excess of hydrazine hydrate; ensure adequate reflux time.
Hydrolysis Carboxylic acid impurity in final productPresence of water and non-neutral pHUse anhydrous solvents; perform a neutral workup or use an acid/base extraction for purification.

Frequently Asked Questions (FAQs)

Q: What is the best method to monitor the progress of the hydrazinolysis reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane. The starting ester will be less polar (higher Rf) than the highly polar carbohydrazide product (lower Rf, often close to the baseline). The reaction is complete when the starting ester spot is no longer visible under a UV lamp.

Q: How should I purify the final 1,5-dimethyl-1H-pyrazole-3-carbohydrazide? A: The crude product often precipitates from the reaction mixture upon cooling. The most common purification method is recrystallization.

  • Recommended Solvent: Ethanol or an ethanol/water mixture is highly effective. Dissolve the crude solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Cool the solution slowly to form pure crystals, which can be collected by filtration.

Q: Can I use a different hydrazine source for Step 2? A: Hydrazine hydrate is the standard and most effective reagent. Anhydrous hydrazine can be used but is more hazardous and often offers no significant advantage. Substituted hydrazines should not be used as they would lead to different products.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 2,4-dioxovalerate

  • Methylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2,4-dioxovalerate (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dicarbonyl).

  • Slowly add methylhydrazine (1.1 eq) dropwise to the solution at room temperature. The addition may be exothermic; use an ice bath to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours.

  • Monitor the reaction by TLC (30% Ethyl Acetate/Hexane) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Materials:

  • Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • Hydrazine Hydrate (64% solution or similar)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole ester (1.0 eq) in ethanol (10-20 mL per gram of ester).

  • Add a significant excess of hydrazine hydrate (5-10 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction by TLC (10% Methanol/DCM). The reaction is complete when the ester spot (higher Rf) has disappeared.

  • Once complete, cool the reaction mixture in an ice bath. The product will typically precipitate as a white solid.

  • If precipitation is slow, reduce the solvent volume under reduced pressure or add cold water to induce crystallization.

  • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Start Synthesis Complete Analyze Crude Product CheckPurity Is Purity >95%? Start->CheckPurity Success Final Product Obtained CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity (TLC, LC-MS, NMR) CheckPurity->IdentifyImpurity No Isomer Isomeric Impurity? IdentifyImpurity->Isomer Ester Unreacted Ester? Isomer->Ester No FixIsomer Adjust Step 1: Use Acidic Conditions Isomer->FixIsomer Yes Acid Carboxylic Acid? Ester->Acid No FixEster Adjust Step 2: Increase Hydrazine/Time Ester->FixEster Yes Other Other Impurity Acid->Other No FixAcid Purify via Acid-Base Extraction Acid->FixAcid Yes Recrystallize Recrystallize Product FixIsomer->Recrystallize FixEster->Recrystallize FixAcid->Recrystallize Recrystallize->CheckPurity

Caption: Figure 3: Troubleshooting Workflow

References
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • Al-Soud, Y. A., et al. (2003). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 8(12), 951-959. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazoles. [Link]

  • El-Metwaly, N. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Stanovnik, B., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 889-901. [Link]

  • REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • Nature. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Organic Syntheses. 4-Chlorobenzaldehyde and methylhydrazine reaction. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document is designed for researchers, process chemists, and drug development professionals encountering challenges when transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common pitfalls with scientifically grounded explanations and provide actionable, field-proven troubleshooting protocols.

Overview of the Synthetic Pathway

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is typically a two-step process. The first step involves the formation of the pyrazole ring system via a cyclocondensation reaction, followed by the conversion of a carboxylic acid or ester intermediate into the final carbohydrazide product. Understanding this pathway is crucial for diagnosing issues at scale.

The most common route involves the reaction of a β-diketone equivalent with methylhydrazine to form the pyrazole core, followed by hydrazinolysis.

Synthesis_Pathway SM1 Ethyl 2,4-dioxovalerate + Methylhydrazine INT1 Intermediate: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate SM1->INT1 Step 1: Cyclocondensation (e.g., in Ethanol) ACID Intermediate: 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2) INT1->ACID (Optional) PRODUCT Final Product: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide INT1->PRODUCT Step 2a: Direct Hydrazinolysis (High Temperature) ACTIVATION Activation (Optional) (e.g., SOCl2) ACID->ACTIVATION HYDRAZINE Hydrazine Hydrate (N2H4·H2O) HYDRAZINE->PRODUCT:w HYDRAZINE->PRODUCT:w SAPON Saponification (e.g., NaOH, H2O) ACID_CHLORIDE Intermediate: 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride ACTIVATION->ACID_CHLORIDE ACID_CHLORIDE->PRODUCT Step 2b: Amination Troubleshooting_Exotherm Start Start Hydrazinolysis Step CheckTemp Is Internal Temp Stable and < 10°C? Start->CheckTemp AddReagent Slowly Add Ester/ Acyl Chloride Solution CheckTemp->AddReagent Yes IncreaseCooling Increase Cooling Capacity CheckTemp->IncreaseCooling No Monitor Monitor Reaction (TLC, HPLC) AddReagent->Monitor Proceed Addition Complete. Allow to Warm to RT Slowly. AddReagent->Proceed All Reagent Added TempRise Temperature Spiking? Monitor->TempRise TempRise->AddReagent No StopAddition STOP ADDITION IMMEDIATELY TempRise->StopAddition Yes StopAddition->IncreaseCooling IncreaseCooling->CheckTemp Complete Reaction Complete. Proceed to Workup. Proceed->Complete

Caption: Troubleshooting workflow for managing exotherms during hydrazinolysis.

Question 3: Our final product is off-color and contains several impurities we didn't see on the small scale. Purification by column chromatography is not feasible for a 5 kg batch. What are our options?

Answer: Moving away from chromatography is a standard requirement for process scale-up due to solvent cost, time, and the fire hazards associated with large volumes of flammable solvents. [1]The appearance of new impurities often relates to the longer reaction times or higher temperatures sometimes used at scale.

  • Causality: Impurities can arise from unreacted starting materials or side-products. For instance, if the hydrazinolysis is incomplete, you will have residual ester. If the temperature was too high, hydrazine decomposition products or other side reactions could occur. The formation of regioisomers during the initial pyrazole synthesis is also a common issue. [2]

  • Purification Strategy:

    • Recrystallization: This is the preferred method for large-scale purification.

      • Solvent Screening: Perform a systematic solvent screen on a small scale to find a solvent (or solvent mixture) that dissolves the product well at high temperatures but poorly at low temperatures. Common choices for polar compounds like this include ethanol, isopropanol, or water/ethanol mixtures.

      • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored, you can perform a charcoal treatment (use with caution, as charcoal can ignite some solvents). Filter the hot solution to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of large, pure crystals.

    • Trituration/Washing: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be effective. This is a less powerful purification technique but is simple and scalable.

    • pH Adjustment: If impurities are acidic or basic, adjusting the pH of a slurry and filtering can selectively remove them. For example, washing with a dilute sodium bicarbonate solution can remove acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with 1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its precursors? A1: The main hazards are:

  • Hydrazine Hydrate: Highly toxic, corrosive, a suspected carcinogen, and can be explosive. [3]Handle with extreme caution and appropriate engineering controls.

  • Thionyl Chloride (if used for acid activation): Highly corrosive and toxic; reacts violently with water. [4]* Carbohydrazides: While generally more stable than hydrazine, they should be handled with care. They can be skin and eye irritants and may be harmful if swallowed. [5]Heating carbohydrazide may result in an explosion. [6]Always consult the Safety Data Sheet (SDS) for each specific compound. [3][5] Q2: How should we handle waste streams containing residual hydrazine? A2: Hydrazine waste is hazardous and must be treated before disposal. A common laboratory method is to quench the residual hydrazine by careful, slow addition to a solution of sodium hypochlorite (bleach) or calcium hypochlorite. This oxidation reaction is also exothermic and must be performed in an ice bath with stirring. Always follow your institution's specific waste disposal protocols.

Q3: Can we use the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid directly with hydrazine hydrate to form the carbohydrazide? A3: While possible, the direct reaction of a carboxylic acid with hydrazine to form a hydrazide typically requires very high temperatures and long reaction times, which can lead to decomposition and impurity formation. A more reliable and common method is to first activate the carboxylic acid, for example, by converting it to the acyl chloride using thionyl chloride [4]or oxalyl chloride, or by using peptide coupling reagents (though the latter is often too expensive for large-scale synthesis). The most common industrial route is often the direct hydrazinolysis of the corresponding ester. [7]

References

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

  • CoLab. Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Available at: [Link]

  • University of Florida Environmental Health & Safety. LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Available at: [Link]

  • University of Illinois Division of Research Safety. Scale-up Reactions. Available at: [Link]

  • Redox. Safety Data Sheet Carbohydrazide. Available at: [Link]

  • ResearchGate. Synthesis of some pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds. Available at: [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. Available at: [Link]

  • Walsh Medical Media. Synthesis of Hydrazides and their Pharmacological Evaluation. Available at: [Link]

  • ResearchGate. New Pyrazole-Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase-Like Catalyst, and Antibacterial Study. Available at: [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC - PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]

  • PMC - NIH. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • ResearchGate. Development of New Method for the Synthesis of Pyrazole Derivative. Available at: [Link]

  • National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]

Sources

Technical Support Center: Optimization of Fungicidal Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of fungicidal activity in pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of novel pyrazole-based fungicides. Here, we address common experimental challenges and provide in-depth, evidence-based solutions to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized pyrazole compounds show low or no fungicidal activity in initial screenings. What are the most common reasons for this?

A1: Lack of initial activity can stem from several factors. Firstly, the core pyrazole scaffold and its substituents play a crucial role in target binding. Many successful pyrazole fungicides, such as bixafen and fluxapyroxad, are succinate dehydrogenase inhibitors (SDHIs).[1][2][3] Their efficacy relies on a specific molecular conformation that fits into the ubiquinone-binding site of the SDH enzyme.[4][5] If the synthesized analogues do not possess the appropriate three-dimensional structure or electronic properties, they will fail to inhibit the enzyme. Secondly, poor solubility or permeability across the fungal cell wall and membrane can prevent the compound from reaching its intracellular target. Lastly, the chosen fungal species for screening may not be susceptible to the specific mechanism of action of your compounds.

Q2: I'm observing high in vitro activity, but this is not translating to in vivo (greenhouse or field) efficacy. What could be the cause?

A2: This is a common hurdle in fungicide development. The discrepancy often arises from pharmacokinetic and bioavailability issues.[6] A compound that is potent in a petri dish may be rapidly metabolized by the plant, poorly absorbed, or have limited translocation within the plant's vascular system. Additionally, environmental factors such as UV light degradation, temperature, and humidity can significantly reduce the compound's stability and residual activity in a greenhouse or field setting.[1]

Q3: How do I begin to establish a Structure-Activity Relationship (SAR) for my pyrazole series?

A3: A systematic approach is key. Begin by identifying the core pyrazole scaffold and the key positions for substitution (e.g., N1, C3, C4, and C5). Plan a matrix of substitutions at these positions, varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and lipophilicity. For instance, many potent pyrazole carboxamide fungicides feature a substituted phenyl ring attached to the amide nitrogen.[7] The nature and position of substituents on this ring can dramatically impact activity. It is also beneficial to explore bioisosteric replacements of key functional groups, such as replacing an ether linkage with a thioether.[2]

Q4: What are the most relevant fungal pathogens to include in a screening panel for broad-spectrum activity?

A4: For broad-spectrum screening, it is advisable to include representatives from the major classes of plant pathogenic fungi. A good starting panel would include:

  • Ascomycetes: Botrytis cinerea (grey mold), Sclerotinia sclerotiorum (white mold), and a Fusarium species like F. graminearum (head blight of wheat).[8][9]

  • Basidiomycetes: Rhizoctonia solani (root rot) and a rust fungus such as Puccinia sorghi (corn rust).[7][10]

  • Oomycetes: A Pythium or Phytophthora species, although many pyrazole SDHIs have limited activity against this class.

Troubleshooting Guides

Issue 1: Inconsistent EC50/MIC Values Across Replicate Experiments
  • Potential Cause 1: Compound Solubility.

    • Why it happens: Pyrazole compounds, particularly those with high lipophilicity designed for membrane permeability, often have poor aqueous solubility. If the compound precipitates in your assay medium, the actual concentration exposed to the fungus is lower and more variable than intended.

    • Troubleshooting Steps:

      • Solvent Selection: Ensure the initial stock solution is fully dissolved in a suitable solvent like DMSO or acetone.[11]

      • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay medium consistent and low (typically ≤1%) to avoid solvent-induced toxicity to the fungi.[11]

      • Solubility Assessment: Visually inspect for precipitation in the highest concentration wells of your microtiter plates. Consider a preliminary solubility test in your assay medium.

      • Formulation: For later-stage testing, consider formulating the compound with surfactants or emulsifiers to improve its dispersion in aqueous media.

  • Potential Cause 2: Inoculum Variability.

    • Why it happens: The age, concentration, and metabolic state of the fungal inoculum (spores or mycelial fragments) can significantly impact the outcome of the assay.

    • Troubleshooting Steps:

      • Standardize Inoculum Preparation: Use fresh, actively growing cultures to prepare your inoculum. For spore-producing fungi, standardize the spore concentration using a hemocytometer. For mycelial fungi, use a standardized method for fragmenting the mycelium.

      • Inoculum Viability Check: Always include a positive control (a known fungicide) and a negative control (solvent only) to ensure the fungus is growing robustly and responds predictably to inhibition.[11]

Issue 2: My Compounds are Active Against the Target Enzyme (e.g., SDH) but Show Weak Whole-Cell Fungicidal Activity.
  • Potential Cause 1: Fungal Efflux Pumps.

    • Why it happens: Fungi possess membrane transporters (efflux pumps) that can actively remove xenobiotics, including fungicides, from the cell. This is a common mechanism of fungicide resistance.

    • Troubleshooting Steps:

      • Use of Efflux Pump Inhibitors: While not a standard screening practice, in mechanistic studies, you can co-administer your pyrazole compound with a known efflux pump inhibitor to see if the whole-cell activity increases.

      • Structural Modification: Modify the pyrazole structure to be a poorer substrate for the efflux pumps. This often involves altering lipophilicity or adding specific functional groups.

  • Potential Cause 2: Metabolic Inactivation.

    • Why it happens: The fungus may possess enzymes that metabolize and detoxify your compound before it can reach its target.

    • Troubleshooting Steps:

      • Metabolite Analysis: Advanced studies can involve incubating the compound with fungal cultures and analyzing the supernatant for metabolites using techniques like LC-MS.

      • SAR-Guided Modification: If certain functional groups are identified as metabolic hotspots, modify them to block metabolism. For example, fluorination of a phenyl ring can prevent hydroxylation.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol is a standard method for determining the half-maximal effective concentration (EC50) of a compound against mycelial fungi.[8][11]

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Fungal culture

  • Sterile water

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a 2x serial dilution of your test compounds in the growth medium within the 96-well plate. Ensure the final DMSO concentration is consistent across all wells.

  • Inoculum Preparation: From the edge of an actively growing fungal colony on an agar plate, take a mycelial plug using a sterile cork borer or scalpel. Suspend it in sterile water and vortex to create a mycelial fragment suspension.

  • Inoculation: Add the mycelial suspension to each well of the 96-well plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Acquisition: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of your compounds on the target enzyme.[12][13]

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., potassium phosphate buffer)

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) - electron acceptor

  • Phenazine methosulfate (PMS) - electron carrier

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using differential centrifugation.

  • Assay Setup: In a 96-well plate, add the assay buffer, mitochondrial preparation, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding succinate, DCPIP, and PMS.

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP over time at 600 nm. The rate of this decrease is proportional to the SDH activity.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percentage of inhibition relative to a no-inhibitor control. Plot the inhibition percentage against the log of the inhibitor concentration to calculate the IC50 value.[12][13]

Data Presentation

Table 1: Example Structure-Activity Relationship (SAR) Data for a Hypothetical Pyrazole Carboxamide Series Against Rhizoctonia solani

Compound IDR1-substituent (pyrazole)R2-substituent (anilide)In Vitro EC50 (µg/mL)SDH IC50 (µM)
HZ-01-CH32-Cl5.810.2
HZ-02-CF32-Cl0.91.5
HZ-03-CH32-Br4.59.1
HZ-04-CF32-Br0.71.2
HZ-05-CF33-Cl15.225.8
Bixafen--0.10.2

This table illustrates how systematic changes to the pyrazole and anilide rings can significantly impact both whole-cell and target enzyme activity. The electron-withdrawing -CF3 group at R1 and a halogen at the 2-position of the anilide ring appear to be favorable for activity in this hypothetical series.

Visualizations

Logical Workflow for Optimizing Pyrazole Fungicides

G cluster_0 Design & Synthesis cluster_1 Screening Cascade cluster_2 Troubleshooting & Optimization A Scaffold Selection (e.g., Pyrazole Carboxamide) B SAR-driven Substituent Design A->B C Chemical Synthesis & Purification B->C D In Vitro Antifungal Assay (EC50 Determination) C->D Initial Compounds E Mechanism of Action Assay (e.g., SDH Inhibition, IC50) D->E F Broad Spectrum Screening (Panel of Fungi) D->F H Low Activity? D->H High EC50 E->H High IC50 G Greenhouse/ In Vivo Testing F->G I Poor in vitro/in vivo Correlation? G->I K Check Solubility, Permeability H->K J Refine SAR: Modify Lipophilicity, Metabolic Stability I->J J->B Iterative Design K->B Iterative Design

Caption: A workflow for the design, screening, and optimization of novel pyrazole fungicides.

Mechanism of Action: SDHI Fungicides

SDHI_MoA TCA TCA Cycle Succinate Succinate ETC Electron Transport Chain (Mitochondria) C1 Complex I C2 Complex II (SDH) C3 Complex III C1->C3 e- C2->C3 e- (via UQ) C4 Complex IV C3->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP (Energy) Fumarate Fumarate Succinate->Fumarate e- Pyrazole Pyrazole Fungicide (SDHI) Pyrazole->C2 INHIBITS

Caption: Pyrazole SDHIs inhibit Complex II of the mitochondrial electron transport chain.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Retrieved from [Link]

  • Wang, G., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. Retrieved from [Link]

  • Li, M., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). SDHIs model and representative fungicides. Retrieved from [Link]

  • Fan, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Retrieved from [Link]

  • Fan, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Retrieved from [Link]

  • Rastija, V., et al. (2021). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 26(15), 4438. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6331. Retrieved from [Link]

  • Yin, J., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Wang, G., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Pest Management Science. Retrieved from [Link]

  • Shi, Y., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(25), 6823-6832. Retrieved from [Link]

  • Yin, J., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11897-11906. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Pharmaceuticals, 15(6), 654. Retrieved from [Link]

  • Zhang, J., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 71(3), 1601-1612. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assay systems. We will explore the causative factors behind poor aqueous solubility and provide a logical, tiered approach to overcoming these issues, ensuring the scientific integrity of your results.

Section 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial queries regarding the handling and solubilization of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Q1: What are the likely physicochemical properties of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide that contribute to its poor solubility?

A1: Based on its structure—a substituted pyrazole ring with a carbohydrazide functional group—several factors likely contribute to limited aqueous solubility. The core pyrazole structure is relatively hydrophobic. While the carbohydrazide group (-CONHNH₂) can participate in hydrogen bonding, the overall molecule may possess a crystal lattice structure that is highly stable and requires significant energy to break apart, a common cause of poor solubility. Without experimental data, it is prudent to assume the compound is poorly water-soluble and requires a formulation strategy.

Q2: I have a new batch of the compound. What is the first thing I should do before preparing stock solutions for my assay?

A2: The first step is to perform a preliminary solubility assessment in your primary solvents. This baseline data is crucial for troubleshooting and developing a robust protocol. The most common primary solvent for discovery compounds is dimethyl sulfoxide (DMSO).[1]

  • Action: Attempt to dissolve a small, accurately weighed amount of the compound in a precise volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Observation: Note if the compound dissolves completely with vortexing or gentle warming. Any difficulty dissolving in pure DMSO is a significant red flag, indicating strong crystal lattice energy and potential for future precipitation issues.[2] If it's insoluble in DMSO, it is highly unlikely to be soluble in aqueous solutions.[3]

  • Rationale: Most high-throughput screening (HTS) and biological assays rely on diluting a concentrated DMSO stock into an aqueous buffer.[4] Knowing the upper limit of solubility in DMSO is the foundation for all subsequent steps.

Q3: How can I quickly determine the compound's "kinetic solubility" in my aqueous assay buffer?

A3: A kinetic solubility assay is a rapid method to estimate the compound's solubility under conditions that mimic your experimental setup (i.e., adding a DMSO stock to an aqueous buffer).[2] This is not a measure of true thermodynamic equilibrium solubility but is highly relevant for most in vitro assays.

  • Protocol: Prepare a 10 mM stock solution in 100% DMSO. In a 96-well plate, add your aqueous assay buffer. Then, add a small volume of the DMSO stock to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and matches your planned assay concentration (typically ≤1%).[3]

  • Analysis: Incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature. Measure the amount of precipitate formed, typically by nephelometry (light scattering) or by filtering the samples and measuring the concentration of the soluble compound via HPLC-UV.[2] The highest concentration without detectable precipitate is your approximate kinetic solubility.

Section 2: Troubleshooting Guide for Common Solubility Problems

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: "My compound dissolves in 100% DMSO, but it crashes out of solution when I dilute it into my aqueous assay buffer."

  • Potential Cause: The compound is supersaturated in the final aqueous environment. The percentage of the organic co-solvent (DMSO) is insufficient to keep the hydrophobic compound in solution.

  • Solution Hierarchy:

    • Optimize DMSO Concentration: First, determine the maximum tolerable DMSO concentration for your assay system (e.g., cell line, enzyme). Many cell lines are sensitive to DMSO concentrations above 0.5-1%.[5] Perform a vehicle control experiment to test the effect of a range of DMSO concentrations (e.g., 0.1% to 2%) on your assay endpoint. If your system can tolerate a higher DMSO percentage, this may be the simplest fix.

    • Lower the Stock Concentration: If you are using a very high concentration DMSO stock (e.g., 50 mM), you are performing a large dilution, which can cause a rapid solvent shift and shock the compound out of solution. Try preparing a lower concentration DMSO stock (e.g., 10 mM) and adjusting your dilution scheme accordingly.

    • Introduce Additional Co-solvents: If increasing the DMSO concentration is not an option, a multi-component co-solvent system can be effective.[6] This involves dissolving the compound in a primary solvent and then using other water-miscible solvents to aid in the final dilution.

Problem 2: "I'm limited to a very low final DMSO concentration (<0.5%), and my compound is still precipitating."

  • Potential Cause: The polarity of the final solution is too high for the compound to remain dissolved.

  • Solution Hierarchy:

    • pH Adjustment: The carbohydrazide moiety may be weakly basic. Therefore, lowering the pH of the aqueous buffer could protonate this group, increasing its polarity and enhancing aqueous solubility.[7][8]

      • Action: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4). Test the kinetic solubility of your compound in each buffer. You must also confirm that the altered pH does not negatively impact your biological assay.

    • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that are themselves water-soluble.[9][10]

      • Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[10][11] Prepare your aqueous buffer containing a pre-dissolved amount of HP-β-CD (e.g., 1-10 mM) before adding your compound's DMSO stock. This can significantly increase the apparent solubility of the compound.[12]

Problem 3: "My results are inconsistent between experiments, even though I follow the same protocol."

  • Potential Cause: The compound may be precipitating from your DMSO stock solution during storage or after freeze-thaw cycles. This leads to an inaccurate concentration in the aliquot you are using for the assay.[1][2]

  • Solution Hierarchy:

    • Stock Solution Handling: Before each use, visually inspect your thawed DMSO stock for any precipitate. Gently warm the vial (to 30-37°C) and vortex thoroughly to ensure any precipitated material is redissolved.[1]

    • Sonication: Brief sonication of the DMSO stock vial in a water bath can help break up and redissolve small aggregates before use.

    • Fresh Dilutions: For critical experiments, consider making a fresh dilution from a newly prepared, concentrated DMSO stock each time, rather than relying on a stored intermediate dilution plate.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the key solubilization strategies.

Protocol 1: Preparation of a Co-Solvent Formulation

This protocol is a starting point for developing a vehicle for poorly soluble compounds, often used in in vivo studies but adaptable for in vitro use where higher solvent concentrations are tolerable.[6]

  • Weigh Compound: Accurately weigh the required amount of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

  • Initial Dissolution: Add the compound to a sterile vial. Add 100% DMSO to dissolve the compound completely. The volume should correspond to 5-10% of your final desired volume. Vortex thoroughly.

  • Add PEG 400: Add Polyethylene Glycol 400 (PEG400) to the DMSO solution. A common ratio is to bring the total volume of organic solvents (DMSO + PEG400) to 40-50% of the final volume. Vortex until the solution is homogeneous.

  • Add Surfactant (Optional): To further stabilize the formulation and prevent precipitation upon aqueous dilution, a small amount of a surfactant like Polysorbate 80 (Tween® 80) can be added (e.g., 1-5% of the final volume).

  • Final Aqueous Dilution: Slowly add the aqueous buffer (e.g., PBS, pH 7.4) to the organic mixture while vortexing continuously to reach the final desired volume and concentration.

  • Final Observation: The final formulation should be a clear, homogenous solution. A vehicle control (containing all solvent components but no compound) must be run in parallel in your assay.

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is ideal for cell-based assays where organic solvent concentrations must be minimized.[9][12]

  • Prepare Cyclodextrin Buffer: Prepare your standard aqueous assay buffer. Add HP-β-CD powder to the buffer to achieve a desired final concentration (a typical starting range is 2-10 mM). Stir until the HP-β-CD is completely dissolved. This is now your "CD-Buffer".

  • Prepare Compound Stock: Prepare a concentrated stock of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in 100% DMSO (e.g., 10-20 mM).

  • Serial Dilution: Create a serial dilution of your compound in 100% DMSO in a 96-well plate.

  • Final Dilution into CD-Buffer: Transfer a small, fixed volume from your DMSO dilution plate into a new 96-well plate containing the CD-Buffer. This step performs the final dilution to the target assay concentrations.

  • Incubation: Gently mix and incubate for a short period (e.g., 15-30 minutes) to allow for the formation of the inclusion complex before adding to your assay system (e.g., cells or enzyme preparation).

Section 4: Data Summaries & Visual Workflows

Table 1: Comparison of Common Solvents & Excipients
Vehicle ComponentTypical Final Assay Conc.ProsCons
DMSO 0.1% - 1.0%Excellent solubilizing power for many organic molecules; miscible with water.[13]Can be toxic to cells at >1%; may directly interfere with some assays or alter protein conformation.[13][14][15]
Ethanol 0.1% - 1.0%Less toxic than DMSO for some cell lines; volatile.Weaker solvent than DMSO for highly non-polar compounds; can affect enzyme activity.[5]
PEG 400 1% - 10%Low toxicity; water-miscible co-solvent.High viscosity; may not be suitable for all automated liquid handlers.[6]
HP-β-CD 1 - 10 mMSignificantly increases aqueous solubility; low cell toxicity.[10][11]Can potentially extract cholesterol from cell membranes at high concentrations; may not work for all compounds.[9]
Diagram 1: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting solubility issues with 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

Solubility_Workflow cluster_start Initial Assessment cluster_troubleshoot Troubleshooting cluster_solutions Solution Pathways cluster_p1 cluster_p2 cluster_p3 start Prepare 10 mM Stock in 100% DMSO kinetic_sol Test Kinetic Solubility in Assay Buffer (≤1% DMSO) start->kinetic_sol Compound Dissolves precip Precipitation Observed? kinetic_sol->precip assay_ok Assay Successful precip->assay_ok No path1 Tier 1: Optimize Solvents precip->path1 Yes path2 Tier 2: Modify Buffer path1->path2 Fails p1_a Increase Final %DMSO (if tolerated by assay) path1->p1_a p1_b Add Co-solvent (e.g., PEG400) path1->p1_b path3 Tier 3: Use Excipients path2->path3 Fails p2_a Lower Buffer pH (e.g., to 6.0) path2->p2_a p3_a Add HP-β-Cyclodextrin to Buffer path3->p3_a p1_a->kinetic_sol Re-test p1_b->kinetic_sol Re-test p2_a->kinetic_sol Re-test p3_a->kinetic_sol

Caption: A tiered workflow for addressing solubility challenges.

Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central",
  • Vertex AI Search, "Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed",
  • Vertex AI Search, "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Vertex AI Search, "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Gened
  • Vertex AI Search, "Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs
  • Vertex AI Search, "What effects does DMSO have on cell assays? - Quora",
  • Vertex AI Search, "Dimethyl sulfoxide - Wikipedia",
  • Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - OUCI",
  • Vertex AI Search, "Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem",
  • Vertex AI Search, "Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
  • Vertex AI Search, "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI",
  • Vertex AI Search, "Techniques used to Enhance Drug Solubility - Pharmaguddu",
  • Vertex AI Search, "Formulation of Pyrazole Compounds for In Vivo Studies: Applic
  • Vertex AI Search, "Why Does pH Influence A Substance's Dissolution? - YouTube",
  • Vertex AI Search, "High-Throughput Solubility",
  • Vertex AI Search, "Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH",
  • Vertex AI Search, "Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Vertex AI Search, "Compound Management for Quantitative High-Throughput Screening - PubMed Central",
  • Vertex AI Search, "Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchG

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers and drug development professionals working with pyrazole-based compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs used to treat a wide range of diseases, from cancer to inflammatory conditions.[1][2] However, the unique physicochemical properties of this heterocycle can also present challenges, frequently leading to inconsistent or artifactual results in biological assays.[3][4]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve variability in your experiments. As your dedicated application scientist, my goal is to equip you with the expertise and field-proven insights necessary to ensure the scientific integrity of your results.

Section 1: Compound Quality Control (The First Checkpoint)

Inconsistent data often originates not from the assay itself, but from the compound being tested. Before investing significant resources in complex biological experiments, it is critical to verify the quality and behavior of your pyrazole compound in an aqueous environment.

Q1: My results are fluctuating between experiments, and even replicates within the same plate show high variability. Where should I start?

A1: Always start with your compound. The most common source of such variability is inconsistent compound concentration due to poor solubility or degradation. Before troubleshooting the biological assay, you must first validate the integrity and behavior of your stock solutions and final assay concentrations.

Q2: What specific compound properties should I be concerned about?

A2: Focus on three key areas:

  • Purity and Identity: Ensure the compound is what you think it is and is free from significant impurities. Synthetic side products or residual reagents can have their own biological activities. For example, the synthesis of pyrazoles can sometimes result in pyrazoline side products if the final oxidation step is incomplete.[5]

  • Solubility: Many heterocyclic compounds, including pyrazole derivatives, have low aqueous solubility.[6] If a compound precipitates in your assay buffer, its effective concentration will be unknown and highly variable, leading to non-reproducible results. The presence of different substituents on the pyrazole ring significantly influences its lipophilicity and, consequently, its solubility.[4]

  • Stability: Assess the compound's stability in your specific assay buffer and under your storage conditions (temperature, light).[7] Degradation over time will lower the effective concentration of the active compound.

Q3: How can I quickly assess the solubility of my pyrazole compound?

A3: A kinetic solubility assay is a straightforward method to determine the concentration at which your compound begins to precipitate in a specific buffer. This helps you define the maximum reliable concentration for your biological assays.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a compound in an aqueous buffer using nephelometry or visual inspection.

Materials:

  • High-concentration compound stock solution in 100% DMSO (e.g., 10 mM).

  • Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Clear 96-well or 384-well microplate.

  • Plate reader with nephelometry capabilities or a light source for visual inspection.

Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazole compound in 100% DMSO.

  • Serial Dilution: In a DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition to Buffer: Add a small aliquot (e.g., 1 µL) of each DMSO dilution to a microplate containing a larger volume of your aqueous assay buffer (e.g., 99 µL). This creates a final DMSO concentration of 1%, which is common in many assays.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for any potential precipitation to occur.

  • Measurement:

    • Instrumental: Measure the turbidity of each well using a nephelometer.

    • Visual: Shine a light through the side of the plate and visually inspect for cloudiness or precipitate against a dark background.

  • Data Analysis: The kinetic solubility limit is the highest compound concentration that does not show a significant increase in turbidity or visible precipitation compared to the buffer-only control.[7]

Section 2: The Aggregation Problem (A Major Culprit)

Once you have confirmed your compound is soluble at the tested concentrations, the next major hurdle is compound aggregation. This phenomenon is a frequent cause of non-specific, artifactual activity in biochemical assays and is a known issue for some pyrazole-based compounds.[3][8]

Q4: My pyrazole compound shows potent inhibition, but the dose-response curve is unusually steep and the IC50 value is sensitive to enzyme concentration. What's happening?

A4: This is a classic profile for a compound that works through aggregation.[8] Aggregating compounds form colloidal particles in solution, which then adsorb and denature proteins non-specifically. This is not a true 1:1 inhibition of the target's active site but rather a physical sequestration of the enzyme, leading to a loss of activity.

Q5: Why does aggregation lead to these specific assay behaviors?

A5: The mechanism of aggregation-based inhibition explains these observations:

  • Steep Dose-Response Curves: Aggregation is a concentration-dependent phenomenon. Below a certain concentration, known as the Critical Aggregation Concentration (CAC), the compound remains monomeric and inactive. Just above the CAC, aggregates form rapidly, leading to a sharp drop in enzyme activity and a steep curve.[8]

  • Sensitivity to Enzyme Concentration: Because aggregates act by adsorbing proteins, their inhibitory effect can be overcome by increasing the concentration of the target enzyme or other "decoy" proteins like Bovine Serum Albumin (BSA).[8] A true, competitive inhibitor's IC50 value should not be significantly affected by enzyme concentration.

Q6: How can I definitively test for aggregation?

A6: There are several robust methods. A simple and widely used approach is to test the compound's sensitivity to a non-ionic detergent. A more advanced biophysical method is Dynamic Light Scattering (DLS).

Troubleshooting Workflow: Diagnosing Compound Aggregation

G start Inconsistent or Steep Dose-Response Curve Observed detergent_test Perform Detergent Titration Assay (e.g., add 0.01% Triton X-100) start->detergent_test result_shift Does IC50 value significantly increase (>5-10 fold shift)? detergent_test->result_shift dls_test Perform Dynamic Light Scattering (DLS) Analysis at Assay Concentration result_dls Are particles >100 nm detected? dls_test->result_dls result_shift->dls_test No / Ambiguous conclusion_agg Result is likely due to Aggregation. Compound is a non-specific inhibitor. result_shift->conclusion_agg Yes result_dls->conclusion_agg Yes conclusion_no_agg Aggregation is Unlikely. Proceed to investigate other mechanisms (e.g., assay interference, off-target effects). result_dls->conclusion_no_agg No

Experimental Protocol 1: Detergent Titration Counter-Screen

Principle: Non-ionic detergents like Triton X-100 or Tween-20 disrupt the formation of colloidal aggregates. If a compound's activity is dependent on aggregation, its apparent potency will decrease significantly in the presence of detergent.[8]

Procedure:

  • Run your standard biological assay to generate a dose-response curve and determine the IC50 value for your pyrazole compound.

  • Prepare an identical set of assay plates, but this time, include a low concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100) in the final assay buffer. Important: Ensure the detergent itself does not inhibit your target enzyme by running a control.

  • Generate a second dose-response curve for your compound in the presence of the detergent.

  • Analysis: Compare the IC50 values. A significant rightward shift (i.e., a much higher IC50) in the presence of detergent is strong evidence of aggregation-based activity.[8]

Experimental Protocol 2: Analysis by Dynamic Light Scattering (DLS)

Principle: DLS is a biophysical technique that measures particle size in a solution.[9][10] Monomeric small molecules are too small to be detected (<1-2 nm). However, if the compound forms aggregates, DLS will detect these larger particles (typically >100 nm).[3][11]

Procedure:

  • Prepare your pyrazole compound in the final assay buffer (without any proteins or enzymes) at a concentration where you observe activity (e.g., at or above its IC50 value). Note: It is critical to exclude detergents from the buffer for DLS analysis, as detergent micelles will scatter light.[11]

  • Use a DLS instrument to measure the particle size distribution in the sample.

  • Analysis: The detection of a population of particles with a hydrodynamic diameter significantly larger than a few nanometers is direct physical evidence of aggregation.[10]

Method Principle Pros Cons
Detergent Titration Disruption of aggregatesSimple, uses existing assayIndirect evidence, detergent may affect target
DLS Direct measurement of particle sizeDirect physical evidence, quantitativeRequires specialized instrument, sensitive to dust/impurities
Decoy Protein Saturation of aggregatesSimple, uses existing assayIndirect, high protein concentration may cause other issues
AmpC β-lactamase Assay Counter-screen with known promiscuous enzymeStandardized, well-validatedIndirect, requires separate assay setup

Table summarizing common methods for detecting compound aggregation.

Section 3: Assay Interference and Off-Target Effects

If you have ruled out solubility and aggregation issues, the next step is to investigate whether your pyrazole compound is interacting with the assay system itself or hitting unintended biological targets.

Q7: My compound is soluble and non-aggregating, but the results still seem artifactual. What else could be happening?

A7: Consider two possibilities:

  • Direct Assay Interference: The compound may be directly interfering with your detection method. For example, in fluorescence-based assays, a fluorescent compound will create a false positive signal. In absorbance-based assays, a colored compound can interfere.

  • Off-Target Biological Activity: The pyrazole scaffold is present in many drugs that target a wide variety of proteins.[12][13] Your compound might be inhibiting an unintended enzyme or receptor in your assay system, leading to a real, but off-target, biological effect. For instance, many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes or Cytochrome P450 (CYP) enzymes.[14][15][16]

Q8: How can I check for direct assay interference?

A8: Run control experiments where you omit key biological components. For an enzyme inhibition assay, set up a reaction that includes your compound and the substrate but no enzyme . If you still see a change in signal, it indicates your compound is reacting with the substrate or interfering with the detection method.

Workflow: Distinguishing Mechanism of Action

G cluster_0 True Inhibitor cluster_1 Aggregator cluster_2 Interference Compound a Compound binds to Target Active Site b Substrate binding is blocked a->b c Specific Inhibition b->c d Compound forms Colloidal Aggregates e Target Protein is Adsorbed & Denatured d->e f Non-Specific Inhibition e->f g Compound Interacts with Assay Readout System h e.g., Quenches Fluorescence or Absorbs Light g->h i Artifactual 'Inhibition' h->i

References
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PubMed Central. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • PYRAZOLE- Synthesis, Reactions and Medicinal uses. YouTube. [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • How to Detect Early Aggregation with Dynamic Light Scattering. Patsnap. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. PubMed. [Link]

  • UNDERSTANDING DLS DATA To assess the reliability of screening hits. Structural Genomics Consortium. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. PubMed Central. [Link]

  • Unraveling the unexpected aggregation behavior of Pyrazole-Based compounds Targeting Mycobacterium tuberculosis UDP-Galactopyranose mutase. PubMed. [Link]

  • Dynamic Light Scattering (DLS). Unchained Labs. [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PubMed Central. [Link]

  • Guanidinophenyl derivatives of pyrazole: synthesis and inhibitory effect on serine proteinases, blood coagulation and platelet aggregation. PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. PubMed. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]

Sources

Validation & Comparative

Validating the In Vivo Efficacy of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated clinical candidate is both arduous and exciting. This guide provides a comprehensive framework for the in vivo validation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While direct in vivo data for this specific molecule is not yet prevalent in public literature, this guide will leverage established methodologies for analogous pyrazole derivatives to propose a robust validation strategy. We will objectively compare its potential performance with other alternatives and provide the necessary experimental blueprints for generating supporting data.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for clinical use, including celecoxib (an anti-inflammatory drug) and crizotinib (an anticancer agent). Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant effects. The carbohydrazide moiety is also a key pharmacophore, known to be a building block for various heterocyclic rings with significant biological activities. The combination of these two moieties in 1,5-dimethyl-1H-pyrazole-3-carbohydrazide suggests a high potential for therapeutic efficacy in various disease models.

Putative Mechanism of Action and Key Signaling Pathways

While the precise molecular targets of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide are yet to be elucidated, many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the inducible isoform COX-2. Other potential mechanisms could involve the modulation of pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of inflammation.

Below is a diagram illustrating a potential mechanism of action for a pyrazole derivative in the context of inflammation.

putative_mechanism_of_action cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Inflammatory_Stimulus->Receptor NF_kB_Pathway NF-κB Signaling Pathway Receptor->NF_kB_Pathway MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Mediators MAPK_Pathway->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Pyrazole_Compound 1,5-dimethyl-1H-pyrazole-3-carbohydrazide Pyrazole_Compound->Pro_inflammatory_Mediators Inhibition

Caption: Putative mechanism of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in inhibiting inflammation.

Comparative In Vivo Validation Workflow

To ascertain the in vivo efficacy of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a comparative study against a well-established non-steroidal anti-inflammatory drug (NSAID) like Celecoxib is recommended. The following experimental workflow provides a detailed, step-by-step methodology.

in_vivo_workflow Start Start: Hypothesis Formulation Animal_Model Animal Model Selection: Carrageenan-Induced Paw Edema in Rats Start->Animal_Model Grouping Animal Grouping (n=8 per group): 1. Vehicle Control 2. Test Compound (low, mid, high dose) 3. Positive Control (Celecoxib) Animal_Model->Grouping Dosing Compound Administration (Oral Gavage) Grouping->Dosing Induction Induction of Inflammation: Subplantar injection of Carrageenan Dosing->Induction Measurement Measurement of Paw Edema Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5, 6h Induction->Measurement Biochemical_Analysis Biochemical Analysis (at 6h): Paw tissue collection for analysis of COX-2, TNF-α, IL-6 levels (ELISA/qRT-PCR) Measurement->Biochemical_Analysis Data_Analysis Data Analysis: Statistical comparison of edema inhibition and biomarker levels Biochemical_Analysis->Data_Analysis Conclusion Conclusion: Efficacy and Potency Determination Data_Analysis->Conclusion

Caption: Experimental workflow for the in vivo validation of anti-inflammatory activity.

Experimental Protocols

Animal Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model.

  • Animals: Male Wistar rats (180-200 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Experimental Groups and Dosing
  • Group 1 (Vehicle Control): Administered with the vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Group 2, 3, 4 (Test Compound): Administered with 1,5-dimethyl-1H-pyrazole-3-carbohydrazide at three different doses (e.g., 10, 30, and 100 mg/kg, orally).

  • Group 5 (Positive Control): Administered with Celecoxib (e.g., 10 mg/kg, orally).

Experimental Procedure
  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the respective treatments (vehicle, test compound, or positive control) orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • At the end of the experiment (6 hours), euthanize the animals and collect the inflamed paw tissue for biochemical analysis.

Biochemical Analysis
  • Homogenization: Homogenize the paw tissue in a suitable buffer.

  • ELISA: Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • qRT-PCR: Extract total RNA from the paw tissue and perform quantitative real-time PCR to measure the mRNA expression levels of COX-2.

Data Presentation and Comparative Analysis

The results of the in vivo study should be presented in a clear and comparative manner. The percentage inhibition of edema can be calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 1: Comparative Anti-inflammatory Activity

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3h)TNF-α Level (pg/mg tissue)IL-6 Level (pg/mg tissue)COX-2 mRNA Expression (Fold Change)
Vehicle Control -0(Baseline Value)(Baseline Value)1.0
1,5-dimethyl-1H-pyrazole-3-carbohydrazide 10Data to be generatedData to be generatedData to be generatedData to be generated
30Data to be generatedData to be generatedData to be generatedData to be generated
100Data to be generatedData to be generatedData to be generatedData to be generated
Celecoxib 10Expected high inhibitionExpected significant reductionExpected significant reductionExpected significant reduction

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Successful demonstration of its anti-inflammatory efficacy in the carrageenan-induced paw edema model would warrant further investigation into its broader therapeutic potential. Subsequent studies could explore its activity in chronic inflammatory models, such as adjuvant-induced arthritis, and delve deeper into its precise mechanism of action through targeted biochemical and molecular assays. The rich pharmacological history of pyrazole derivatives provides a strong rationale for the continued investigation of this promising compound.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - National Center for Biotechnology Information. (URL: [Link])

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC - PubMed Central. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [Link])

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed. (URL: [Link])

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES - International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central. (URL: [Link])

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (URL: [Link])

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (URL: [Link])

  • In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse - PMC - PubMed Central. (URL: [Link])

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - Taylor & Francis Online. (URL: [Link])

  • Discovery of novel anti-inflammatory drug-like compounds by | REDI - CEDIA. (URL: [Link])

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (URL: [Link])

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv. (URL: [Link])

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate. (URL: [Link])

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (URL: [Link])

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv

A Comparative Mechanistic Analysis: 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide versus Celecoxib in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the mechanisms of action of the well-established selective COX-2 inhibitor, celecoxib, and the research compound, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. While celecoxib's mechanism is extensively documented, direct experimental data for 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is limited. Therefore, this comparison will extrapolate its likely mechanism based on the known activities of the pyrazole carbohydrazide chemical class, providing a robust framework for researchers in drug discovery and development.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Design

The pyrazole nucleus is a cornerstone in the development of anti-inflammatory agents.[1][2] Its structural versatility has led to the creation of numerous compounds with a wide range of biological activities.[2][3] A prime example of a successful pyrazole-based drug is celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2) used for managing pain and inflammation.[1][4][5] 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a less-studied derivative, belongs to the broader class of pyrazole carbohydrazides, which have demonstrated significant potential in medicinal chemistry, exhibiting anti-inflammatory, analgesic, and anticancer properties.[3][6]

Core Mechanism of Action: Targeting the Cyclooxygenase Enzymes

The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs), including celecoxib and likely 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, is the inhibition of cyclooxygenase (COX) enzymes.[4][7] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[5][8][9]

Celecoxib: A Paradigm of COX-2 Selectivity

Celecoxib's therapeutic efficacy stems from its selective inhibition of COX-2.[4][5][7] The structural basis for this selectivity lies in the differences between the active sites of COX-1 and COX-2.[10] The COX-2 active site is approximately 20% larger than that of COX-1, featuring a side pocket that is accessible to certain inhibitors.[10] Celecoxib possesses a sulfonamide side chain that fits into this side pocket, allowing it to bind with high affinity to COX-2 while having a much weaker interaction with COX-1.[8] This selective inhibition of COX-2 is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs, which also inhibit the homeostatic functions of COX-1.[11]

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide: An Inferred Mechanism

It is hypothesized that 1,5-dimethyl-1H-pyrazole-3-carbohydrazide would also act as a COX inhibitor, likely with some degree of selectivity for COX-2. The carbohydrazide moiety can participate in hydrogen bonding interactions within the enzyme's active site, a common feature of many enzyme inhibitors.[14] The overall shape and electronic properties of the molecule, conferred by the dimethylated pyrazole ring, would determine its specific binding affinity and selectivity for COX-2 over COX-1.

Visualizing the Mechanism: The COX-2 Inhibition Pathway

The following diagram illustrates the central role of COX-2 in the inflammatory cascade and its inhibition by selective inhibitors like celecoxib.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Celecoxib Celecoxib / Pyrazole Inhibitor Celecoxib->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by selective inhibitors.

Comparative Data Summary

The table below summarizes the known properties of celecoxib and the predicted characteristics of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide based on its chemical class.

FeatureCelecoxib1,5-Dimethyl-1H-pyrazole-3-carbohydrazide (Predicted)
Primary Target Cyclooxygenase-2 (COX-2)[4][5]Likely Cyclooxygenase (COX) enzymes
Selectivity High for COX-2 over COX-1[7]Expected to show some selectivity for COX-2
Binding Mechanism Binds to the active site and a secondary side pocket of COX-2[10]Likely binds to the COX active site; specific interactions unknown
Key Structural Feature for Activity Sulfonamide side chain[8]Pyrazole ring and carbohydrazide moiety
Therapeutic Effects Anti-inflammatory, analgesic, antipyretic[4]Potentially anti-inflammatory and analgesic[3]
Off-Target Effects Can include cardiovascular and renal side effects[4][15]Unknown, but other pyrazole derivatives have shown diverse biological activities[3]

Experimental Protocols for Comparative Analysis

To empirically determine and compare the mechanism of action of a novel compound like 1,5-dimethyl-1H-pyrazole-3-carbohydrazide against a known standard such as celecoxib, a series of well-defined experiments are necessary.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay COX-1/COX-2 Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Prostaglandin Assay (e.g., in Macrophages) Enzyme_Assay->Cell_Assay Validate cellular potency Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Cell_Assay->Animal_Model Assess in vivo efficacy PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal_Model->PK_PD Determine dose-response

Caption: A typical workflow for characterizing COX inhibitors.

Detailed Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2.[16][17]

Objective: To quantify the inhibitory potency of test compounds against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (Celecoxib and 1,5-dimethyl-1H-pyrazole-3-carbohydrazide) dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) standard

  • PGE2 ELISA kit or LC-MS/MS system for detection[16]

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, enzyme, and various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using an ELISA kit or by LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Rationale for Experimental Choices:

  • Use of Purified Enzymes: This allows for the direct assessment of the compound's effect on the target enzyme without the complexity of a cellular environment.

  • Testing against both COX-1 and COX-2: This is essential to determine the selectivity of the inhibitor, which is a critical factor for its potential therapeutic profile.

  • ELISA or LC-MS/MS Detection: These are sensitive and specific methods for quantifying the product of the COX reaction, providing reliable data for IC50 determination.[16]

Conclusion and Future Directions

Celecoxib is a well-understood selective COX-2 inhibitor with a clear structure-activity relationship. While 1,5-dimethyl-1H-pyrazole-3-carbohydrazide remains a research compound with limited published data, its chemical structure strongly suggests a potential for COX inhibition. Based on the extensive literature on related pyrazole derivatives, it is plausible that it would act as a COX inhibitor, with a preference for COX-2.

To validate this hypothesis, the experimental protocols outlined in this guide should be performed. Such studies would not only elucidate the precise mechanism of action of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide but also contribute to the broader understanding of the structure-activity relationships of pyrazole-based anti-inflammatory agents. Further research could also explore potential off-target effects and the overall safety profile of this and related compounds.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). PubMed Central. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib -NSAID Mechanism of Action. (2018, February 9). YouTube. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2025, August 9). ResearchGate. [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. (n.d.). PubMed. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Challenges and Opportunities for Celecoxib Repurposing - PMC. (2023, August 8). PubMed Central. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. (2021, August 24). PubMed. [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. [Link]

  • (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and...). (n.d.). ResearchGate. [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]

  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (n.d.). Hindawi. [Link]

  • Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025, August 6). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (n.d.). PubMed. [Link]

  • (PDF) Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2025, August 6). ResearchGate. [Link]

  • Celecoxib Safe, but Not Effective, for Breast Cancer. (2021, August 13). U.S. Pharmacist. [Link]

  • Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. (2015, August 1). PubMed. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate. [Link]

  • In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022, August 24). YouTube. [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Among these, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide serves as a valuable scaffold and synthetic intermediate. However, the successful translation of promising compounds from bench to clinic is often hampered by a lack of reproducibility in both their chemical synthesis and biological validation. This guide provides an in-depth, experience-driven comparison of synthetic methodologies and key biological assays for this compound. We will dissect the causal factors behind experimental choices, outline self-validating protocols, and present quantitative data to empower researchers to generate reliable and consistent results.

Part I: Comparative Analysis of Synthetic Methodologies

The synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is most reliably achieved via a two-step process: (1) formation of the precursor, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, followed by (2) conversion to the target carbohydrazide. The reproducibility of the entire synthesis hinges critically on the success and purity achieved in the first step.

Step 1: Synthesis of the Ester Precursor (Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate)

The primary challenge in synthesizing this precursor is controlling the regioselectivity of the pyrazole ring formation. The reaction of a non-symmetrical β-dicarbonyl compound with a substituted hydrazine can yield two different regioisomers. Below, we compare two common approaches.

Method A: Direct Cyclocondensation of Ethyl 2,4-Dioxovalerate

This is the most direct and widely employed method. It involves the reaction of ethyl 2,4-dioxovalerate (ethyl acetylpyruvate) with methylhydrazine.[4]

  • Causality of Experimental Design : The core of this reaction is the differential reactivity of the two carbonyl groups in ethyl 2,4-dioxovalerate. The ketone at the 4-position is generally more electrophilic than the ketone at the 2-position. Methylhydrazine, with its two distinct nucleophilic nitrogen atoms, can attack from either end. The reaction conditions, particularly pH, are paramount for controlling which nitrogen attacks which carbonyl, thereby dictating the final regioisomeric ratio. An acidic medium, such as acetic acid, protonates the carbonyl oxygen, activating it for nucleophilic attack and guiding the reaction towards the desired 1,5-dimethyl isomer.[5]

Method B: N-Methylation of a Pre-formed Pyrazole Ring

An alternative, though often less efficient, route involves creating a non-methylated pyrazole ester first and subsequently adding the methyl group to the N1 position.

  • Causality of Experimental Design : This method circumvents the regioselectivity issue by forming the pyrazole ring first using unsubstituted hydrazine.[4] The subsequent methylation step, however, introduces its own challenges. Strong bases like sodium hydride (NaH) are required to deprotonate the pyrazole ring, creating a nucleophilic nitrogen that can then react with a methylating agent like dimethyl carbonate.[6] This reaction can be difficult to drive to completion and may require harsh conditions, leading to potential side products and purification challenges.

Comparative Synthesis Data
ParameterMethod A: Direct CyclocondensationMethod B: N-Methylation
Primary Reagents Ethyl 2,4-dioxovalerate, MethylhydrazineEthyl 5-methyl-1H-pyrazole-3-carboxylate, NaH, Dimethyl Carbonate
Key Challenge Controlling regioselectivity (1,5- vs. 1,3-isomer)Achieving complete N-methylation; handling of pyrophoric NaH
Typical Yield 70-85% (of desired isomer)50-70% (for methylation step)
Reproducibility High, provided pH and temperature are strictly controlled.Moderate, sensitive to reagent purity and reaction conditions.
Scalability ExcellentModerate, due to safety concerns with NaH at large scale.
Diagram: Recommended Synthetic Workflow (Method A)

A Ethyl 2,4-Dioxovalerate + Methylhydrazine B Reaction Vessel (Ethanol/Acetic Acid) A->B Add reagents C Reflux at 70-80°C (4-6 hours) B->C Heat D Work-up & Purification (Extraction & Chromatography) C->D Cool & process E Ethyl 1,5-dimethyl-1H- pyrazole-3-carboxylate D->E Isolate ester F Hydrazine Hydrate (in Ethanol) E->F Add hydrazine G Reflux at 80°C (8-12 hours) F->G Heat H Precipitation & Filtration G->H Cool & collect I 1,5-dimethyl-1H-pyrazole- 3-carbohydrazide (Final Product) H->I Dry

Caption: Workflow for the synthesis of the target compound via direct cyclocondensation.

Detailed Protocol: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Part 1: Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add glacial acetic acid to constitute 5% of the total volume.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methylhydrazine (1.1 equivalents) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography to isolate the desired ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[5]

Part 2: 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • Dissolve the purified ester (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.[7][8]

  • Heat the mixture under reflux for 8-12 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC until all the starting ester is consumed.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the final 1,5-dimethyl-1H-pyrazole-3-carbohydrazide as a white solid.[9][10]

Part II: Comparative Analysis of Biological Assays

The broad bioactivity of pyrazole derivatives necessitates robust and reproducible assays for screening.[1][2] We will compare two foundational assays: an in vitro cytotoxicity assay to determine the compound's effect on cell viability and an in vitro anti-inflammatory assay.

Assay 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a fundamental first step in drug discovery to evaluate a compound's potential toxicity and therapeutic window.[11][12]

  • Principle of the Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan.[13] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[12] A reduction in signal indicates cytotoxicity.

Assay 2: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay evaluates the potential of a compound to suppress inflammatory responses in immune cells.

  • Principle of the Assay : Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) as a key inflammatory mediator when stimulated with lipopolysaccharide (LPS).[14] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A compound with anti-inflammatory properties will reduce the amount of nitrite produced. This assay serves as a reliable screen for inhibitors of the inflammatory pathway.

Comparative Biological Assay Data
ParameterAssay 1: MTT CytotoxicityAssay 2: NO Inhibition
Objective Measures reduction in cell viability/metabolic activity.[15]Measures suppression of an inflammatory mediator.
Cell Line Cancer lines (e.g., MCF-7, HeLa) or normal lines (HEK293).[11]Immune cells (e.g., RAW 264.7 macrophages).[14]
Primary Reagents MTT, DMSO, Test CompoundLPS, Griess Reagent, Test Compound
Endpoint Measured Absorbance of formazan (proportional to viable cells).Absorbance of azo dye (proportional to nitrite concentration).
Key Challenge Compound interference (color, reducing potential), cell seeding density.Compound cytotoxicity (must be pre-determined), LPS batch variability.
Reproducibility High, if cell health and passage number are controlled.High, with consistent cell culture and reagent quality.
Diagram: Experimental Workflow for MTT Cytotoxicity Assay

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed Cells (e.g., MCF-7) in 96-well plate B Incubate 24h (Allow attachment) A->B C Add Compound (Serial Dilutions) B->C D Incubate 24-48h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for another 24 or 48 hours.[11]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Conclusion

Reproducibility in the synthesis and biological testing of novel compounds like 1,5-dimethyl-1H-pyrazole-3-carbohydrazide is not incidental; it is the result of deliberate experimental design and rigorous control over critical parameters. For synthesis, controlling the regioselectivity during pyrazole formation via direct cyclocondensation offers the most reliable and scalable route. In biological evaluation, standardized protocols such as the MTT and Griess reagent assays provide robust platforms for initial screening, provided that cell line integrity, reagent consistency, and potential compound interferences are meticulously managed. By understanding the causality behind each step and implementing these self-validating protocols, researchers can build a solid foundation of trustworthy data, accelerating the journey of promising molecules from the laboratory to therapeutic applications.

References

  • Kosheeka.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Roy, P. S. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • de Oliveira, R. S., et al. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central.
  • Biomedica.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Domyati, T., et al.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Karrouchi, K., et al.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Sattari Alamdar, S. A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. (2023).
  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • Yogi, B. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of Pyrazole-Based Compounds: A Comparative Analysis Featuring 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides an in-depth analysis of the potential cross-reactivity of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide within biological systems. Given the limited direct experimental data on this specific molecule, we will leverage the extensive knowledge of the broader pyrazole carbohydrazide class to inform our comparative guide. This document will equip you with the foundational knowledge and practical experimental protocols to rigorously assess the selectivity of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide and its analogs in your research.

The pyrazole nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. The carbohydrazide moiety further extends the chemical diversity and biological potential of these compounds. This inherent biological promiscuity of the pyrazole scaffold underscores the critical need for comprehensive cross-reactivity profiling.

This guide will compare the potential biological targets of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide with known, biologically active pyrazole derivatives. We will then provide detailed, field-proven methodologies to empower you to experimentally validate the specificity of your compound.

The Pyrazole Landscape: A Spectrum of Biological Activity

The position of the carbohydrazide moiety on the pyrazole ring significantly influences the biological activity profile. For instance, substitution at the C-3 position, as in our topic compound, has been associated with antitumor and cannabinoid antagonist activities. In contrast, C-4 substitution often leads to antinociceptive, antibacterial, and antiparasitic effects.

Table 1: Comparative Biological Activities of Pyrazole Carbohydrazide Derivatives

Derivative ClassRepresentative Compound(s)Reported Biological ActivitiesPotential for Cross-Reactivity with 1,5-dimethyl-1H-pyrazole-3-carbohydrazide
1H-pyrazole-3-carbohydrazides N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant)Potent CB1 cannabinoid receptor antagonist, appetite suppressant.High. Structural similarity and substitution at the same position suggest a potential for interaction with cannabinoid receptors or related signaling pathways.
Salicylaldehyde-pyrazole-carbohydrazide derivativesInhibition of lung cancer cell proliferation (A549 cells).Moderate to High. The core pyrazole-3-carbohydrazide structure is shared, indicating a possibility of overlapping anticancer mechanisms or off-target effects.
1H-pyrazole-4-carbohydrazides 4-dimethylaminephenyl derivativePotent antinociceptive (analgesic) activity.Low to Moderate. Different substitution patterns may lead to distinct target engagement, but shared core structure warrants investigation.
1H-pyrazole-5-carbohydrazides 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivativesAntitumor activity against A549 lung cancer cells.Moderate. Although the carbohydrazide is at a different position, the general pyrazole scaffold's propensity for anticancer activity suggests potential for shared off-targets.
3,5-dimethyl-1H-pyrazole derivatives Various derivativesAnticancer, antimicrobial, anti-inflammatory activities.High. The shared 3,5-dimethyl-pyrazole core suggests a strong likelihood of overlapping biological targets and cross-reactivity.

This table highlights the critical need for empirical testing. While structural similarity can suggest potential cross-reactivity, it is not a definitive predictor.

Experimental Assessment of Cross-Reactivity: A Multi-Pronged Approach

To rigorously characterize the selectivity of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a combination of in vitro and in-cell assays is essential. The following section details the rationale and step-by-step protocols for key experiments.

Initial Broad-Spectrum Screening: Kinase Profiling

Given that a vast number of signaling pathways are regulated by kinases, and their dysregulation is implicated in numerous diseases, kinase profiling is a crucial first step in assessing off-target effects.

Rationale: A broad kinase panel will quickly identify any unintended interactions with a large and diverse family of enzymes, providing a landscape of the compound's selectivity. Radiometric activity assays are considered the gold standard for their direct measurement of substrate phosphorylation.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Test Compound) Incubation Incubate Kinase, Compound, Substrate, and [γ-³³P]ATP Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Substrate Generic or Specific Substrates Substrate->Incubation ATP [γ-³³P]ATP ATP->Incubation Quench Stop Reaction Incubation->Quench Separation Separate Phosphorylated Substrate (e.g., Filter Binding) Quench->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection IC50 Determine IC₅₀ Values Detection->IC50 Selectivity Assess Selectivity Profile IC50->Selectivity

Caption: Workflow for a radiometric kinase profiling assay.

Experimental Protocol: Radiometric Kinase Activity Assay

  • Compound Preparation: Prepare a 10 mM stock solution of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Inhibitor Addition: Add 1 µL of the serially diluted compound or DMSO control to each well.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP to a final concentration that is approximately the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Separation: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that binds the substrate. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Rationale: This assay moves beyond purified proteins to confirm target engagement in a more physiologically relevant setting. It can also be used in a proteome-wide manner (thermal proteome profiling) to identify off-targets.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cell suspension to a range of temperatures A->B C Lyse cells and separate soluble and precipitated fractions B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot soluble protein vs. temperature to generate melting curve D->E F Compare melting curves of treated vs. vehicle samples E->F

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® with Western Blot Detection

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat cells with 1,5-dimethyl-1H-pyrazole-3-carbohydrazide or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating Step: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Quantifying Binding Affinity and Specificity: Competitive Binding Assays

Competitive binding assays are fundamental for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known, labeled ligand from a target protein.

Rationale: This assay provides quantitative data on the potency of the interaction between the compound and a specific target. By performing this assay against a panel of potential off-targets, a quantitative measure of selectivity can be obtained.

Competitive_Binding_Assay cluster_components Assay Components cluster_procedure Procedure cluster_analysis Analysis Target Target Protein Mix Incubate Target, Labeled Ligand, and varying concentrations of Test Compound Target->Mix Labeled_Ligand Labeled Ligand (Fluorescent or Radiometric) Labeled_Ligand->Mix Test_Compound 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (Unlabeled Competitor) Test_Compound->Mix Equilibrate Allow to reach binding equilibrium Mix->Equilibrate Measure Measure signal from bound Labeled Ligand Equilibrate->Measure Plot Plot signal vs. Test Compound concentration Measure->Plot EC50 Determine EC₅₀ Plot->EC50 Ki Calculate Kᵢ using Cheng-Prusoff equation EC50->Ki

Caption: Principle of a competitive binding assay.

Experimental Protocol: A Generic Competitive Binding Assay

  • Assay Setup: In a microplate, combine the target protein, a fixed concentration of a labeled ligand (ideally at or below its Kₔ), and a range of concentrations of the unlabeled test compound (1,5-dimethyl-1H-pyrazole-3-carbohydrazide).

  • Incubation: Incubate the mixture for a sufficient time to allow the binding reaction to reach equilibrium. The time required should be determined empirically.

  • Detection: Measure the signal from the bound labeled ligand. The detection method will depend on the label used (e.g., fluorescence polarization, FRET, or scintillation counting).

  • Data Analysis: Plot the signal as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the test compound that displaces 50% of the labeled ligand.

  • Kᵢ Calculation: Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and Kₔ of the labeled ligand.

Conclusion and Future Directions

The diverse biological activities of pyrazole carbohydrazide derivatives make them a rich source for drug discovery and chemical biology. However, this same diversity necessitates a rigorous and multi-faceted approach to understanding and validating the specificity of any single compound, such as 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

The experimental framework provided in this guide, combining broad-based profiling with specific, quantitative in-cell and in vitro assays, represents a robust strategy for characterizing the cross-reactivity profile of your compound of interest. By systematically applying these methods, researchers can move forward with confidence in their experimental findings, ensuring that observed biological effects are indeed due to the intended target modulation. The data generated from these studies will be invaluable for the optimization of lead compounds and the development of highly selective chemical probes and therapeutics.

References

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. [Link]

  • Cellular thermal shift assay. Grokipedia. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC - NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • The protocol of competitive binding assay. | Download Table. ResearchGate. [Link]

  • Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry | Oxford Academic. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. PubMed. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC - PubMed Central. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]

  • Using cheminformatics to predict cross reactivity of "designer drugs" to their currently available immunoassays. PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. JCHR. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [Link]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [https://www.researchgate.net/publication/224962224_Pyrazole_Carbohydrazide_Derivatives_of_Pharmaceutical_Interest]([Link]_ Derivatives_of_Pharmaceutical_Interest)

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide

A Methodological Guide to Comparing the Antifungal Spectrum of Novel Pyrazole-Carbohydrazides Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a robust, scientifically-grounded framework for evaluating the antifungal potential of novel chemical entities. Here, we focus on 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a representative of the promising pyrazole class of compounds, and detail the necessary protocols to objectively compare its efficacy against a panel of leading commercial fungicides with diverse mechanisms of action.

The urgent need for new fungicides is underscored by the continuous development of resistance in fungal pathogens to existing treatments.[1] Pyrazole-based compounds have emerged as a highly successful scaffold in agrochemical research, with many commercial products demonstrating potent and broad-spectrum activity.[2] This success provides a strong rationale for the exploration of novel pyrazole derivatives like 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. This document serves as a comprehensive guide for researchers to conduct such a comparative analysis, ensuring data integrity and reproducibility.

Profiles of Antifungal Agents for Comparative Analysis

A meaningful comparison requires benchmarking against established products with well-characterized mechanisms of action. The following agents are selected to represent four distinct and critical classes of fungicides.

Compound Chemical Class Mechanism of Action (MoA) Primary Fungal Targets
1,5-dimethyl-1H-pyrazole-3-carbohydrazide Pyrazole-CarbohydrazideHypothesized: Potentially a Succinate Dehydrogenase Inhibitor (SDHI) or novel target.[3]To be determined (TBD)
Azoxystrobin Strobilurin (QoI)Quinone outside Inhibitor (QoI): Blocks mitochondrial respiration at Complex III.Broad spectrum, including Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.
Boscalid Pyrazole-Carboxamide (SDHI)Succinate Dehydrogenase Inhibitor (SDHI): Blocks mitochondrial respiration at Complex II.[2]Primarily active against Ascomycetes such as Alternaria spp. and Botrytis cinerea.
Tebuconazole Triazole (DMI)Demethylation Inhibitor (DMI): Inhibits sterol biosynthesis in the fungal cell membrane.Broad spectrum, particularly effective against rusts, powdery mildews, and leaf spot diseases.[2]
Carbendazim Benzimidazoleβ-tubulin Assembly Inhibitor: Disrupts cell division (mitosis).[4][5]Broad spectrum, effective against a wide range of Ascomycetes and Deuteromycetes.
Experimental Workflow for Comparative Spectrum Analysis

The following workflow provides a systematic approach to generate high-quality, comparable data on the antifungal activity of the test compounds.

G cluster_prep Phase 1: Preparation cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Validation cluster_reporting Phase 4: Reporting A Stock Solution Preparation (Test Compound & Fungicides in DMSO) C Inoculum Preparation (Spore suspension or mycelial fragmentation) A->C B Fungal Culture Revival (From glycerol stocks to PDA plates) B->C D Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) C->D Standardized Inoculum E Data Analysis: MIC50 & MIC90 (Calculate concentrations inhibiting 50% & 90% of isolates) D->E F Plant-Pathogen Model Setup (e.g., Cucumber leaf discs) E->F Promising candidates for validation G Protective & Curative Assays (Apply compound before/after inoculation) F->G H Disease Scoring & Analysis (Measure lesion size, calculate % inhibition) G->H I Comparative Data Tables (Summarize MICs and in vivo efficacy) H->I Quantitative Efficacy Data J Spectrum & Potency Analysis (Draw conclusions on performance) I->J

Caption: Experimental workflow for antifungal compound comparison.

Detailed Experimental Protocols

Scientific integrity requires meticulous and standardized methodologies. The following protocols are based on established practices in mycology and plant pathology.

This protocol determines the Minimum Inhibitory Concentration (MIC) of each compound against a panel of fungal pathogens.

A. Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Test compound and commercial fungicides

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 or Potato Dextrose Broth (PDB), as appropriate for the fungus

  • Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Alternaria solani)

  • Spectrophotometer or microplate reader

B. Procedure:

  • Stock Preparation: Prepare 10 mg/mL stock solutions of all test compounds in sterile DMSO.

  • Serial Dilutions: In the first column of a 96-well plate, add 2 µL of the stock solution to 198 µL of broth (1:100 dilution, final concentration 100 µg/mL). Perform 2-fold serial dilutions across the plate, from column 1 to column 10, by transferring 100 µL to the next well containing 100 µL of broth.

  • Inoculum Preparation: Grow fungi on Potato Dextrose Agar (PDA). For spore-producing fungi, harvest spores by flooding the plate with sterile water and scraping gently. Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL. For non-spore-producing fungi like Rhizoctonia solani, use mycelial fragments generated by homogenization.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (columns 1-11). Column 11 serves as the positive control (inoculum, no compound). Column 12 contains only sterile broth (negative control).

  • Incubation: Seal the plates and incubate at the optimal temperature for each fungus (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the positive control well.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring absorbance at 600 nm.

This assay evaluates the ability of a compound to protect a plant from infection and to cure an existing infection.

A. Materials:

  • Healthy cucumber plants (3-4 weeks old)

  • Botrytis cinerea spore suspension (1 x 10⁶ spores/mL in a nutrient solution)

  • Test compounds at desired concentrations (e.g., 100 µg/mL) with a surfactant (e.g., 0.01% Tween-20)

  • Sterile filter paper and Petri dishes

  • 15 mm cork borer

B. Procedure:

  • Leaf Disc Excision: Detach healthy cucumber leaves and use a cork borer to create 15 mm leaf discs.

  • Protective Assay:

    • Pipette 20 µL of each test compound solution onto the surface of a set of leaf discs. Allow to air dry.

    • After 24 hours, inoculate the treated discs by pipetting 10 µL of the B. cinerea spore suspension onto the center of each disc.

  • Curative Assay:

    • Inoculate a separate set of leaf discs with 10 µL of the spore suspension.

    • After 24 hours, apply 20 µL of each test compound solution to the inoculated area.

  • Controls: Prepare a positive control (inoculated with fungus, treated with surfactant solution only) and a negative control (no fungus, no treatment).

  • Incubation: Place the discs in Petri dishes lined with moist filter paper and incubate at 22°C with a 12h photoperiod for 3-4 days.

  • Data Collection: Measure the diameter of the necrotic lesions that develop. Calculate the percent inhibition of disease development compared to the positive control.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for effective comparison.

Table 1: Comparative In Vitro Antifungal Spectrum (MIC in µg/mL)

Data in this table is illustrative and should be replaced with experimental results.

Fungal Species 1,5-dimethyl-1H-pyrazole-3-carbohydrazide Azoxystrobin Boscalid Tebuconazole Carbendazim
Botrytis cinerea TBD0.10.51.00.2
Fusarium graminearum TBD50.0>1000.2>100
Rhizoctonia solani TBD0.050.15.025.0
Alternaria solani TBD0.20.82.010.0

Interpretation:

  • Spectrum: A compound with low MICs across all tested fungi (e.g., Tebuconazole against many species) has a broad spectrum. A compound with low MICs against only one or two species has a narrow spectrum.

  • Potency: The lower the MIC value, the higher the in vitro potency of the compound against that specific fungus.

Mechanistic Insights and Visualization

Understanding the mechanism of action is crucial for developing effective and sustainable fungicides. The benchmark compounds target different essential processes in the fungal cell.

G cluster_cell Fungal Cell cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_membrane Cell Membrane Mito RespChain Complex I Complex II (SDH) Complex III Complex IV ATP Synthase Nuc Mitosis Mitosis (Microtubule Assembly) Membrane Sterol Ergosterol Synthesis Boscalid Boscalid (SDHI) Boscalid->RespChain:f1 Inhibits Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->RespChain:f2 Inhibits Carbendazim Carbendazim Carbendazim->Mitosis Inhibits Tebuconazole Tebuconazole (DMI) Tebuconazole->Sterol Inhibits Novel Novel Pyrazole (Hypothesized Target) Novel->RespChain:f1 ?

Caption: Cellular targets of different classes of fungicides.

This diagram illustrates that the selected benchmarks inhibit four distinct and vital cellular processes: mitochondrial respiration at two different points (Complex II and III), cell division, and cell membrane integrity. Based on its structural similarity to other pyrazole-carboxamides, a primary hypothesis is that 1,5-dimethyl-1H-pyrazole-3-carbohydrazide may also function as an SDHI.[6][7] However, further mechanistic studies would be required for confirmation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of novel antifungal compounds like 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. By systematically comparing its in vitro and in vivo efficacy against a panel of market-leading fungicides, researchers can rapidly assess its potential, identify its spectrum of activity, and generate the robust data needed to justify further investigation.

Should 1,5-dimethyl-1H-pyrazole-3-carbohydrazide demonstrate significant and commercially interesting activity, subsequent studies should focus on elucidating its precise mechanism of action, evaluating its performance in greenhouse and field trials, and conducting necessary toxicological and environmental impact assessments.

References

  • Koselny K, Green J, DiDone L, et al. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis. Antimicrobial Agents and Chemotherapy. 2016;60(12):7115-7127. [Link]

  • Zhang L, Liu X, Li J, et al. Development of celecoxib-derived antifungals for crop protection. Bioorganic Chemistry. 2020;97:103670. [Link]

  • Zeng H, Tan C, He M, et al. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. 2023;71(44):16215-16235. [Link]

  • Shao Y, Liu X, Zhang G, et al. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry. 2022;70(14):4253-4264. [Link]

  • Koselny K, Green J, DiDone L, et al. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis. Antimicrobial Agents and Chemotherapy. 2016. [Link]

  • Koselny K, Green J, DiDone L, et al. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis. Antimicrobial Agents and Chemotherapy. 2016;60(12):7115-7127. [Link]

  • Koselny K, Green J, DiDone L, et al. The Celecoxib Derivative AR-12 Has Broad-Spectrum Antifungal Activity In Vitro and Improves the Activity of Fluconazole in a Murine Model of Cryptococcosis. ResearchGate. Published online November 2016. [Link]

  • Luo J, Wang Z, Wang Y, et al. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. 2020;68(39):10885-10894. [Link]

  • Rochester Hydroponics. The Ultimate Guide to Fungicides: 5 Top Products Compared. rochesterhydroponics.net. [Link]

  • Luo J, Wang Z, Wang Y, et al. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. Published online 2020. [Link]

  • Xu Z, Tang L, Chen L, et al. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. 2023;28(17):6313. [Link]

  • Comparatly. The 10 Best Fungicide Treatments in 2024. Comparatly. [Link]

  • Al-Ghorbani, M., El-Sharkawy, A., & Al-Hazmi, G. A. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. 2022;65(13):1-8. [Link]

  • Sun J, Zhou Y, Xue W, et al. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. 2015;20(3):4383-4394. [Link]

  • DoMyOwn. Fungicides for Turf & Lawns. DoMyOwn.com. [Link]

  • Gomaa AAM, El-Sayed WA, El-bindary AA. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2021;26(2):330. [Link]

  • Sun J, Zhou Y. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules. 2015;20(3):4383-4394. [Link]

  • Pund, M. M., & Kadu, V. B. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. 2016;8(5):634-638. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-3-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a structural cornerstone in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its versatility lies in its unique electronic properties and the synthetic accessibility of its derivatives, allowing for fine-tuning of its biological effects.

This guide focuses on a specific, promising class of these derivatives: pyrazole-3-carbohydrazide analogs . The introduction of the carbohydrazide moiety (-CONHNH₂) at the C3 position of the pyrazole ring provides a synthetically versatile handle for creating extensive libraries of compounds, often through the formation of hydrazones.[5][6] We will delve into the structure-activity relationships (SAR) of this scaffold, with a particular focus on how modifications to the pyrazole ring and the carbohydrazide group influence their biological efficacy. We will explore analogs based on the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide core and related structures to elucidate key principles for designing next-generation therapeutic agents.

Part 1: General Synthetic Strategy and Rationale

The synthesis of pyrazole-3-carbohydrazide analogs is typically a multi-step process that offers multiple points for diversification. The general approach allows for the introduction of various substituents on the pyrazole ring and the terminal nitrogen of the hydrazide group, which is crucial for exploring the SAR.

Rationale for the Synthetic Pathway

The chosen pathway begins with a Claisen condensation to form a β-diketone, which is a classic and efficient method for creating the pyrazole precursor. Cyclization with hydrazine hydrate is a robust and high-yielding reaction to form the core pyrazole ring. Subsequent conversion to the carbohydrazide and final condensation with various aldehydes allows for the creation of a diverse library of hydrazone analogs. This step-wise approach provides excellent control over the final structure, which is paramount for a systematic SAR study.

General Synthetic Workflow Diagram

G cluster_0 Step 1: β-Diketone Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Carbohydrazide Synthesis cluster_3 Step 4: Analog Diversification (Hydrazone Formation) A Starting Ketone (e.g., Acetone) C Claisen Condensation (Base, e.g., NaOEt) A->C B Diester (e.g., Diethyl oxalate) B->C D β-Diketone Intermediate C->D F Cyclization D->F E Hydrazine Hydrate E->F G Pyrazole-3-carboxylate Ester F->G I Hydrazinolysis G->I H Hydrazine Hydrate H->I J Pyrazole-3-carbohydrazide Core I->J L Condensation (Acid catalyst) J->L K Aromatic/Heterocyclic Aldehyd (Ar-CHO) K->L M Final Analog (Pyrazole-3-carbohydrazone) L->M

Caption: General synthetic workflow for pyrazole-3-carbohydrazide analogs.

Experimental Protocol: Synthesis of N'-[(4-chlorophenyl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide

This protocol provides a representative example of the synthesis, starting from the commercially available ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

  • To a solution of ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide intermediate. The purity is typically high enough for the next step without further purification.

Step 2: Synthesis of the Final Hydrazone Analog

  • Dissolve the 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 eq) in glacial acetic acid.

  • Add 4-chlorobenzaldehyde (1.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The resulting solid precipitate is the desired product. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure N'-[(4-chlorophenyl)methylene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide.

  • Characterize the final compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[5]

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole-3-carbohydrazide analogs is highly dependent on the nature and position of substituents on both the pyrazole ring and the extended hydrazone moiety. Below, we compare the SAR for anticancer and antimicrobial activities based on available data.

Anticancer Activity

Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives against A549 lung cancer cells have provided valuable SAR insights that can be extrapolated to the pyrazole-3-carbohydrazide scaffold.[7][8][9] The primary mechanism often involves the induction of apoptosis.[8]

Key SAR Findings for Anticancer Potency:

  • N1-Substituent on Pyrazole Ring: The presence of a bulky group, such as an arylmethyl group at the N1 position, is often favorable for activity. This group can influence the overall lipophilicity and spatial orientation of the molecule, affecting its interaction with biological targets.

  • C5-Substituent on Pyrazole Ring: A simple methyl group at C5, as in our core structure, is generally well-tolerated.

  • Hydrazone Moiety (C=N-NH-C=O): This linker is critical for activity. The planarity and hydrogen bonding capacity of this group are thought to be important for target binding.

  • Terminal Aromatic Ring (from aldehyde): This is the most critical site for modification.

    • Electron-withdrawing groups (EWGs): Halogens (e.g., -Cl, -F) on the phenyl ring generally enhance cytotoxic activity. A 4-chloro or 4-fluoro substitution is often optimal.

    • Electron-donating groups (EDGs): Groups like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) tend to decrease activity compared to unsubstituted or halogen-substituted analogs.[5]

    • Hydroxyl Group (-OH): A hydroxyl group, particularly at the ortho position (e.g., from salicylaldehyde), can significantly increase potency.[6][7] This is likely due to its ability to act as a hydrogen bond donor and potentially chelate with metal ions.

  • Lipophilicity (LogP): There appears to be an optimal range of lipophilicity for anticancer activity. Compounds with LogP values between 3.0 and 5.0 often exhibit the best inhibitory effects on the growth of A549 cells.[8]

Caption: Key SAR points for the anticancer activity of pyrazole-3-carbohydrazide analogs.

The following table summarizes the inhibitory concentrations (IC₅₀) of representative analogs against the A549 human lung cancer cell line.

Compound IDR¹ Substituent (N1)R² Substituent (C5)Ar Substituent (Terminal Ring)IC₅₀ (µM) vs. A549 CellsReference
A-1 BenzylPhenylPhenyl> 100[8]
A-2 BenzylPhenyl4-Chlorophenyl45.3[8]
A-3 BenzylPhenyl4-Fluorophenyl38.6[8]
A-4 BenzylPhenyl2-Hydroxyphenyl12.5[7]
A-5 4-ChlorobenzylPhenyl2-Hydroxyphenyl9.8[7]

Note: Data is compiled from studies on structurally related pyrazole carbohydrazides to illustrate SAR principles.[7][8]

Antimicrobial Activity

The pyrazole-3-carbohydrazide scaffold has also been explored for its antimicrobial potential. The SAR often differs from that observed for anticancer activity.

Key SAR Findings for Antimicrobial Potency:

  • General Trend: Many synthesized compounds show moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10]

  • Terminal Aromatic Ring:

    • Substituents like 4-(dimethylamino) and 4-methoxy on the terminal benzylidene ring have been shown to yield compounds with significant antibacterial and antifungal activity.[5] This is in contrast to the trend seen for anticancer activity, where these electron-donating groups were detrimental.

    • Heterocyclic rings, such as furan, can also confer potent antimicrobial activity. Analogs bearing a furan-2-carbohydrazide moiety have demonstrated broad-spectrum inhibition.[10]

  • Pyrazole Ring Substituents: Simple substituents like methyl groups at C5 and an unsubstituted N1-H are often found in active antimicrobial analogs.[5]

The table below presents the Minimum Inhibitory Concentration (MIC) values for several analogs against representative bacterial strains.

Compound IDR² Substituent (C5)Ar Substituent (Terminal Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
B-1 Methyl4-Chlorophenyl3264[10]
B-2 Methyl4-Methoxyphenyl1632[5]
B-3 Methyl4-(Dimethylamino)phenyl816[5]
B-4 PhenylFuran-2-yl24[10]

Note: Data is compiled from various pyrazole carbohydrazide series to highlight general SAR trends.[5][10]

Part 3: Standardized Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential. The following are detailed protocols for evaluating the cytotoxicity and antibacterial activity of novel pyrazole analogs.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Workflow Diagram: MTT Cytotoxicity Assay

A 1. Seed Cells (e.g., A549) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Analogs (Serial dilutions) B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Reagent (to each well) D->E F 6. Incubate (4h, until formazan forms) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC₅₀ H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[13]

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. Incubate for another 4 hours.[11]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Gently shake the plate to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Assay for MIC)

The broth microdilution assay is the gold standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Workflow Diagram: Broth Microdilution Assay

A 1. Prepare Compound Dilutions (2-fold serial dilutions in broth) C 3. Inoculate Wells (Add bacteria to each well) A->C B 2. Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) B->C D 4. Include Controls (Positive: bacteria only Negative: broth only) C->D E 5. Incubate Plate (16-20h at 37°C) D->E F 6. Read Results (Visually check for turbidity) E->F G 7. Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[14] The final volume in each well should be 50 or 100 µL.

  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate. Inoculate the colonies into a broth medium and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Inoculum Dilution: Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells after inoculation.

  • Inoculation and Incubation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[11]

  • Determination of MIC: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Conclusion and Future Perspectives

The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The SAR analysis reveals distinct structural requirements for anticancer versus antimicrobial activities.

For anticancer drug design , future efforts should focus on analogs bearing an ortho-hydroxyl group and/or electron-withdrawing halogens on the terminal phenyl ring, while maintaining optimal lipophilicity.

For antimicrobial drug design , the incorporation of electron-donating groups and heterocyclic moieties like furan appears to be a more promising strategy.

The synthetic accessibility of this scaffold, combined with the clear, albeit divergent, SAR trends, provides a robust framework for the rational design of potent and selective agents. Further investigation into the specific molecular targets and mechanisms of action will be crucial for advancing these promising compounds from the laboratory to clinical applications.

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Antibacterial Activity of Novel Compounds.
  • Lesetja, V., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • National Institutes of Health (NIH). (n.d.).
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • National Institutes of Health (NIH). (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2023).
  • PubMed Central (PMC). (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2016).
  • MDPI. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (n.d.).
  • ResearchGate. (2019).
  • Chem Rev Lett. (2025).
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • ResearchGate. (2025). Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents.
  • PubMed. (2008). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells.
  • PubMed. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • National Institutes of Health (NIH). (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
  • ResearchGate. (2025). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells.
  • BenchChem. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • ResearchGate. (2025).
  • TSI Journals. (n.d.).
  • PubMed Central (PMC). (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.

Sources

In Vivo Validation of Pyrazole Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective anticancer agent is long and fraught with challenges. Pyrazole derivatives have emerged as a particularly versatile and potent class of compounds, with several already approved for cancer therapy, including Crizotinib and Ruxolitinib.[1] This guide provides an in-depth, objective comparison of the in vivo performance of various pyrazole derivatives against established anticancer agents, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale for In Vivo Validation: Bridging the Gap from Bench to Bedside

While in vitro assays are invaluable for initial screening, they often fail to replicate the complex tumor microenvironment and systemic effects that govern therapeutic efficacy and toxicity in a living organism.[2] In vivo models, particularly xenografts in immunodeficient mice, are the cornerstone of preclinical research, providing a critical platform to evaluate a drug candidate's performance before it can proceed to clinical trials.[3][4]

This guide will navigate the key aspects of in vivo validation, focusing on pyrazole derivatives that have shown significant promise in preclinical studies. We will explore different classes of these compounds, their mechanisms of action, and their performance in head-to-head comparisons with standard-of-care therapies.

Comparative Efficacy of Pyrazole Derivatives in Preclinical Models

The anticancer activity of pyrazole derivatives stems from their ability to interact with a wide range of biological targets crucial for tumor growth and survival.[5][6][7][8] Here, we compare the in vivo efficacy of three major classes of pyrazole-based anticancer agents.

Cyclooxygenase-2 (COX-2) Inhibitors: The Case of Celecoxib

Celecoxib, a selective COX-2 inhibitor, is a well-studied pyrazole derivative with demonstrated anticancer effects. Its mechanism extends beyond simple anti-inflammatory action to include the induction of apoptosis and inhibition of angiogenesis.

Comparative In Vivo Data: Celecoxib vs. Cisplatin in Colorectal Cancer

Treatment GroupCancer ModelDosageTumor Growth Inhibition (%)Key FindingsReference
Celecoxib Human colorectal carcinoma (HT-29) orthotopic xenograft1500 ppm in diet68.4% reduction in PGE2 productionInhibited tumor growth and lymph node/lung metastasis in a dose-dependent manner. Reduced VEGF expression and induced apoptosis.[3]
Celecoxib HCA-7 colon cancer xenograft1250 mg/kg of chowAttenuation of tumor growthAchieved plasma concentrations that were non-toxic in vitro but effective in vivo, highlighting the importance of in vivo testing.[1]
Celecoxib + Cisplatin Chemo-resistant gastric cancer (SGC-7901/DDP) xenograftCelecoxib: Not specified, Cisplatin: Not specifiedSignificantly augmented antitumor activity compared to cisplatin aloneCelecoxib enhanced the cytotoxic effect of cisplatin by inhibiting COX-2 and P-glycoprotein expression.[9]

Experimental Workflow for Orthotopic Colorectal Cancer Xenograft Model

G cluster_prep Preparation cluster_implant Implantation cluster_treat Treatment & Monitoring cluster_analysis Endpoint Analysis p1 Culture HT-29 human colorectal cancer cells p2 Harvest and prepare cell suspension p1->p2 i3 Inject HT-29 cells into the cecal wall p2->i3 i1 Anesthetize nude mouse i2 Surgically expose the cecum i1->i2 i2->i3 i4 Suture and close the incision i3->i4 t1 Randomize mice into treatment groups (e.g., Vehicle, Celecoxib) i4->t1 t2 Administer treatment (e.g., Celecoxib in diet) t1->t2 t3 Monitor tumor growth (e.g., imaging) and animal health t2->t3 a1 Sacrifice mice at pre-determined endpoint t3->a1 a2 Excise primary tumor and metastatic tissues a1->a2 a3 Measure tumor volume/weight, assess metastasis a2->a3 a4 Perform mechanistic studies (e.g., IHC for VEGF, TUNEL for apoptosis) a3->a4

Caption: Workflow for an orthotopic colorectal cancer xenograft study.

Tubulin Polymerization Inhibitors: A New Frontier

A promising class of pyrazole derivatives targets tubulin, a key component of the cytoskeleton essential for cell division. By inhibiting tubulin polymerization, these compounds induce cell cycle arrest and apoptosis.

Comparative In Vivo Data: Pyrazole-based Tubulin Inhibitor vs. Paclitaxel

CompoundCancer ModelDosageTumor Growth Inhibition (%)Mechanism of ActionReference
Novel 3-amino-5-phenylpyrazole derivative [I] MCF-7 breast cancer xenograft20 mg/kg (i.p.)68.95%Inhibits tubulin polymerization by targeting the colchicine-binding site.[10]
Paclitaxel (Standard of Care) NCI-H460 xenograft15 mg/kg60.4%Stabilizes microtubules, leading to cell cycle arrest.[11]
Pyrazoline B + Paclitaxel In silico studyN/ASynergisticIn silico modeling suggests enhanced binding to α-β tubulin compared to either agent alone.[10]

Signaling Pathway of Tubulin-Targeting Agents

G cluster_pathway Microtubule Dynamics in Mitosis cluster_drugs Therapeutic Intervention tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization spindle Mitotic Spindle mt->spindle anaphase Anaphase spindle->anaphase apoptosis Apoptosis spindle->apoptosis Mitotic Arrest pyrazole Pyrazole Tubulin Inhibitor (e.g., Compound [I]) pyrazole->tubulin Inhibits Polymerization paclitaxel Paclitaxel paclitaxel->mt Inhibits Depolymerization (Stabilizes)

Caption: Opposing mechanisms of pyrazole tubulin inhibitors and paclitaxel.

Cyclin-Dependent Kinase (CDK) Inhibitors: Targeting the Cell Cycle Engine

Several pyrazole derivatives have been developed as potent inhibitors of CDKs, particularly CDK2 and CDK9, which are critical regulators of the cell cycle.

Comparative In Vivo Data: Pyrazole-based CDK Inhibitors vs. Standard of Care

CompoundTargetCancer ModelDosageKey FindingsReference
Compound 6 (Aminopyrazolone) CDK9Solid tumor model (Ehrlich Ascites Carcinoma)Not specifiedRadiolabeled compound showed potent targeting of solid tumors in vivo.[9][12]
Palbociclib (Standard of Care) CDK4/6Breast cancer xenograftsNot specifiedInduces G1 phase arrest and tumor stasis/regression.[13]
Palbociclib + Pyrotinib HER2+ breast cancerXenograft modelNot specifiedCombination treatment showed greater antitumor activity than either agent alone.[14]

Detailed Experimental Protocols

To ensure the reproducibility and validity of in vivo studies, meticulous adherence to established protocols is paramount.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model
  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer) under sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the pyrazole derivative, vehicle control, or comparative drug via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint Analysis:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Primary endpoints include Tumor Growth Inhibition (TGI).

    • Secondary endpoints can include survival analysis, and at the end of the study, tumors can be excised for mechanistic studies (e.g., Western blot, IHC).

Calculation of Tumor Growth Inhibition (TGI):

TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100

Protocol 2: Toxicity Assessment
  • Animal Monitoring: Throughout the study, monitor the mice daily for clinical signs of toxicity, including:

    • Changes in body weight (measure 2-3 times per week).

    • Alterations in behavior (e.g., lethargy, ruffled fur).

    • Signs of distress.

  • Blood Collection: At the study endpoint, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

  • Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any drug-induced tissue damage.

Conclusion and Future Directions

The in vivo data presented in this guide underscore the significant potential of pyrazole derivatives as a versatile and potent class of anticancer agents. Their diverse mechanisms of action, targeting key pathways in cancer progression, offer multiple avenues for therapeutic intervention. The comparative data, while still emerging for newer compounds, suggests that pyrazole-based drugs can exhibit efficacy comparable or even superior to some standard-of-care therapies.

For researchers in the field, the provided protocols offer a foundation for conducting rigorous in vivo validation studies. Future research should focus on direct head-to-head comparisons of different pyrazole derivatives in various cancer models to identify the most promising candidates for clinical development. Furthermore, exploring combination therapies, such as pairing pyrazole-based CDK inhibitors with other targeted agents, holds the potential to overcome drug resistance and improve patient outcomes.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. PubMed. [Link]

  • Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. Spandidos Publications. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Taylor & Francis Online. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

  • Overview of drug screening experiments using patient-derived xenograft... ResearchGate. [Link]

  • Preclinical Drug Testing Using Xenograft Models.
  • Effect of cisplatin and celecoxib on mice mortality in 1,2-dimethylhydrazine (DMH) - ResearchGate. [Link]

  • Reported pyrazole and pyrazoline drugs with anticancer activity. ResearchGate. [Link]

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. PMC. [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. [Link]

  • Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central. [Link]

  • ADT-OH synergistically enhanced the antitumor activity of celecoxib in human colorectal cancer cells. PMC. [Link]

  • Comparison of three similar frontline breast cancer drugs reveals important differences. Harvard Medical School. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC. [Link]

  • Celecoxib enhances anticancer effect of cisplatin and induces anoikis in osteosarcoma via PI3K/Akt pathway. PMC. [Link]

  • In vitro tubulin polymerisation assay. Paclitaxel (5 mM) and pyrazoline... ResearchGate. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. PubMed. [Link]

  • Differences Between CDK4&6 Inhibitors Predict Future Approaches. Targeted Oncology. [Link]

  • CDK4/6 inhibitor palbociclib enhances the effect of pyrotinib in HER2-positive breast cancer. PubMed. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides essential safety protocols and operational plans for handling 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this compound safely, ensuring both personal safety and the integrity of your research.

Hazard Assessment and Risk Mitigation

Given the known properties of similar chemical structures, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide should be handled as a hazardous substance. Potential risks include skin and eye irritation, and it may be harmful if ingested or inhaled.[3][4] Some pyrazole derivatives are also suspected of damaging fertility or the unborn child.[5] Therefore, a comprehensive risk assessment is the first critical step before commencing any work.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]

  • Unknown Toxicological Properties: The full toxicological profile is not known, necessitating cautious handling.[2]

To mitigate these risks, a multi-layered approach to safety is essential, beginning with the implementation of appropriate engineering controls and personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when handling 1,5-dimethyl-1H-pyrazole-3-carbohydrazide. The following table summarizes the recommended PPE, drawing on guidelines for similar hydrazide and pyrazole compounds.[6][7][8]

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.[8]Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Hand Protection Nitrile or neoprene gloves.[8]Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[6]
Body Protection A fire/flame-resistant lab coat (100% cotton based), full-length pants, and closed-toe shoes.[8]Minimizes skin exposure to spills and contamination.[6]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To be used when engineering controls are insufficient to control airborne concentrations, or during spill clean-up.[7][8]
Donning and Doffing PPE: A Step-by-Step Protocol

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Eye Protection B->C D 4. Gloves C->D

Caption: Sequential process for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G A 1. Gloves B 2. Lab Coat A->B C 3. Eye Protection B->C D 4. Respirator (if required) C->D

Caption: Sequential process for correctly doffing PPE to avoid contamination.

Operational Plan: Safe Handling Procedures

All manipulations of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6][9] All necessary equipment and reagents should be placed within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material and avoid creating airborne dust.

  • In Solution: When working with the compound in solution, handle it with the same level of caution. Avoid splashes and ensure all containers are clearly labeled.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even after removing gloves.[2] Decontaminate all work surfaces and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[2]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][3]

Chemical Waste Disposal Workflow

G cluster_0 Waste Generation cluster_1 Segregation & Storage A Solid Waste (gloves, paper) D Labeled Solid Waste Container A->D B Liquid Waste (solutions) E Labeled Liquid Waste Container B->E C Empty Containers F Triple-Rinsed Container for Recycling/Disposal C->F G Licensed Waste Disposal Service D->G E->G F->G

Caption: Workflow for proper segregation and disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the area. Wearing appropriate PPE, including respiratory protection, contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container.[6]

By adhering to these protocols, researchers can confidently and safely work with 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, fostering a secure environment for scientific discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%.
  • Wikipedia. (2024). Hydrazine.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • University of Wisconsin-Madison. (n.d.). Hydrazine - Risk Management and Safety.
  • AK Scientific, Inc. (n.d.). 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Pyrazole Safety Data Sheet.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Molekula. (n.d.). SAFETY DATA SHEET.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • BenchChem. (2025). Navigating the Safe Disposal of 1,5-dimethyl-1H-pyrazol-3-amine: A Procedural Guide.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.